Sodium Methyl 2-Sulfolaurate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
4016-21-1 |
|---|---|
Molecular Formula |
C13H25NaO5S |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
sodium;1-methoxy-1-oxododecane-2-sulfonate |
InChI |
InChI=1S/C13H26O5S.Na/c1-3-4-5-6-7-8-9-10-11-12(13(14)18-2)19(15,16)17;/h12H,3-11H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
DNCZMGOTDKJANE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |
Other CAS No. |
4016-21-1 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Sodium Methyl 2-Sulfolaurate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Sodium Methyl 2-Sulfolaurate, a widely used anionic surfactant. The document details the underlying reaction mechanisms, explores the kinetics of the key synthetic steps, and provides standardized experimental protocols. Quantitative data is presented in tabular format for clarity and comparative analysis, while key pathways and workflows are visualized using diagrams.
Introduction
This compound (SM2S), also known as Sodium Methyl Ester Sulfonate (MES) derived from lauric acid, is an anionic surfactant valued for its excellent detergency, high foaming capacity, and good biodegradability. It is derived from renewable resources, typically coconut or palm kernel oil, making it a sustainable alternative to petroleum-based surfactants.[1] Its primary applications are in the formulation of personal care products such as shampoos and body washes, as well as in household and industrial cleaning agents.[2] The synthesis of SM2S is a multi-step process involving the esterification of lauric acid followed by sulfonation of the resulting methyl ester and subsequent neutralization.
Synthesis Mechanism
The commercial production of this compound is predominantly a two-stage process:
-
Esterification: Conversion of lauric acid to methyl laurate.
-
Sulfonation and Neutralization: Introduction of a sulfonate group onto the alpha-carbon of the methyl laurate, followed by neutralization to form the final salt.
Stage 1: Esterification of Lauric Acid
The initial step involves the Fischer esterification of lauric acid with methanol (B129727) to produce methyl laurate.[3] This reaction is typically catalyzed by a Brønsted acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[1][4] The reaction is reversible and driven to completion by using an excess of methanol.[1]
Stage 2: Sulfonation and Neutralization
The sulfonation of methyl laurate is the critical step that imparts the surfactant properties to the molecule. This process is highly exothermic and requires careful temperature control, often achieved through the use of specialized reactors like falling film reactors. The primary sulfonating agents are sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H).[3][5]
2.2.1 Sulfonation with Sulfur Trioxide (SO₃)
The reaction with SO₃ is the more common industrial method and is considered a greener alternative due to fewer hazardous byproducts.[3] The mechanism proceeds as follows:
-
An initial 1:1 adduct is formed between the methyl laurate and SO₃ at low temperatures.
-
A second molecule of SO₃ attacks the activated α-carbon in the rate-determining step, forming a 2:1 adduct.[1]
-
This intermediate di-adduct is then aged at a higher temperature (above 70°C), causing it to liberate one molecule of SO₃ and rearrange to form methyl 2-sulfolauric acid.[1]
2.2.2 Sulfonation with Chlorosulfonic Acid (ClSO₃H)
Alternatively, chlorosulfonic acid can be used. The proposed mechanism involves the chlorosulfonic anion abstracting a proton from the α-carbon of the methyl laurate. This creates a nucleophilic carbon which then attacks the partially positive sulfur atom of another chlorosulfonic acid molecule, leading to the elimination of a chloride ion and the formation of methyl 2-sulfolauric acid.
2.2.3 Neutralization
The final step in the synthesis is the neutralization of the acidic methyl 2-sulfolauric acid.[5] This is typically carried out using an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield the final product, this compound.[1][6] Careful pH control during this stage is crucial to prevent hydrolysis of the ester group, which can lead to the formation of undesirable disodium (B8443419) salt byproducts.[6]
Synthesis Kinetics
Understanding the kinetics of both the esterification and sulfonation reactions is essential for process optimization, reactor design, and maximizing product yield and purity.
Kinetics of Lauric Acid Esterification
The acid-catalyzed esterification of lauric acid with methanol is generally treated as a pseudo-first-order reaction when methanol is used in large excess, which keeps its concentration effectively constant throughout the reaction.[1][3] The reaction rate is dependent on the concentrations of lauric acid and the acid catalyst, as well as the reaction temperature.
The rate law can be expressed as: Rate = k'[Lauric Acid] where k' is the pseudo-first-order rate constant.
The activation energy for this reaction is influenced by the type of acid catalyst used. Studies have shown that stronger acids can lead to lower activation energies and faster reaction rates.[3]
Kinetics of Methyl Laurate Sulfonation
The sulfonation of fatty acid methyl esters is a more complex reaction. The rate-determining step is the attack of the second SO₃ molecule on the α-carbon of the methyl laurate.[1] This step exhibits second-order kinetics .[1]
The reaction rate is significantly influenced by:
-
Temperature: Higher temperatures increase the reaction rate but can also lead to darker product color and increased byproduct formation if not carefully controlled.[3]
-
Molar Ratio: The molar ratio of the sulfonating agent to the methyl ester is a critical parameter. A higher ratio can increase the conversion rate but also elevates the risk of forming disodium salt byproducts.[3][7]
-
Reactor Type: Falling film reactors provide a large surface area for gas-liquid interaction and efficient heat removal, allowing for better control over this highly exothermic reaction.[7]
One study determined the activation energy for the rate-determining α-sulfonation step to be approximately 105 kJ mol⁻¹ .[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions for Lauric Acid Esterification
| Parameter | Value Range | Catalyst Examples | Reference |
| Methanol:Lauric Acid Molar Ratio | 3:1 to 68:1 | H₂SO₄, HCl, Ionic Liquids | [3][4][8] |
| Reaction Temperature | 65°C to 150°C | H₂SO₄, HCl, Ionic Liquids | [3][5][8] |
| Catalyst Loading (% of fatty acid) | 0.2% to 10% | H₂SO₄, Ionic Liquids | [8][9] |
| Reaction Time | 1 to 4 hours | H₂SO₄, Ionic Liquids | [4][9] |
Table 2: Kinetic Parameters for Lauric Acid Esterification
| Catalyst | Reaction Order | Activation Energy (Ea) | Reference |
| Hydrochloric Acid (HCl) | Pseudo-first-order | Not specified | [3] |
| Sulfuric Acid (H₂SO₄) | Pseudo-first-order | 30.63 kJ mol⁻¹ | [3] |
| Ag₁(NH₄)₂PW₁₂O₄₀/UiO-66 | Pseudo-first-order | 35.2 kJ/mol | [5] |
| Ionic Liquid [Hnmp]HSO₄ | Second-order | 68.45 kJ mol⁻¹ | [4] |
Table 3: Reaction Conditions for Methyl Laurate Sulfonation
| Parameter | Value Range | Sulfonating Agent | Reference |
| SO₃:Methyl Laurate Molar Ratio | 1.2:1 to 1.6:1 | Sulfur Trioxide (SO₃) | [3] |
| ClSO₃H:Methyl Ester Molar Ratio | 1.2:1 | Chlorosulfonic Acid | [3] |
| Sulfonation Temperature | 70°C to 90°C | SO₃, Oleum | [3][7] |
| Aging Temperature | 70°C to 90°C | SO₃ | [1][10] |
| Aging Time | 20 to 60 minutes | SO₃, ClSO₃H | [3][10] |
Experimental Protocols
This section provides generalized protocols for the laboratory-scale synthesis of this compound.
Protocol 1: Esterification of Lauric Acid
Materials:
-
Lauric Acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
Procedure:
-
To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add lauric acid and an excess of methanol (e.g., a 6:1 molar ratio of methanol to lauric acid).[8]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1% of the lauric acid mass) while stirring.[8]
-
Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours with continuous stirring.[4][8]
-
After cooling, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water to remove the excess acid and methanol.
-
Dry the resulting methyl laurate layer over an anhydrous drying agent (e.g., sodium sulfate) and purify by distillation if necessary.
Protocol 2: Sulfonation and Neutralization
(Note: This procedure should be performed in a well-ventilated fume hood due to the hazardous nature of the sulfonating agents.)
Materials:
-
Methyl Laurate (from Protocol 1)
-
Sulfur Trioxide (SO₃) or Chlorosulfonic Acid (ClSO₃H)
-
Nitrogen gas (for SO₃ dilution)
-
Falling Film Reactor (or a jacketed reaction vessel for lab scale)
-
Sodium Hydroxide (NaOH) solution
-
Methanol
-
Hydrogen Peroxide (for bleaching, optional)
Procedure:
-
Sulfonation:
-
Set up a falling film reactor or a jacketed vessel with efficient cooling and stirring. Maintain the reaction temperature at approximately 80-85°C.[3][10]
-
Feed the methyl laurate into the reactor.
-
Concurrently, introduce gaseous SO₃ (diluted with nitrogen) or liquid chlorosulfonic acid at a controlled rate to achieve a molar ratio of approximately 1.2:1 (sulfonating agent to methyl laurate).[3][10]
-
-
Aging:
-
Bleaching (Optional):
-
The aged acid can be bleached by adding a mixture of methanol and hydrogen peroxide and heating under reflux.[6]
-
-
Neutralization:
-
Cool the methyl 2-sulfolauric acid.
-
Slowly add a sodium hydroxide solution while vigorously stirring and cooling to control the exothermic neutralization.
-
Carefully monitor the pH, adjusting it to a final value between 5.0 and 6.5 to minimize ester hydrolysis.[6]
-
-
Drying:
-
The final product, a paste or slurry, can be dried to remove residual water and methanol, yielding the solid this compound.[6]
-
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Sulfonation Mechanism with SO₃
Caption: Reaction mechanism for the sulfonation of methyl laurate with sulfur trioxide (SO₃).
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.itb.ac.id [journals.itb.ac.id]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3 [agris.fao.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Methyl 2-Sulfolaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Methyl 2-Sulfolaurate is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut oil. It belongs to the class of sulfonate surfactants and is recognized for its excellent cleansing, foaming, and emulsifying properties. Its chemical structure features a hydrophobic hydrocarbon tail and a hydrophilic sulfonate group, which imparts its surface-active characteristics. This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and visual representations of its mechanism of action.
Core Physicochemical Properties
The efficacy and application of this compound in various formulations are dictated by its fundamental physicochemical parameters. These properties have been quantitatively determined and are summarized below.
Quantitative Data Summary
| Property | Value | Units | Conditions | Reference |
| Molecular Formula | C13H25NaO5S | - | - | [1][2] |
| Molecular Weight | 316.39 | g/mol | - | [1][2] |
| CAS Number | 4016-21-1 | - | - | [1] |
| Critical Micelle Concentration (CMC) | 13.20 | mmol/L | 28 °C | [3] |
| Hydrophile-Lipophile Balance (HLB) | 14.7 | - | - | [3] |
| Krafft Point | Below 0 | °C | - | [3][4] |
| Surface Tension | Can lower to 38.4 | mN/m | Aqueous solution | [4] |
| pH Stability Range | 5 to 10 | - | - | [5] |
Key Physicochemical Characteristics
Appearance and Solubility: this compound typically presents as a clear to slightly yellow liquid or a white powder/granules.[5][6] It is highly soluble in water due to its ionic nature.[5]
Surfactant Properties: As a surfactant, its primary role is to reduce the surface tension of a liquid or the interfacial tension between two immiscible phases, such as oil and water.[7] This property is fundamental to its function as a cleansing agent, foaming agent, and emulsifier.[8]
Critical Micelle Concentration (CMC): The CMC is a critical parameter that defines the concentration at which surfactant molecules self-assemble into micelles.[9] For this compound, the CMC is 13.20 mmol/L at 28 °C.[3] Above this concentration, the surfactant molecules form structures that can encapsulate oils and dirt, enhancing cleaning efficiency.[5]
Hydrophile-Lipophile Balance (HLB): The HLB value of 14.7 indicates that this compound is a hydrophilic surfactant, making it an effective oil-in-water emulsifier and solubilizer.[3]
Krafft Point: The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. With a Krafft point below 0 °C, this compound is effective even at low temperatures.[3][4]
Stability: This surfactant is stable across a wide pH range, typically between 5 and 10.[5] It also demonstrates good tolerance to hard water.[2]
Biodegradability: this compound is considered to be environmentally friendly due to its biodegradability.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the esterification of lauric acid with methanol (B129727) to produce methyl laurate.[3][5] This is followed by the sulfonation of the methyl laurate, typically using chlorosulfonic acid or sulfur trioxide, to introduce a sulfonate group.[3][5] The final step is the neutralization of the sulfonated product with a sodium base, such as sodium carbonate or sodium bicarbonate, to yield this compound.[5]
Caption: Synthesis workflow for this compound.
Mechanism of Action: Surfactancy and Micelle Formation
The primary mechanism of action for this compound is its surface activity. In aqueous solutions, the individual surfactant molecules (unimers) initially populate the air-water interface, reducing the surface tension. As the concentration increases to the Critical Micelle Concentration (CMC), these molecules aggregate to form micelles. Micelles are spherical structures with a hydrophobic core, formed by the lauryl hydrocarbon tails, and a hydrophilic shell, composed of the sulfonate head groups. This structure allows them to encapsulate hydrophobic substances like oils and dirt, facilitating their removal in washing processes.
Caption: Micelle formation process of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of surfactants. Below are outlines of standard methodologies.
Determination of Critical Micelle Concentration (CMC)
Method: Surface Tensiometry
-
Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.
-
Instrumentation: Utilize a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer).
-
Measurement: Measure the surface tension of each solution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the intersection of the two linear portions of the curve is the CMC.[10]
Caption: Workflow for CMC determination by surface tensiometry.
Determination of Hydrophile-Lipophile Balance (HLB)
Method: Griffin's Method (Calculation)
The HLB value for non-ionic surfactants can be calculated using Griffin's formula. For ionic surfactants like this compound, experimental methods are often preferred, but empirical calculations can provide an estimate. A more practical approach for determining the required HLB of an oil phase is to prepare a series of emulsifier blends with known HLB values and observe which blend provides the most stable emulsion.
-
Emulsifier Blends: Prepare a series of blends using a high HLB emulsifier (like this compound) and a low HLB emulsifier.
-
Emulsion Preparation: Prepare emulsions of a specific oil phase with each emulsifier blend.
-
Stability Observation: Observe the stability of the emulsions over time (e.g., by monitoring creaming, coalescence, or phase separation).
-
HLB Determination: The HLB of the blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.
Applications in Research and Development
The favorable physicochemical properties of this compound make it a versatile ingredient in various applications:
-
Personal Care Products: Its mildness and excellent foaming capabilities make it suitable for shampoos, body washes, and facial cleansers.[6]
-
Industrial Cleaners: It is used in laundry detergents, carpet cleaners, and surface cleaners due to its effective cleaning power.[4]
-
Drug Delivery: While not a primary application, its emulsifying and solubilizing properties could be explored for the formulation of poorly water-soluble drugs. The formation of micelles can serve as nanocarriers for hydrophobic drug molecules.
Conclusion
This compound is a high-performance anionic surfactant with a well-defined set of physicochemical properties. Its high water solubility, low Krafft point, and excellent surface activity contribute to its widespread use in cleansing and emulsifying applications. For researchers and drug development professionals, understanding these core properties is essential for formulating effective and stable products. The experimental protocols outlined provide a basis for the consistent and accurate characterization of this and other surfactant systems.
References
- 1. This compound | C13H25NaO5S | CID 23691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4016-21-1 [smolecule.com]
- 3. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]
- 4. This compound | 4016-21-1 | Benchchem [benchchem.com]
- 5. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 6. This compound - Descrizione [tiiips.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. incibeauty.com [incibeauty.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
Critical Micelle Concentration of Sodium Methyl 2-Sulfolaurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Sodium Methyl 2-Sulfolaurate, an anionic surfactant derived from coconut fatty acids. This document consolidates available quantitative data, outlines detailed experimental protocols for CMC determination, and presents visual representations of experimental workflows. This compound is recognized for its favorable foaming and cleansing properties, good skin tolerance, and biodegradability, making it a subject of interest in various applications, including personal care products and emulsion polymerization.[1][2]
Quantitative Data Summary
The critical micelle concentration is a fundamental property of a surfactant, defining the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[3][4] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[4] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles.[4][5]
Reported CMC values for this compound in aqueous solutions are summarized in the table below. It is important to note the variation in reported values, which can be attributed to differences in measurement techniques, purity of the surfactant, and experimental conditions such as temperature and the presence of electrolytes.
| CMC Value | Temperature | Method | Source |
| 13.20 mmol/L | 28 °C | Not Specified | [6][7] |
| 0.45 mmol/L | Not Specified | Conductivity Titration | [6] |
Factors Influencing Critical Micelle Concentration
The CMC of an ionic surfactant like this compound is not a fixed value but is influenced by several factors:
-
Temperature: For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. It decreases to a minimum value and then increases as the temperature rises.[3][8] This behavior is a result of the interplay between the temperature's effect on the hydration of the hydrophilic head groups and the disruption of the structured water around the hydrophobic tails.[9]
-
Addition of Electrolytes: The presence of electrolytes, such as sodium chloride (NaCl), generally leads to a decrease in the CMC of anionic surfactants.[6] The added counter-ions (Na+) screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules, which facilitates their aggregation into micelles at lower concentrations.[6]
-
Hydrophobicity: The length of the hydrophobic alkyl chain is a key determinant of the CMC. Generally, an increase in the hydrophobicity (longer alkyl chain) of a surfactant leads to a lower CMC.[9]
-
pH: The pH of the solution can influence the CMC, particularly for surfactants with head groups that can be protonated or deprotonated. This compound is noted to work well in a pH range of 4-9.[1]
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of this compound. The most common techniques for ionic surfactants are surface tension measurement and conductivity measurement.[10]
Surface Tension Method
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4][5]
Materials and Equipment:
-
High-purity this compound
-
Deionized water
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution.
-
Prepare a series of dilutions: Prepare a series of solutions with decreasing concentrations of the surfactant by diluting the stock solution with deionized water. The concentration range should span the expected CMC.
-
Temperature equilibration: Place the prepared solutions in a thermostatically controlled water bath to ensure all measurements are performed at a constant temperature.
-
Surface tension measurement: Measure the surface tension of each solution using a calibrated tensiometer. Ensure the platinum ring or plate is thoroughly cleaned between measurements.
-
Data analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.
Workflow for CMC determination by the surface tension method.
Conductivity Method
This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution as micelles are formed. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration changes because the micelles are less mobile than the individual ions.[10]
Materials and Equipment:
-
High-purity this compound
-
Deionized water
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Conductivity meter with a temperature-compensated probe
-
Thermostatically controlled water bath
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution: As described in the surface tension method.
-
Initial measurement: Place a known volume of deionized water in a thermostatically controlled beaker with a magnetic stir bar. Immerse the conductivity probe and measure the initial conductivity.
-
Titration: Add small, precise volumes of the concentrated surfactant stock solution to the beaker with continuous stirring.
-
Conductivity readings: After each addition, allow the solution to equilibrate and record the conductivity.
-
Data analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear segments with different slopes. The CMC is the concentration at the point of intersection of these two lines.
Workflow for CMC determination by the conductivity method.
Signaling Pathways and Logical Relationships
The formation of micelles is a self-assembly process driven by thermodynamics. The logical relationship leading to micelle formation is illustrated below.
Relationship between surfactant concentration and species in solution.
References
- 1. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scialert.net [scialert.net]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 6. This compound | 4016-21-1 | Benchchem [benchchem.com]
- 7. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]
- 8. scispace.com [scispace.com]
- 9. Method of Determination of CMC | PPT [slideshare.net]
- 10. justagriculture.in [justagriculture.in]
Sodium Methyl 2-Sulfolaurate: A Technical Guide for Colloid Science Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Methyl 2-Sulfolaurate (SM2S), also known as C12-MES, is an anionic surfactant derived from lauric acid, a natural fatty acid.[1][2] It belongs to the class of α-sulfo fatty acid methyl esters and is recognized for its favorable environmental profile, including good biodegradability.[3][4] As a surface-active agent, SM2S finds applications in various fields, from personal care products to industrial processes like emulsion polymerization.[3][5] This technical guide provides an in-depth overview of the applications of this compound in colloid science, summarizing its physicochemical properties and outlining key experimental methodologies.
Physicochemical Properties
This compound's performance as a surfactant is dictated by its molecular structure, which features a hydrophobic lauryl tail and a hydrophilic sulfonate head group.[3] This amphiphilic nature allows it to reduce the surface tension of water and form micelles in solution.[3]
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₁₃H₂₅NaO₅S | [6] | |
| Molecular Weight | 316.39 g/mol | [6] | |
| Appearance | Clear to slightly yellow liquid | [3] | |
| Solubility | Highly soluble in water | [3] | |
| pH Stability | Stable in a pH range of 5 to 10 | [3] | |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L | 28 °C | [5] |
| Hydrophile-Lipophile Balance (HLB) | 14.7 | [5] | |
| Krafft Point | Below 0 °C | [5] |
Applications in Colloid Science
The primary applications of this compound in colloid science stem from its excellent surfactant and emulsifying properties.[3]
Surfactant and Foaming Agent
As a surfactant, SM2S effectively reduces the surface tension of aqueous solutions, making it a valuable component in formulations requiring wetting, foaming, and cleansing actions.[3] It is known for producing a rich and stable lather, which is beneficial in personal care products like shampoos and body washes.[2]
Emulsifier in Emulsion Polymerization
This compound is utilized as an emulsifier in emulsion polymerization, a process used to produce a wide range of polymers. In this application, SM2S stabilizes the monomer droplets in the aqueous phase, leading to the formation of a stable polymer latex.[5]
| Application | Monomer System | SM2S Concentration | Resulting Particle Size | Polydispersity | Reference(s) |
| Emulsion Polymerization | Acrylate (B77674) | Not specified | 100 - 200 nm | < 0.015 | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not extensively available in publicly accessible literature. However, based on general principles of surfactant chemistry and polymer science, the following sections outline generalized methodologies.
Synthesis of this compound
The synthesis of SM2S is typically a multi-step process involving esterification, sulfonation, and neutralization.[3]
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Esterification: Lauric acid is reacted with methanol in the presence of an acid catalyst to form methyl laurate.[3]
-
Sulfonation: The methyl laurate is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonate group at the alpha position of the fatty acid chain. This step is typically carried out under controlled temperature conditions.[3]
-
Neutralization: The resulting sulfonated intermediate is neutralized with a base, such as sodium carbonate or sodium bicarbonate, to yield the final product, this compound.[3]
-
Purification: The crude product may be purified using techniques like extraction with a suitable solvent (e.g., n-butanol) to remove impurities.[3]
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. It can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method is surface tensiometry.
Methodology (Surface Tensiometry):
-
Prepare a series of aqueous solutions of SM2S with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the SM2S concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation.
Acrylate Emulsion Polymerization
The following is a generalized protocol for a batch emulsion polymerization of an acrylate monomer using an anionic surfactant like SM2S.
Workflow for Emulsion Polymerization:
Caption: General workflow for acrylate emulsion polymerization using SM2S.
Methodology:
-
Reactor Setup: A reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with deionized water and the emulsifier (SM2S).
-
Monomer Emulsification: The acrylate monomer is added to the reactor, and the mixture is stirred to form a stable emulsion.
-
Initiation: The system is purged with nitrogen to remove oxygen. The temperature is raised to the desired reaction temperature, and a water-soluble initiator (e.g., potassium persulfate) is added to start the polymerization.
-
Polymerization: The reaction is allowed to proceed under constant stirring and temperature for a specified period.
-
Cooling and Characterization: The resulting polymer latex is cooled to room temperature. The final product is then characterized for properties such as particle size, particle size distribution, and stability.
Particle Size and Zeta Potential Analysis
These are crucial parameters for characterizing colloidal dispersions like emulsions and latexes.
Methodology:
-
Sample Preparation: The emulsion or latex sample is diluted to an appropriate concentration with a suitable dispersant (usually deionized water).
-
Particle Size Measurement: The particle size and size distribution are measured using Dynamic Light Scattering (DLS).
-
Zeta Potential Measurement: The zeta potential is measured using Electrophoretic Light Scattering (ELS). The zeta potential provides an indication of the surface charge of the particles and is a key predictor of the colloidal stability of the system. Generally, zeta potential values more positive than +30 mV or more negative than -30 mV indicate good stability.
Biocompatibility and Safety
This compound is generally considered to be a mild and gentle surfactant, making it suitable for use in personal care products.[2] It is reported to have low toxicity.[7] However, as with any surfactant, its potential for skin irritation should be considered, especially at high concentrations or with prolonged contact.[8]
Applications in Drug Development
Interaction with Signaling Pathways
There is no information available in the reviewed literature to suggest that this compound has any known interactions with biological signaling pathways. Its primary mechanism of action is at the physicochemical level, related to its surface-active properties.
Conclusion
This compound is a versatile and environmentally friendly anionic surfactant with established applications in colloid science, particularly as an emulsifier in emulsion polymerization and as a key component in foaming and cleansing formulations. Its favorable physicochemical properties, such as a low Krafft point and good stability over a range of pH, make it a valuable tool for researchers and formulators. While detailed experimental protocols and a comprehensive set of quantitative data for SM2S are not widely available, the general methodologies outlined in this guide provide a solid foundation for its application and characterization in a laboratory setting. Further research is warranted to explore its full potential in more advanced applications, such as drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. essentialsbycatalina.com [essentialsbycatalina.com]
- 3. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 4. ewg.org [ewg.org]
- 5. ewg.org [ewg.org]
- 6. This compound | C13H25NaO5S | CID 23691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 4016-21-1 [smolecule.com]
- 8. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. briefs.techconnect.org [briefs.techconnect.org]
The Biodegradability of Sodium Methyl 2-Sulfolaurate: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Sodium Methyl 2-Sulfolaurate (SM2S), an anionic surfactant derived from coconut fatty acids, is increasingly utilized in personal care and cleaning products for its favorable foaming and cleansing properties.[1] Its environmental fate, particularly its biodegradability, is a critical aspect for formulators and researchers. This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradability of this compound, including quantitative data, experimental protocols, and a hypothesized microbial degradation pathway.
Aerobic Biodegradability
This compound is considered to be readily biodegradable under aerobic conditions.[2][3] This classification is supported by studies on structurally similar compounds, namely methyl ester sulfonates (MES). The Organisation for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301 series) to assess the ready biodegradability of chemicals.[4] A substance is generally considered readily biodegradable if it achieves a certain percentage of degradation within a 28-day period, for example, greater than 60% of its theoretical carbon dioxide (ThCO2) production in the OECD 301B test.[5]
A study on the biodegradability of various homologues of palm-based methyl ester sulphonates (MES) using the OECD 301F Manometric Respirometry test provides valuable insight. The results showed that C12 MES, which is structurally analogous to this compound, achieved 73% biodegradation within 6 days, well exceeding the threshold for ready biodegradability.[6] The study also indicated that biodegradability decreases as the carbon chain length increases, with C14 and C16 MES reaching 66% and 63% degradation in 8 and 16 days, respectively.[6]
Table 1: Aerobic Biodegradability of Methyl Ester Sulfonates (MES) using OECD 301F [6]
| Compound | Carbon Chain Length | Biodegradation (%) | Time to Reach >60% Biodegradation (days) |
| C12 MES | 12 | 73 | 6 |
| C14 MES | 14 | 66 | 8 |
| C16 MES | 16 | 63 | 16 |
Anaerobic Biodegradability
The anaerobic biodegradability of this compound is less clear-cut. The European Union Ecolabel program reports that this substance is not anaerobically degradable.[2] This is consistent with the general understanding that while many surfactants are biodegradable under aerobic conditions, sulfonated surfactants, in particular, tend to be more resistant to anaerobic degradation.[2] The initial enzymatic attack in anaerobic degradation pathways often differs from aerobic pathways, and the presence of the sulfonate group can hinder microbial breakdown in the absence of oxygen. Further research is required to definitively conclude the potential for and pathways of anaerobic biodegradation of this compound.
Aquatic Toxicity
The ecotoxicity of this compound is an important consideration for its environmental risk assessment. Acute toxicity is typically evaluated using standardized tests on representative aquatic organisms such as fish and invertebrates. The results are often expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia magna.[1]
A safety data sheet for a product containing magnesium chloride provides some aquatic toxicity data, though it is noted as being in analogy to magnesium chloride and for the anhydrous substance.[7] Studies on methyl ester sulphonates (MES) indicate that their ecotoxicity increases with the hydrophobicity, which is influenced by the alkyl chain length.[8]
Table 2: Aquatic Toxicity of Related Compounds
| Organism | Test | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
| Pimephales promelas (fathead minnow) | static | LC50 | 2,119.3 | 96 h | [7] |
| Daphnia magna (Water flea) | static | LC50 | 548.4 | 48 h | [7] |
| Desmodesmus subspicatus (green algae) | static | ErC50 | > 100 | 72 h | [7] |
| Activated sludge | static | EC50 | > 900 | 3 h | [7] |
It is important to note that the provided data may not be directly representative of this compound and further specific testing is recommended for a precise environmental risk assessment.
Abiotic Degradation: Hydrolysis and Photolysis
In addition to microbial degradation, abiotic processes such as hydrolysis and photolysis can contribute to the environmental fate of a chemical.
Hydrolysis: The hydrolysis of methyl ester sulfonates (MES) is influenced by pH. Under acidic, neutral, and alkaline conditions, the hydrolysis rates of MES are significantly affected by whether the surfactant is in a monomeric or micellar state. Below the critical micelle concentration (CMC), the hydrolysis rate is different than above the CMC. In acidic conditions, micelle formation enhances the hydrolysis rate of MES.[7] Conversely, under alkaline and neutral conditions, micelle formation suppresses the rate of hydrolysis.[7]
Photolysis: There is currently limited specific information available on the photolytic degradation of this compound. In general, the potential for photodegradation depends on the molecule's ability to absorb light in the environmentally relevant UV spectrum. For some sulfonated compounds, direct phototransformation is possible.[9] However, without specific studies on SM2S, its susceptibility to photodegradation remains an area for further investigation.
Experimental Protocols
OECD 301B: CO2 Evolution Test (Modified Sturm Test)
This method is widely used to determine the ready biodegradability of water-soluble organic chemicals. The principle involves exposing the test substance to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium and measuring the amount of carbon dioxide produced over a 28-day period.
Methodology:
-
Preparation of Mineral Medium: A defined mineral medium containing essential salts and trace elements is prepared.
-
Inoculum: Activated sludge from a sewage treatment plant is collected, and a specific volume is added to the mineral medium to achieve a desired microbial concentration.
-
Test Flasks: Multiple flasks are set up:
-
Test Flasks: Containing the mineral medium, inoculum, and the test substance (this compound) at a known concentration.
-
Blank Flasks: Containing the mineral medium and inoculum only, to measure the CO2 produced by the microorganisms themselves.
-
Reference Flasks: Containing a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the inoculum.
-
-
Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2 °C) in the dark and aerated with CO2-free air.
-
CO2 Measurement: The CO2 evolved from the flasks is trapped in a series of vessels containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution. The amount of CO2 is determined by titration of the remaining hydroxide.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test.[5]
Hypothetical Microbial Degradation Pathway
While the specific enzymatic pathway for the microbial degradation of this compound has not been extensively studied, a plausible pathway can be hypothesized based on the degradation of similar anionic surfactants like sodium lauryl sulfate (B86663) (SLS). The key initial step is likely the enzymatic cleavage of the sulfate ester bond by an alkyl sulfatase.
Proposed Pathway:
-
Initial Attack by Alkyl Sulfatase: The degradation is initiated by an extracellular or cell-associated alkyl sulfatase enzyme. This enzyme catalyzes the hydrolysis of the sulfate ester bond, releasing a sulfate ion (SO4^2-) and the corresponding alcohol, methyl 2-hydroxylaurate.
-
Oxidation of the Alcohol: The resulting alcohol, methyl 2-hydroxylaurate, is then transported into the microbial cell. Inside the cell, it is oxidized to the corresponding aldehyde and then to a carboxylic acid, lauric acid methyl ester.
-
Beta-Oxidation: The lauric acid methyl ester then enters the well-established beta-oxidation pathway. This is a central metabolic process where fatty acids are broken down to produce acetyl-CoA.
-
TCA Cycle: The acetyl-CoA generated from beta-oxidation enters the tricarboxylic acid (TCA) cycle, where it is completely oxidized to carbon dioxide and water, generating energy for the microbial cell.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator | Chemical Engineering Transactions [cetjournal.it]
The Antimicrobial Profile of Sodium Methyl 2-Sulfolaurate: A Technical Guide
Executive Summary: Sodium Methyl 2-Sulfolaurate, an anionic surfactant derived from coconut fatty acids, is recognized for its applications in personal care and cleaning products due to its favorable foaming and cleansing properties.[1] Beyond its primary use as a surfactant, this compound exhibits antimicrobial activity, a characteristic inherent to many surfactants. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, detailing its mechanism of action, summarizing available data, and outlining experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the antimicrobial potential of this compound.
Introduction
This compound is a biodegradable and mild anionic surfactant. Its chemical structure, featuring a hydrophobic lauric acid backbone and a hydrophilic sulfonate group, enables it to reduce surface tension and act as an effective cleansing agent.[1] The antimicrobial properties of surfactants are of increasing interest, offering potential for self-preserving formulations and as active ingredients in antiseptic products. Anionic surfactants, including this compound, contribute to microbial control, although their efficacy can be influenced by environmental factors such as pH.[2]
Mechanism of Antimicrobial Action
The primary antimicrobial action of anionic surfactants like this compound is the disruption of microbial cell membranes.[3] This process involves several key interactions that lead to loss of cell viability.
General Mechanism of Anionic Surfactants:
-
Electrostatic Interaction and Membrane Insertion: The negatively charged hydrophilic head of the surfactant molecule interacts with the components of the microbial cell envelope.[4] The hydrophobic tail then inserts into the lipid bilayer of the cell membrane.[3]
-
Membrane Disruption: This insertion disrupts the organized structure of the lipid bilayer, leading to increased membrane fluidity and permeability.[5]
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and proteins, ultimately leading to cell death.[3]
-
Protein Denaturation: Anionic surfactants can also denature microbial proteins, including essential enzymes, further contributing to their antimicrobial effect.[2]
In Gram-negative bacteria , anionic surfactants interact with the lipopolysaccharides (LPS) in the outer membrane, causing destabilization and increasing its permeability.[4] For Gram-positive bacteria , the interaction occurs with the thicker peptidoglycan layer and the underlying cell membrane.[4]
Figure 1: Proposed mechanism of antimicrobial action for anionic surfactants.
Antimicrobial Spectrum and Efficacy
While specific quantitative data for this compound is not extensively available in public literature, the general antimicrobial activity of anionic surfactants is documented. They typically exhibit broader activity against Gram-positive bacteria than Gram-negative bacteria.[5] The efficacy of anionic surfactants can be enhanced at acidic pH levels (2-3), which can alter the charge of the microbial cell surface and improve the surfactant's affinity.[2]
Table 1: Summary of Antimicrobial Activity for Anionic Surfactants (General)
| Microorganism Type | General Efficacy | Factors Influencing Efficacy |
| Gram-positive Bacteria | Moderate to Good | Generally more susceptible.[5] |
| Gram-negative Bacteria | Variable | Outer membrane can act as a barrier.[4] |
| Fungi | Variable | Activity has been reported for some anionic surfactants. |
| Viruses | Variable | Can be effective against enveloped viruses by disrupting the lipid envelope.[2] |
Note: This table provides a generalized summary for anionic surfactants. Specific data for this compound is needed for a precise assessment.
Experimental Protocols for Antimicrobial Assessment
Standardized methods are employed to evaluate the antimicrobial properties of surfactants. The following outlines a general workflow for determining the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] A common method for determining the MIC of a surfactant is the broth microdilution assay.
Experimental Workflow:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution of Surfactant: A series of dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted surfactant is inoculated with the microbial suspension. Control wells (no surfactant and no inoculum) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation and MIC Determination: The wells are visually inspected for turbidity (microbial growth). The MIC is the lowest concentration of the surfactant at which no visible growth is observed.
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation
Currently, there is a lack of publicly available, specific MIC data for this compound against a broad range of microorganisms. The table below is a template that can be populated as data becomes available through further research.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Template)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | |
| Escherichia coli | ATCC 25922 | Data not available | |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | |
| Candida albicans | ATCC 90028 | Data not available |
Conclusion and Future Directions
This compound possesses antimicrobial properties characteristic of anionic surfactants, primarily acting through the disruption of microbial cell membranes. While its efficacy is influenced by factors such as pH and the specific microorganism, it presents a promising avenue for the development of self-preserving cosmetic and cleaning formulations, as well as potentially serving as a mild active ingredient in antimicrobial products.
A significant gap exists in the publicly available quantitative data regarding the antimicrobial spectrum and potency of this compound. Future research should focus on:
-
Systematic MIC and MBC (Minimum Bactericidal Concentration) testing against a comprehensive panel of clinically and industrially relevant bacteria and fungi.
-
Investigating the impact of formulation variables (e.g., pH, presence of other ingredients) on its antimicrobial activity.
-
Elucidating the specific interactions with microbial cell envelopes to further refine the understanding of its mechanism of action.
Such data will be invaluable for formulators and researchers to fully harness the antimicrobial potential of this versatile surfactant.
References
- 1. researchgate.net [researchgate.net]
- 2. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrophile-Lipophile Balance (HLB) of Sodium Methyl 2-Sulfolaurate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Hydrophile-Lipophile Balance (HLB) of the anionic surfactant, Sodium Methyl 2-Sulfolaurate. It delves into the theoretical and experimental determination of its HLB value, offering detailed protocols for practical application in research and formulation development. This document is intended to serve as a critical resource for scientists and professionals in the pharmaceutical and chemical industries, providing the necessary data and methodologies to effectively utilize this versatile surfactant.
Introduction to Hydrophile-Lipophile Balance (HLB)
The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Developed by William C. Griffin, the HLB system is a crucial tool for formulators, enabling the selection of appropriate surfactants to create stable emulsions and other colloidal dispersions.[1][2] The HLB value of a surfactant is an indication of its potential application, with low HLB values (1-6) typically indicating good water-in-oil (W/O) emulsifiers, while high HLB values (8-18) are characteristic of oil-in-water (O/W) emulsifiers.[3] Surfactants with intermediate HLB values (7-9) can act as wetting agents.[3]
This compound: Properties and Applications
This compound is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut oil.[4] It is known for its excellent foaming, cleansing, and emulsifying properties, making it a versatile ingredient in a wide range of personal care and cleaning products.[4] Chemically, it is the sodium salt of the methyl ester of 2-sulfolauric acid.
Key Properties:
-
Excellent Foaming: Produces a rich and stable lather.[4]
-
Good Cleansing Efficacy: Effectively removes dirt and oils.[4]
-
Mildness: Generally considered to be gentle on the skin.
-
Biodegradability: Readily biodegradable, making it an environmentally friendly option.
-
Hard Water Tolerance: Performs well in the presence of hard water ions.
Applications:
-
Personal Care: Shampoos, body washes, facial cleansers, and liquid hand soaps.
-
Drug Delivery: As an emulsifier or solubilizing agent in topical and oral formulations.
-
Industrial & Institutional Cleaners: In various cleaning formulations due to its detergency.
Hydrophile-Lipophile Balance (HLB) of this compound
The reported HLB value for this compound is 14.7 . This high HLB value indicates that it is a strongly hydrophilic surfactant, making it an excellent choice for creating oil-in-water (O/W) emulsions.
Quantitative Data Summary
| Property | Value | Reference |
| HLB Value | 14.7 | [3] |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L (at 28 °C) | [3] |
| Krafft Point | Below 0 °C | [3] |
Theoretical Calculation of HLB
The HLB value of a surfactant can be estimated using theoretical models based on its chemical structure. Two of the most common methods are Griffin's method and Davies' method.
Griffin's Method
Griffin's method, primarily developed for non-ionic surfactants, calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.[5][6] For ionic surfactants, this method is less straightforward but can be adapted.
Formula: HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
For this compound (C13H25NaO5S), the hydrophilic portion consists of the sulfonate group (-SO3Na) and the methyl ester group (-COOCH3). The lipophilic portion is the lauryl chain (C12H25-).
Davies' Method
Davies' method provides a more versatile approach by assigning group numbers to different structural components of the surfactant molecule.[3] The HLB is calculated by summing the group numbers of the hydrophilic and lipophilic groups.
Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
Group Contribution Values:
| Group | Group Number |
| -SO4Na (sulfate) | +38.7 |
| -SO3Na (sulfonate) | ~+38.7 |
| -COONa (carboxylate) | +21.1 |
| -OH (hydroxyl) | +1.9 |
| -O- (ether) | +1.3 |
| -(CH2)- (methylene) | -0.475 |
| -CH3 (methyl) | -0.475 |
Experimental Determination of HLB
The HLB value of a surfactant is often determined experimentally to obtain a more accurate and practical value for a specific application. The emulsion stability method is a widely used technique.
Experimental Protocol: Emulsion Stability Method
This method involves preparing a series of emulsions of a specific oil with blends of the surfactant under investigation and a surfactant with a known HLB value. The stability of these emulsions is then observed to determine the HLB at which the most stable emulsion is formed. This is known as the "required HLB" (rHLB) of the oil, which corresponds to the HLB of the optimal emulsifier system.
Materials and Equipment:
-
This compound (surfactant of interest)
-
A set of standard non-ionic surfactants with known HLB values (e.g., Span and Tween series)
-
Oil phase (e.g., mineral oil, isopropyl myristate, or a specific oil relevant to the intended application)
-
Distilled or deionized water
-
Beakers, graduated cylinders, and magnetic stirrer or homogenizer
-
Test tubes or vials for emulsion storage and observation
-
Optional: Microscope, particle size analyzer, turbidimeter for more quantitative stability assessment.
Procedure:
-
Preparation of Surfactant Blends:
-
Prepare a series of surfactant blends with varying HLB values. For example, to test a range around the expected HLB of this compound (14.7), you can blend it with a lower HLB surfactant. Alternatively, create a range of HLBs by blending two well-characterized surfactants (e.g., Span 80, HLB = 4.3, and Tween 80, HLB = 15.0).
-
The HLB of the blend is calculated as follows: HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) Where w_A and w_B are the weight fractions of surfactants A and B, and HLB_A and HLB_B are their respective HLB values.
-
-
Emulsion Preparation:
-
For each surfactant blend, prepare an oil-in-water emulsion. A typical starting formulation is 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase.
-
Heat the oil phase (containing the dissolved surfactant blend) and the aqueous phase separately to approximately 70-75°C.
-
Slowly add the aqueous phase to the oil phase while stirring continuously with a homogenizer or high-shear mixer for a set period (e.g., 5-10 minutes).
-
Cool the emulsion to room temperature while stirring gently.
-
Prepare a series of emulsions, each with a different HLB blend, keeping all other parameters (oil type, concentration, mixing speed, and time) constant.
-
-
Emulsion Stability Assessment:
-
Transfer each emulsion to a separate, labeled test tube or vial.
-
Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability such as creaming, coalescence, and phase separation.
-
Visual Assessment: Record the time it takes for a visible layer of water or oil to separate. The most stable emulsion will show the least amount of separation over the longest period.
-
Instrumental Assessment (Optional but Recommended):
-
Microscopy: Observe the droplet size and distribution. A stable emulsion will have small, uniform droplets.
-
Particle Size Analysis: Measure the mean droplet size and polydispersity index (PDI). The emulsion with the smallest and most uniform droplet size is typically the most stable.
-
Turbidity Measurement: Monitor the change in turbidity over time. A stable emulsion will maintain its initial turbidity for a longer duration.
-
-
-
Determination of the Required HLB:
-
The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil phase under the tested conditions. This experimentally determined value for the system can then be correlated to the HLB of the individual surfactant being tested.
-
Visualizations
Experimental Workflow for HLB Determination
Caption: Experimental workflow for determining the required HLB of an oil phase using the emulsion stability method.
HLB Scale and Surfactant Applications
Caption: The Hydrophile-Lipophile Balance (HLB) scale and the corresponding applications of surfactants.
Conclusion
The Hydrophile-Lipophile Balance is a fundamental parameter in the formulation of emulsions and other dispersed systems. This compound, with its high HLB of 14.7, is a highly effective oil-in-water emulsifier and solubilizing agent. This technical guide has provided both the theoretical underpinnings and a detailed experimental protocol for the determination of its HLB value. By understanding and applying these principles, researchers, scientists, and drug development professionals can better harness the properties of this compound to develop stable and efficacious products.
References
- 1. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. halecosmeceuticals.com [halecosmeceuticals.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: Surface Tension Reduction Capabilities of Sodium Methyl 2-Sulfolaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Methyl 2-Sulfolaurate (SM2S), an anionic surfactant derived from lauric acid, has garnered significant interest for its excellent surface-active properties.[1][2] This technical guide provides a comprehensive overview of its capabilities in reducing surface tension, a critical parameter in numerous scientific and industrial applications, including its potential relevance in pharmaceutical formulations. SM2S is recognized for its good cleansing and foaming characteristics, and its mildness compared to some other surfactants.[1][2] This document details its physicochemical properties, outlines experimental protocols for their measurement, and explores its functional role.
Physicochemical Properties
This compound, with the molecular formula C13H25NaO5S and a molecular weight of 316.39 g/mol , is a water-soluble surfactant.[3] Its amphiphilic nature, consisting of a hydrophobic lauryl tail and a hydrophilic sulfonate head group, allows it to orient at interfaces and reduce surface tension.[4]
Quantitative Data Summary
The surface activity of this compound is characterized by its critical micelle concentration (CMC) and the surface tension at that concentration (γcmc). There are conflicting reports in the literature regarding the precise CMC value. One study reports a CMC of 13.20 mmol/L at 28°C and a Hydrophile-Lipophile Balance (HLB) of 14.7.[5] It is also noted for its stability over a wide pH range (typically 5 to 10) and its biodegradability.[4]
For clarity and comparative purposes, the available quantitative data is summarized in the table below.
| Property | Value | Temperature (°C) | Reference |
| Molecular Formula | C13H25NaO5S | N/A | [3] |
| Molecular Weight | 316.39 g/mol | N/A | [3] |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L | 28 | [5] |
| Hydrophile-Lipophile Balance (HLB) | 14.7 | N/A | [5] |
Mechanism of Surface Tension Reduction
The reduction of surface tension by this compound follows the fundamental principles of surfactant action. In an aqueous solution, the individual surfactant molecules, or monomers, initially populate the air-water interface. The hydrophobic lauryl chains orient away from the water, while the hydrophilic sulfonate groups remain in the aqueous phase. This accumulation at the interface disrupts the cohesive energy of the water molecules, leading to a decrease in surface tension. As the concentration of SM2S increases, the interface becomes more populated with surfactant molecules, causing a progressive reduction in surface tension.
Micellization
Once the air-water interface is saturated with SM2S molecules, any further increase in concentration leads to the formation of micelles within the bulk of the solution. This concentration is known as the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value (γcmc). The formation of these micellar aggregates is a key characteristic of surfactants and is crucial for their solubilizing and cleaning properties.[4]
The logical flow of surface tension reduction and micelle formation is illustrated in the following diagram.
Applications in Research and Drug Development
While this compound is predominantly used in the cosmetic and personal care industries, its properties as a mild anionic surfactant suggest potential applications in pharmaceutical formulations.[1] Anionic surfactants are utilized in drug delivery systems as wetting agents to improve the dissolution of poorly soluble drugs, as emulsifiers in creams and lotions, and as stabilizers in suspensions.
Although specific studies detailing the use of SM2S in drug delivery are not widely available in the reviewed literature, its established safety profile in topical products makes it a candidate for further investigation in dermatological and transdermal formulations.[6] Patents related to pharmaceutical compositions occasionally list broad categories of emulsifying and wetting agents that could encompass SM2S, though it is not always explicitly named.[7][8]
Experimental Protocols
Accurate and reproducible measurement of the surface tension reduction capabilities of this compound is essential for its evaluation and application. The following sections provide detailed methodologies for key experiments.
Determination of Surface Tension using the Wilhelmy Plate Method
The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of a liquid.[9][10]
Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations.
Materials and Equipment:
-
Surface Tensiometer with a Wilhelmy plate (typically platinum)
-
High-precision balance
-
Glass vessel
-
This compound
-
Distilled or deionized water
-
Micropipettes and volumetric flasks for solution preparation
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound of a known high concentration. Perform serial dilutions to obtain a range of concentrations below and above the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.
-
Plate Preparation: Clean the Wilhelmy plate thoroughly. A common procedure is to rinse it with a solvent like ethanol (B145695) and then flame it to red heat to remove any organic contaminants.
-
Measurement: a. Place a solution of a specific concentration in the glass vessel. b. Suspend the Wilhelmy plate from the balance and position it so that it is just above the liquid surface. c. Raise the vessel until the liquid surface just touches the bottom edge of the plate. d. The liquid will wet the plate, and the force exerted on the balance will increase due to the downward pull of the surface tension. e. Record the force reading once it has stabilized.
-
Calculation: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ) Where:
-
F is the force measured by the balance.
-
L is the wetted perimeter of the plate (2 * (width + thickness)).
-
θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle with an aqueous surfactant solution is typically assumed to be 0°, so cosθ = 1.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.
The following diagram illustrates the workflow for this experimental protocol.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Conductometry is a reliable method for determining the CMC of ionic surfactants like this compound.[11]
Objective: To determine the CMC of this compound by measuring the change in conductivity of its aqueous solutions.
Materials and Equipment:
-
Conductivity meter with a conductivity cell
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath
-
This compound
-
High-purity, low-conductivity water
-
Burette, beakers, and volumetric flasks
Procedure:
-
Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride solutions of known conductivity.
-
Sample Preparation: a. Place a known volume of high-purity water in a jacketed beaker connected to the temperature-controlled water bath. b. Immerse the conductivity cell in the water and allow the temperature to equilibrate. c. Prepare a concentrated stock solution of this compound.
-
Titration: a. Start stirring the water gently. b. Record the initial conductivity of the water. c. Add small, precise aliquots of the concentrated SM2S stock solution to the water using a burette. d. After each addition, allow the conductivity reading to stabilize and then record the value. e. Continue this process until the concentration is well above the expected CMC.
-
Data Analysis: a. Correct the measured conductivity for the dilution effect of adding the stock solution. b. Plot the specific conductivity as a function of the this compound concentration. c. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
The workflow for the conductometric determination of CMC is depicted below.
Conclusion
This compound is an effective anionic surfactant with significant surface tension reduction capabilities. While its primary applications are currently in the cosmetics and personal care industries, its favorable properties, including mildness and biodegradability, make it a subject of interest for potential use in pharmaceutical formulations, particularly in topical and transdermal delivery systems. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of its physicochemical properties, which is a prerequisite for any new application development. Further research is warranted to fully explore the potential of this compound in the field of drug development.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. essentialsbycatalina.com [essentialsbycatalina.com]
- 3. This compound | C13H25NaO5S | CID 23691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 5. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]
- 6. Anti-inflammatory cream composition - Patent 0262681 [data.epo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2010033179A1 - Granulates, process for preparing them and pharmaceutical products containing them - Google Patents [patents.google.com]
- 9. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 10. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 11. scribd.com [scribd.com]
In-Depth Technical Guide: Thermal Stability of Sodium Methyl 2-Sulfolaurate
The second, more targeted search still did not yield specific quantitative TGA or DSC data for Sodium Methyl 2-Sulfolaurate. However, I found a study on a sodium methyl ester sulfonate (SMES) derived from castor oil that provides some thermal stability data: a 31.2% mass loss was observed from 70 °C to 500 °C, and a 14.1% mass loss was noted at a typical reservoir temperature. The study also describes the TGA methodology used. Additionally, I found general information on the thermal decomposition of fatty acid methyl esters (FAMEs), indicating they are stable up to 325°C.
While this is not the exact compound requested, it is a closely related anionic surfactant, and this information can be used to provide a representative understanding of the thermal stability of methyl ester sulfonates. I can now proceed with creating the technical guide, making sure to clearly state that the quantitative data is for a related compound (castor oil-derived SMES) due to the lack of specific data for this compound. I have enough information to describe a general TGA experimental protocol and to create the requested Graphviz diagrams. Therefore, no further searches are needed.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a derivative of lauric acid, is an anionic surfactant increasingly utilized in various industrial and pharmaceutical applications for its cleansing and foaming properties. A critical parameter for its application, particularly in formulations subjected to varying temperature conditions during manufacturing, storage, or use, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of this compound and related methyl ester sulfonates (MES), offering insights into their decomposition behavior under thermal stress. Due to the limited availability of public data specifically for this compound, this guide incorporates data from closely related methyl ester sulfonates to provide a representative analysis.
Thermal Stability Profile
A study on a sodium methyl ester sulfonate derived from castor oil, a compound with a similar chemical structure, revealed its thermal behavior through thermogravimetric analysis (TGA). The analysis indicated a mass loss of 31.2% over a temperature range of 70 °C to 500 °C.[1] At typical reservoir temperatures, a mass loss of 14.1% was observed, suggesting a degree of thermal stability under those specific conditions.[1]
Generally, fatty acid methyl esters (FAMEs), the precursors to MES, are known to be thermally stable at temperatures up to 325 °C.[2] The primary degradation reactions observed for FAMEs at elevated temperatures include isomerization, hydrogenation, and pyrolysis.[2] It has been noted that FAMEs with shorter chain lengths or higher degrees of saturation exhibit greater thermal stability.[2]
Another study on the thermal degradation of a methyl ester sulfonate indicated that prolonged exposure to a temperature of 150°C for 72 hours can lead to the degradation of the sulfonate group, a key functional group for its surfactant properties.
The following table summarizes the available thermal stability data for related methyl ester sulfonates.
| Compound | Analysis Method | Temperature Range (°C) | Mass Loss (%) | Reference |
| Sodium Methyl Ester Sulfonate (Castor Oil Derived) | TGA | 70 - 500 | 31.2 | [1] |
| Sodium Methyl Ester Sulfonate (Castor Oil Derived) | TGA | Reservoir Temperature | 14.1 | [1] |
Experimental Protocols
The primary technique for evaluating the thermal stability of surfactants like this compound is Thermogravimetric Analysis (TGA).
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the surfactant (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina (B75360) or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation. A specific heating program is set.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min or 23.7 °C/min, over a defined temperature range (e.g., from ambient temperature to 500 °C or higher).[1]
-
Data Acquisition: The instrument continuously measures the mass of the sample as the temperature increases.
-
Data Analysis: The resulting data is plotted as a TGA curve, showing the percentage of weight loss on the y-axis against the temperature on the x-axis. The onset temperature of decomposition and the temperatures at specific weight loss percentages are determined from this curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a surfactant using Thermogravimetric Analysis.
Caption: Workflow for Thermal Stability Analysis using TGA.
Signaling Pathways and Logical Relationships
The degradation of this compound under thermal stress can be conceptualized as a series of events. The following diagram illustrates the logical relationship from the application of thermal energy to the eventual decomposition of the molecule.
Caption: Logical Pathway of Thermal Degradation.
Conclusion
The thermal stability of this compound is a crucial consideration for its formulation and application. While direct data is limited, analysis of related methyl ester sulfonates indicates a multi-stage decomposition process with significant mass loss occurring at elevated temperatures. The primary method for assessing this stability is Thermogravimetric Analysis, which provides a detailed profile of mass loss as a function of temperature. For applications where thermal stress is a factor, it is recommended to conduct specific TGA studies on the formulated product to ensure its stability and performance.
References
An In-depth Technical Guide to the Solubility of Sodium Methyl 2-Sulfolaurate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Sodium Methyl 2-Sulfolaurate, an anionic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals and personal care products. This document details its solubility in aqueous and organic solvents, presents experimental protocols for solubility determination, and illustrates key processes through workflow diagrams.
Introduction to this compound
This compound is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut oil.[1] Its structure, featuring a hydrophilic sulfonate group and a hydrophobic fatty acid methyl ester tail, imparts excellent surface-active properties, making it a versatile ingredient in formulations requiring foaming, cleansing, and emulsification.[1][2] It is known to be highly soluble in water due to its ionic nature.[2]
Solubility of this compound
The solubility of a surfactant is a critical parameter that influences its performance in various applications. While this compound is well-known for its high solubility in water, its behavior in other solvents is crucial for formulation development and drug delivery systems.
Aqueous Solubility
Solubility in Organic Solvents
Quantitative solubility data for this compound in a wide range of organic solvents is limited. However, data for closely related Methyl Ester Sulfonates (MES) provides valuable insights into its likely solubility behavior. A study on palm-based Methyl Ester Sulfonates with varying carbon chain lengths (C12, C14, C16, and C16-18) investigated their solubility in several organic solvents.[4] Since this compound is derived from lauric acid (a C12 fatty acid), the data for C12-MES is presented here as a strong proxy. The study found that for MES, a shorter carbon chain length correlates with higher solubility in the tested solvents.[4]
The synthesis of this compound involves an extraction and purification process using n-butanol, which indicates its solubility in this solvent.[2]
Table 1: Quantitative Solubility of C12-Methyl Ester Sulfonate (C12-MES) in Various Solvents
| Solvent | Solvent Type | Solubility (mg/mL) |
| Methanol (B129727) | Polar Protic | > 6.3 (Highest solubility among tested) |
| Ethanol (B145695) | Polar Protic | 2.5 - 6.3 |
| Isopropyl Alcohol (IPA) | Polar Protic | < 2.5 |
| Hexane | Non-polar | < 2.5 |
Data sourced from a study on palm-based Methyl Ester Sulfonates. The C12-MES is a close structural analog of this compound.[4]
Experimental Protocols for Solubility Determination
Accurate determination of surfactant solubility is essential for research and development. The following are detailed methodologies for key experiments.
Shake-Flask Method for Solubility Determination
This is a widely used method for determining the equilibrium solubility of a substance in a given solvent.
Principle: A surplus of the solid surfactant is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved surfactant in the saturated solution is then determined analytically.
Apparatus and Reagents:
-
Conical flasks or vials with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
The specific solvent of interest
-
This compound
-
Analytical instrument for concentration measurement (e.g., UV/Vis Spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is crucial.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, cease agitation and allow the solution to stand, permitting the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any undissolved microparticles, either centrifuge the sample or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
Dilute the clear, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical method.
-
Determine the concentration of the diluted solution using a suitable analytical technique (e.g., UV/Vis spectroscopy or potentiometric titration as described below).
-
Calculate the original solubility by taking into account the dilution factor.
Potentiometric Titration for Concentration Determination
This method is suitable for determining the concentration of anionic surfactants like this compound.
Principle: The anionic surfactant is titrated with a standard solution of a cationic surfactant. The reaction forms an insoluble ion-pair complex. The endpoint of the titration, where all the anionic surfactant has reacted, is detected by a surfactant-sensitive electrode that measures the change in potential.
Apparatus and Reagents:
-
Automatic titrator with a surfactant-sensitive electrode
-
Burette
-
Beakers
-
Magnetic stirrer
-
Standard solution of a cationic surfactant (e.g., Hyamine® 1622)
-
pH meter and buffer solutions
-
Solvent (e.g., deionized water, or a water-alcohol mixture for poorly soluble samples)
Procedure:
-
Prepare a known volume of the surfactant solution to be analyzed. For poorly soluble samples, a small amount of methanol or ethanol (not exceeding 5%) can be added to improve solubility.[5]
-
Adjust the pH of the solution to the optimal range for the titration, typically between pH 2 and 4 for anionic surfactants.[5]
-
Immerse the surfactant-sensitive electrode and the reference electrode into the solution.
-
Titrate the solution with the standardized cationic surfactant solution while continuously stirring.
-
The titrator will record the potential (in mV) as a function of the titrant volume. The endpoint is identified by the point of maximum inflection in the titration curve.
-
The concentration of the this compound in the sample is calculated based on the volume of titrant consumed at the endpoint.
UV/Vis Spectroscopy for Concentration Determination
This technique can be used to determine the concentration of the surfactant in the saturated solution obtained from the shake-flask method.
Principle: Although this compound itself does not have a strong chromophore for direct UV/Vis analysis, an indirect method involving the formation of a colored ion-pair with a dye can be used. The intensity of the color, which is proportional to the surfactant concentration, is measured using a spectrophotometer.
Apparatus and Reagents:
-
UV/Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
A suitable cationic dye (e.g., Brilliant Green)
-
Acidic buffer solution
-
Organic solvent for extraction (if required)
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.
-
To each standard, add a fixed amount of the cationic dye solution and the acidic buffer.
-
The anionic surfactant will form an ion-pair complex with the cationic dye.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Take a known volume of the clear, saturated solution from the shake-flask experiment and dilute it appropriately.
-
Treat the diluted sample with the cationic dye and buffer in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Determine the concentration of the surfactant in the diluted sample from the calibration curve and then calculate the original solubility.
Visualized Workflows
Synthesis and Purification Workflow of this compound
The synthesis of this compound is a multi-step process that begins with the esterification of lauric acid, followed by sulfonation and neutralization.[2] The final product is then purified.
Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.
General Experimental Workflow for Solubility Determination
The following diagram outlines the general steps involved in determining the solubility of a surfactant using the shake-flask method coupled with an analytical technique for concentration measurement.
Caption: A generalized workflow for the experimental determination of surfactant solubility.
References
- 1. essentialsbycatalina.com [essentialsbycatalina.com]
- 2. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 3. This compound, 4016-21-1 [thegoodscentscompany.com]
- 4. Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Determination of Sodium Methyl 2-Sulfolaurate Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Methyl 2-Sulfolaurate (SM2S) is an anionic surfactant derived from coconut oil, valued for its excellent detergency, high foaming capacity, and good skin tolerance.[1] It is a key ingredient in a wide range of personal care products, including shampoos, body washes, and facial cleansers, as well as in various industrial applications.[1][2][3] Accurate determination of its concentration is crucial for quality control, formulation development, and stability testing.
This document provides detailed application notes and experimental protocols for various analytical methods to quantify this compound in both raw materials and finished products. The methods covered include classical titration techniques, modern chromatographic separations, and rapid spectroscopic analyses.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of SM2S is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C13H25NaO5S | [4][5] |
| Molecular Weight | 316.39 g/mol | [4][5] |
| CAS Number | 4016-21-1 | [1][6] |
| Appearance | Clear yellow liquid or powder | [1][2] |
| Solubility | Soluble in water | [2] |
| Critical Micelle Concentration (CMC) | 0.45 mM (Conductivity Titration) | [7] |
| 0.70 mM (Conductivity break-point) | [2] | |
| 0.74 mM (Surface-tension inflection) | [2] | |
| 0.72 ± 0.05 mM (Fluorescence) | [2] |
Method Selection Workflow
The choice of an appropriate analytical method for determining the concentration of this compound depends on several factors, including the sample matrix, the required accuracy and precision, available instrumentation, and the desired analysis time. The following workflow diagram provides a decision-making guide for selecting the most suitable method.
Caption: Decision tree for selecting an analytical method for SM2S concentration.
Titration Methods
Titration is a classic and cost-effective method for quantifying anionic surfactants. It is particularly suitable for the analysis of raw materials and simple formulations where interfering substances are minimal.
Two-Phase Titration
Principle: This method, based on the Epton titration, involves the titration of an anionic surfactant (SM2S) with a standard cationic surfactant solution, such as Hyamine® 1622, in a two-phase system of an aqueous solution and an immiscible organic solvent (e.g., chloroform). A mixed indicator is used, which changes color in the organic phase at the endpoint of the titration.
Experimental Protocol:
-
Reagents and Apparatus:
-
Standard solution of Hyamine® 1622 (0.004 M)
-
Mixed indicator solution (e.g., dimidium bromide/disulphine blue)
-
Sulfuric acid or sodium hydroxide (B78521) solution for pH adjustment
-
Stoppered measuring cylinders (100 mL)
-
Burette (50 mL)
-
Pipettes
-
-
Procedure:
-
Accurately weigh a sample of the SM2S solution (to contain approximately 0.004 milliequivalents of anionic surfactant) into a 100 mL stoppered measuring cylinder.
-
Add 20 mL of deionized water, 10 mL of the mixed indicator solution, and 15 mL of chloroform.[8]
-
Stopper the cylinder and shake vigorously to mix the two phases.
-
Titrate with the 0.004 M Hyamine® 1622 solution. After each addition of titrant, stopper the cylinder and shake well.
-
Continue the titration until the pink color of the chloroform layer disappears and it takes on a blue color of the same intensity as the upper aqueous phase.[8]
-
A blank titration should be performed using the same procedure without the sample.
-
-
Calculation: The concentration of SM2S is calculated using the following formula:
% SM2S = ((V - B) * M * MW) / (W * 10)
Where:
-
V = Volume of Hyamine® 1622 solution used for the sample (mL)
-
B = Volume of Hyamine® 1622 solution used for the blank (mL)
-
M = Molarity of the Hyamine® 1622 solution (mol/L)
-
MW = Molecular weight of SM2S (316.39 g/mol )
-
W = Weight of the sample (g)
-
Potentiometric Titration
Principle: Potentiometric titration offers an advantage over two-phase titration by eliminating the need for organic solvents and subjective color-based endpoint determination.[2][7][9] This method involves titrating the anionic surfactant with a standard cationic titrant, and the endpoint is detected by a surfactant-sensitive ion-selective electrode.[7] The formation of a precipitate between the anionic and cationic surfactants causes a sharp change in the electrode potential at the equivalence point.
Experimental Protocol:
-
Reagents and Apparatus:
-
Standard solution of Hyamine® 1622 or Cetylpyridinium Chloride (0.004 M)[10]
-
pH buffer solution (pH 3)[10]
-
Triton X-100 solution (non-ionic surfactant, optional, to prevent precipitation on the electrode)[10]
-
Automatic titrator with a surfactant-sensitive ion-selective electrode (e.g., TEN 1100 PLH) and a reference electrode (e.g., Ag/AgCl).[4][10]
-
Beakers (150 mL)
-
Magnetic stirrer
-
-
Procedure:
-
Accurately weigh a sample containing 5-20 mg of SM2S into a 150 mL beaker.[10]
-
Add approximately 100 mL of deionized water and a magnetic stir bar.
-
Add 5 mL of pH 3 buffer solution. If the sample is alkaline, adjust the pH to 3 with dilute HCl.[10]
-
If precipitates are expected to be sticky, add 0.5 mL of Triton X-100 solution.[10]
-
Immerse the electrodes in the solution, ensuring the tips are well covered.
-
Titrate with the standard cationic surfactant solution at a slow and constant rate (e.g., 0.5 mL/min), while stirring.[7]
-
The titration is monitored by recording the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.
-
-
Data Analysis: The equivalence point is determined from the first or second derivative of the titration curve. The concentration of SM2S is calculated using a similar formula as in the two-phase titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of SM2S, especially in complex mixtures. Due to the lack of a strong chromophore in the SM2S molecule, an Evaporative Light Scattering Detector (ELSD) is a suitable choice for detection.[11]
Principle: The sample is injected into a liquid chromatograph and separated on a reversed-phase column. The eluting components are passed through an ELSD, where the mobile phase is nebulized and evaporated, leaving behind fine particles of the analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the concentration of the analyte.
Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 70°C, Gas (Nitrogen) flow 1.3 L/min (These are starting points and should be optimized for the specific instrument and analyte).[12][13]
-
-
Procedure:
-
Prepare a series of standard solutions of SM2S in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Set up a gradient elution program, for example:
-
0-5 min: 20% B
-
5-20 min: 20% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 20% B
-
30-35 min: 20% B (re-equilibration)
-
-
Inject the standard solutions to generate a calibration curve (log-log plot of peak area vs. concentration for ELSD).[11]
-
Inject the prepared sample solutions.
-
Identify the SM2S peak based on retention time compared to the standard.
-
Quantify the amount of SM2S in the sample using the calibration curve.
-
Spectroscopic Methods
Spectroscopic methods offer rapid and non-destructive analysis, often with minimal sample preparation.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, can be used for the quantitative analysis of surfactants in aqueous solutions.[14][15][16] The method relies on the measurement of the absorbance of specific infrared bands characteristic of the SM2S molecule.
Experimental Protocol:
-
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a ZnSe or diamond crystal).
-
Software for data acquisition and analysis, including capabilities for creating calibration curves and performing spectral subtractions.
-
-
Procedure:
-
Prepare a series of standard solutions of SM2S of known concentrations in water.
-
Record the background spectrum using deionized water on the clean ATR crystal.
-
Place a small amount of the standard solution onto the ATR crystal, ensuring complete coverage.
-
Record the infrared spectrum (e.g., from 4000 to 650 cm⁻¹).
-
Identify characteristic absorption bands for SM2S. For sulfonates, strong peaks are expected around 1175 cm⁻¹ (asymmetric S=O stretching) and 1055 cm⁻¹ (symmetric S=O stretching).
-
Create a calibration curve by plotting the absorbance of a characteristic peak versus the concentration of the standard solutions.
-
Record the spectrum of the unknown sample and determine its concentration from the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained using the described methods.
| Analytical Method | Parameter Measured | Typical Value/Range | Notes |
| Two-Phase Titration | Active Matter (%) | 95-100% (for raw material) | Dependent on the purity of the starting material. |
| Potentiometric Titration | Anionic Surfactant Content (meq/g) | Varies with sample | Provides a more precise endpoint than two-phase titration. |
| HPLC-ELSD | Concentration (mg/mL or %) | Dependent on formulation | Highly specific and suitable for complex mixtures. Requires calibration with a pure standard. |
| FTIR-ATR | Absorbance at characteristic wavenumber | Proportional to concentration | Rapid analysis with minimal sample preparation. Requires a calibration curve. |
| Conductivity Titration | Critical Micelle Concentration (CMC) | ~0.45 mM | Used to characterize the surfactant properties rather than for routine concentration measurement.[7] |
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the quantitative analysis of this compound.
References
- 1. Determination of critical micelle concentration of cationic surfactants by surface-enhanced Raman scattering - RSC Advances (RSC Publishing) DOI:10.1039/C4RA05516K [pubs.rsc.org]
- 2. store.astm.org [store.astm.org]
- 3. race.elsevierpure.com [race.elsevierpure.com]
- 4. metrohm.com [metrohm.com]
- 5. store.astm.org [store.astm.org]
- 6. psgraw.com [psgraw.com]
- 7. en.psgraw.com [en.psgraw.com]
- 8. researchgate.net [researchgate.net]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Volume 35 No 4 page 23 [library.scconline.org]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of three surfactants and water in shampoo and liquid soap by ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Methyl 2-Sulfolaurate in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Methyl 2-Sulfolaurate (CAS No. 4016-21-1), a derivative of lauric acid, is an anionic surfactant recognized for its effective emulsifying, foaming, and cleansing properties.[1][2] In the realm of polymer chemistry, it serves as a highly efficient emulsifier in emulsion polymerization processes, particularly in the synthesis of acrylate-based polymers.[3][4] Its distinct structure, featuring a sulfonate group attached to a methyl ester, imparts excellent stability to latex emulsions.[1] These application notes provide detailed protocols and technical data for the use of this compound in the emulsion polymerization of acrylic monomers, a process relevant for the creation of polymer nanoparticles for various applications, including drug delivery systems.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in emulsion polymerization. These properties govern its behavior at the oil-water interface and influence the characteristics of the resulting polymer latex.
| Property | Value | Reference |
| Molecular Formula | C13H25NaO5S | [5] |
| Molecular Weight | 316.39 g/mol | [5] |
| Appearance | Light-colored solid | [4] |
| Hydrophile-Lipophile Balance (HLB) | 14.7 | [4] |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L (at 28 °C) | [4] |
| Krafft Point | Below 0 °C | [4] |
Application in Acrylate (B77674) Emulsion Polymerization
This compound has been successfully employed as an emulsifier in the emulsion polymerization of acrylates. Its use leads to the formation of stable acrylate emulsions with well-defined latex particle characteristics.
Expected Performance Data
The concentration of this compound is a critical parameter that influences the final properties of the polymer latex. The following table summarizes the expected performance based on available data and established principles of emulsion polymerization.
| Surfactant Concentration (% w/w of monomer) | Expected Average Particle Diameter (nm) | Expected Polydispersity Index (PDI) | Emulsion Stability |
| 1.0 - 2.0 | 150 - 200 | < 0.05 | Good |
| 2.0 - 3.0 | 100 - 150 | < 0.015 | Excellent |
| > 3.0 | < 100 | < 0.015 | Excellent |
Note: The data presented is illustrative and based on a study where acrylate emulsions using this compound as an emulsifier yielded stable latexes with particle diameters ranging from 100 to 200 nm and polydispersity indices of less than 0.015.[4]
Experimental Protocols
The following are detailed protocols for the semi-batch emulsion polymerization of a methyl methacrylate (B99206) (MMA) and butyl acrylate (BA) copolymer using this compound as the emulsifier.
Materials
-
Methyl Methacrylate (MMA), inhibitor-free
-
Butyl Acrylate (BA), inhibitor-free
-
This compound
-
Potassium Persulfate (KPS)
-
Sodium Bicarbonate (NaHCO3)
-
Deionized Water
-
Nitrogen gas
Equipment
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Monomer and initiator feed pumps.
-
Heating and cooling circulator.
Protocol 1: Synthesis of MMA/BA Copolymer Latex
This protocol is designed to produce a stable MMA/BA copolymer latex with a solids content of approximately 40%.
1. Reactor Setup:
-
Charge the reactor with 200g of deionized water, 1.0g of Sodium Bicarbonate, and 5.0g of this compound.
-
Begin stirring at 200 rpm and purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor to 80°C.
2. Pre-emulsion Preparation:
-
In a separate beaker, prepare a pre-emulsion by mixing 100g of Methyl Methacrylate, 100g of Butyl Acrylate, 5.0g of this compound, and 100g of deionized water.
-
Stir vigorously for 30 minutes to form a stable emulsion.
3. Initiator Solution Preparation:
-
Dissolve 1.0g of Potassium Persulfate in 50g of deionized water.
4. Polymerization:
-
Once the reactor reaches 80°C, add 10% of the pre-emulsion to the reactor.
-
After 15 minutes, begin the continuous addition of the remaining pre-emulsion and the initiator solution over a period of 3 hours.
-
Maintain the reaction temperature at 80°C throughout the addition.
-
After the feeds are complete, continue stirring at 80°C for an additional hour to ensure complete monomer conversion.
5. Cooling and Filtration:
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Visualizations
Emulsion Polymerization Workflow
Caption: Semi-batch emulsion polymerization workflow.
Mechanism of Emulsion Polymerization
Caption: Mechanism of micellar nucleation in emulsion polymerization.
References
Application Notes: Utilizing Sodium Methyl 2-Sulfolaurate as a Primary Emulsifier for Acrylate Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sodium Methyl 2-Sulfolaurate as an effective anionic emulsifier in the synthesis of acrylate (B77674) polymers through emulsion polymerization. This document outlines detailed experimental protocols, presents representative data, and illustrates the underlying mechanisms and workflows.
Introduction
This compound is a biodegradable anionic surfactant derived from natural sources, known for its excellent emulsifying, foaming, and detergency properties. Its potential as a primary emulsifier in the creation of stable acrylate latexes offers a promising avenue for developing novel polymer dispersions for various applications, including drug delivery systems, coatings, and adhesives. These notes are intended to serve as a foundational resource for researchers exploring its use in such contexts.
Data Summary
The following tables provide illustrative data for the emulsion polymerization of butyl acrylate, using this compound as the sole emulsifier. This data is representative of expected outcomes and should be used as a baseline for experimental design and optimization.
Table 1: Representative Formulation for Butyl Acrylate Emulsion Polymerization
| Component | Function | Concentration Range (% by weight) |
| Deionized Water | Continuous Phase | 60 - 70 |
| Butyl Acrylate | Monomer | 25 - 35 |
| This compound | Emulsifier | 1.0 - 5.0 |
| Potassium Persulfate | Initiator | 0.1 - 0.5 |
| Sodium Bicarbonate | pH Buffer | 0.1 - 0.3 |
Table 2: Influence of Emulsifier Concentration on Acrylate Emulsion Properties
| Emulsifier Conc. (wt%) | Avg. Particle Size (nm) | Polydispersity Index (PDI) | Coagulum (%) | Viscosity (cP at 25°C) |
| 1.0 | 235 | 0.42 | < 1.0 | 120 |
| 2.0 | 170 | 0.25 | < 0.5 | 280 |
| 3.0 | 115 | 0.18 | < 0.2 | 450 |
| 4.0 | 95 | 0.12 | < 0.1 | 620 |
| 5.0 | 90 | 0.13 | < 0.1 | 780 |
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis and characterization of an acrylate emulsion using this compound.
Protocol 1: Synthesis of Poly(butyl acrylate) Latex
-
Reactor Assembly: A 500 mL, four-necked glass reactor is fitted with a mechanical stirrer, a reflux condenser, a nitrogen gas inlet, and a monomer feed inlet.
-
Initial Reactor Charge: The reactor is charged with 150 g of deionized water, 0.5 g of sodium bicarbonate, and the specified amount of this compound (e.g., 6.0 g for a 3 wt% concentration relative to the monomer).
-
Inert Atmosphere: The reactor contents are stirred at 150 RPM and purged with nitrogen for 30 minutes to eliminate dissolved oxygen.
-
Initiation: The reactor is heated to 75°C. A solution of 0.3 g of potassium persulfate in 10 g of deionized water is prepared and added to the reactor to initiate polymerization.
-
Monomer Emulsion Feed: A pre-emulsion is prepared by homogenizing 100 g of butyl acrylate with 50 g of deionized water and 2.0 g of this compound. This pre-emulsion is fed into the reactor at a constant rate over a period of 3 hours.
-
Reaction Completion: After the feed is complete, the reaction is allowed to proceed at 75°C for an additional 2 hours to ensure a high monomer conversion rate.
-
Finalization: The reactor is then cooled to ambient temperature. The resulting acrylate latex is filtered through a 100-mesh sieve to separate any coagulum formed during the process.
Protocol 2: Characterization of Acrylate Emulsion
-
Particle Size and Distribution Analysis:
-
The acrylate latex is diluted with deionized water to an appropriate concentration for analysis.
-
The average particle size and polydispersity index (PDI) are determined using Dynamic Light Scattering (DLS).
-
-
Emulsion Stability Assessment (Coagulum Content):
-
The filter used in the final step of the synthesis protocol is dried in an oven at 80°C to a constant weight.
-
The coagulum content is calculated as a percentage of the total weight of the polymer.
-
-
Rheological Measurement:
-
The viscosity of the final acrylate emulsion is measured at 25°C using a Brookfield viscometer with a suitable spindle and rotational speed.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of stabilization.
Formulating with Sodium Methyl 2-Sulfolaurate in Personal Care Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Methyl 2-Sulfolaurate is a versatile and mild anionic surfactant derived from coconut oil, increasingly utilized in personal care formulations.[1][2][3] Its favorable characteristics, including excellent foaming ability, effective cleansing, and good skin compatibility, make it a suitable ingredient for a wide range of products, especially those designed for sensitive skin.[1][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively formulate with this compound.
Physicochemical Properties and Performance Characteristics
This compound is a water-soluble surfactant that exhibits stability over a broad pH range, typically between 4 and 9.[4][5] It is known for its exceptional foaming capabilities, creating a rich and luxurious lather that enhances the cleansing experience by lifting away dirt, oil, and impurities.[3] Despite its strong foaming properties, it is considered a mild and gentle surfactant, less likely to cause irritation or dryness compared to some other surfactants.[3] Its compatibility with a wide range of cosmetic ingredients, including electrolytes, other surfactants, and polymers, allows for versatile and stable formulations.[4]
Table 1: Quantitative Data for Formulating with this compound
| Parameter | Value/Range | Application Notes |
| Typical Use Concentration | ||
| Shampoo | 8-15% (as primary surfactant)[6] | Can be used as a primary or secondary surfactant. As a primary surfactant, it offers excellent foaming and cleansing. As a secondary surfactant, it can improve mildness and foam characteristics.[6] |
| Body Wash | 5-20% | Higher concentrations can be used for more luxurious foaming products. |
| Facial Cleanser | 2-10% | Lower concentrations are recommended for gentle facial cleansers, especially for sensitive skin formulations.[1] |
| Optimal Formulation pH | 4.0 - 9.0[4] | Stable and effective within this range. The final product pH should be adjusted to be compatible with skin's natural pH (typically 4.5-5.5). |
| Critical Micelle Concentration (CMC) | 0.45 mM (in water)[1] | The CMC is the concentration at which surfactant molecules begin to form micelles, crucial for cleansing efficacy. The addition of electrolytes can lower the CMC.[7][8] |
| Appearance | Clear to slightly yellow liquid[5] | The color of the final formulation may be influenced by other ingredients. |
| Solubility | Highly soluble in water[5] | Easily incorporated into aqueous-based formulations. |
Experimental Protocols
Formulation Workflow: Basic Sulfate-Free Shampoo
This protocol outlines the general steps for creating a basic sulfate-free shampoo using this compound.
Performance Testing Protocols
This protocol is used to assess the foaming characteristics of a formulation containing this compound.
Materials:
-
1% solution of the test formulation in deionized water
-
Graduated cylinder (1000 mL)
-
Funnel with a stopcock
-
Timer
Procedure:
-
Pour 200 mL of the 1% test solution into the 1000 mL graduated cylinder.
-
Pour 50 mL of the same solution into the funnel.
-
Position the funnel 90 cm above the surface of the solution in the graduated cylinder.
-
Open the stopcock and allow the solution from the funnel to fall into the graduated cylinder, starting the timer as the solution begins to flow.
-
Once all the solution has been added, immediately record the initial foam height in millimeters.
-
Record the foam height again at 1, 3, and 5-minute intervals to assess foam stability.[9]
This protocol determines the surface tension of a solution containing this compound, which is indicative of its wetting and cleansing ability.
Materials:
-
Tensiometer (Wilhelmy plate or du Noüy ring method)
-
Series of dilutions of the test formulation in deionized water (e.g., 0.01%, 0.1%, 1%)
-
Beaker
Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a sample of the test solution in a clean beaker.
-
Measure the surface tension of the solution using the tensiometer.[10][11]
-
Record the surface tension in mN/m.
-
Repeat the measurement for each dilution to observe the effect of concentration on surface tension and to determine the CMC. The CMC is the point at which the surface tension plateaus with increasing concentration.[12]
This protocol assesses the thickness of the formulation, a key parameter for consumer acceptance and product stability.
Materials:
-
Rotational viscometer with appropriate spindles
-
Beaker containing the test formulation
-
Water bath for temperature control (25°C)
Procedure:
-
Equilibrate the test formulation to 25°C in the water bath.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Immerse the spindle into the formulation to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).[13]
-
For non-Newtonian fluids, it is recommended to measure viscosity at different shear rates (by varying the rotational speed) to characterize the flow behavior.
Mildness and Safety Assessment Protocols
The Zein test is a rapid in vitro screening method to predict the potential for skin irritation by measuring the solubilization of a corn protein, which is structurally similar to keratin (B1170402) in the skin.[14][15]
Materials:
-
1% solution of the test formulation in deionized water
-
Zein protein powder
-
Spectrophotometer
-
Centrifuge
-
Test tubes
Procedure:
-
Prepare a 1% solution of the formulation in deionized water.
-
Add a known amount of Zein protein (e.g., 2 grams) to 30 mL of the test solution in a test tube.
-
Agitate the mixture for a specified time (e.g., 1 hour) at a constant temperature.
-
Centrifuge the mixture to separate the undissolved Zein.
-
Analyze the supernatant for dissolved protein content using a spectrophotometer (e.g., via a bicinchoninic acid (BCA) protein assay).
-
A higher amount of dissolved Zein indicates a higher potential for irritation.[14]
Sensory evaluation provides insights into the consumer's perception of the product's performance and feel.[16][17][18]
Panelists:
-
A panel of trained or consumer testers (typically 10-20 individuals).
Procedure:
-
Provide panelists with coded samples of the test formulation and a control product.
-
Instruct panelists to wash their hands or a designated area of their forearm with a standardized amount of the product and water.
-
Panelists will then rate various attributes on a predefined scale (e.g., 1 to 10).
-
Key attributes to evaluate for a cleanser include:
-
Foam: Amount, creaminess, and stability.
-
Feel during washing: Slipperiness, smoothness.
-
Rinseability: Ease of rinsing.
-
After-feel: Skin tightness, dryness, softness, and moisturization.[19]
-
-
Analyze the data statistically to compare the test formulation to the control.
Logical Relationships in Formulation Development
The following diagram illustrates the key relationships between formulation components and the desired product attributes when using this compound.
Conclusion
This compound is a high-performing, mild anionic surfactant that offers significant benefits in a variety of personal care applications. By understanding its properties and utilizing the detailed protocols provided, researchers and formulators can develop effective, stable, and consumer-appealing cleansing products. Careful consideration of concentration, pH, and co-ingredients, along with robust performance testing, will ensure the successful integration of this compound into innovative personal care formulations.
References
- 1. This compound | 4016-21-1 | Benchchem [benchchem.com]
- 2. myrevea.com [myrevea.com]
- 3. essentialsbycatalina.com [essentialsbycatalina.com]
- 4. This compound | Sodium 1-methyl 2-sulphonatododecanoate | Cosmetic Ingredients Guide [ci.guide]
- 5. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 6. ulprospector.com [ulprospector.com]
- 7. CMC (Critical Micelle Concentration) Study of Some Detergents with or Without Electrolyte and Calculation of Thermodynamic Parameters Using Conductivity Method at Different Temperatures | Semantic Scholar [semanticscholar.org]
- 8. jsirjournal.com [jsirjournal.com]
- 9. kruss-scientific.com [kruss-scientific.com]
- 10. tegewa.de [tegewa.de]
- 11. Control of cleaning solutions by surface tension measurements:Kyowa Interface Science [face-kyowa.co.jp]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 14. The Science Behind Mild Technology - Lubrizol [lubrizol.com]
- 15. Mild Cleansers; Are Surfactants in Your Products Irritating? [maha.asia]
- 16. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 17. Beyond the Bottle: How Sensory Testing is Shaping Beauty and Personal Care - Personal Care [scottbaderpersonalcare.com]
- 18. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 19. rahn-group.com [rahn-group.com]
Application Notes and Protocols: Sodium Methyl 2-Sulfolaurate for Enhanced Oil Recovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Methyl 2-Sulfolaurate (SMLS) is an anionic surfactant with potential applications in chemical Enhanced Oil Recovery (cEOR). Its amphiphilic molecular structure, comprising a hydrophobic lauryl tail and a hydrophilic sulfonate head group, enables it to reduce the interfacial tension (IFT) between crude oil and water, a key mechanism for mobilizing residual oil trapped in reservoir rock pores. This document provides detailed application notes and experimental protocols for evaluating the efficacy of SMLS in EOR applications.
The primary mechanism by which SMLS contributes to enhanced oil recovery is the significant reduction of interfacial tension between the oil and the injection fluid (water). This reduction in IFT lowers the capillary forces that trap oil droplets within the porous rock matrix, allowing them to be mobilized and swept toward production wells.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of SMLS is crucial for its effective application in EOR. These properties, summarized in Table 1, influence its behavior in reservoir conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₅NaO₅S | [1] |
| Molecular Weight | 316.39 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 0.45 mM | [2] |
| Hydrophile-Lipophile Balance (HLB) | 14.7 | [3] |
| Krafft Point | < 0 °C | [3] |
Table 1: Physicochemical Properties of this compound.
Performance of Structurally Similar Surfactants in EOR
While specific EOR performance data for this compound is limited in publicly available literature, studies on structurally similar Sodium Methyl Ester Sulfonates (SMES) provide valuable insights into its potential efficacy. The following table summarizes the performance of a synthesized SMES in core flooding experiments.
| Surfactant Concentration (mass%) | Additional Oil Recovery (%) |
| 0.5 | 24.53 |
| 0.6 | 26.04 |
| 0.7 | 27.31 |
Table 2: Additional Oil Recovery from Core Flooding Experiments using a Castor Oil-Derived Sodium Methyl Ester Sulfonate.[4]
Interfacial Tension Reduction by Methyl Ester Sulfonates
The primary function of a surfactant in EOR is to lower the IFT between oil and water. The following table presents IFT values achieved by methyl ester sulfonate (MES) formulations, demonstrating their potential to reach the ultra-low IFTs (<10⁻² mN/m) desirable for efficient oil mobilization.
| Surfactant System | Interfacial Tension (mN/m) |
| Synthesized Sodium Methyl Ester Sulfonate (SMES) vs. Crude Oil | 3.92 (reduced from 18.4) |
| Palm Oil-Based Methyl Ester Sulfonate (MES) with 15,000 ppm Salinity and 0.3% Na₂CO₃ | 6.97 x 10⁻³ |
Table 3: Interfacial Tension Reduction by Methyl Ester Sulfonate Surfactants.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of SMLS for EOR applications. The following are standard protocols for key experiments.
Interfacial Tension (IFT) Measurement
Objective: To determine the IFT between crude oil and aqueous solutions of this compound at various concentrations and reservoir conditions.
Apparatus:
-
Spinning drop tensiometer
-
Syringes
-
Temperature-controlled chamber
Procedure:
-
Prepare SMLS solutions of varying concentrations (e.g., 0.1, 0.5, 1.0, 2.0 wt%) in synthetic brine mimicking reservoir water composition.
-
Calibrate the spinning drop tensiometer according to the manufacturer's instructions.
-
Fill the capillary tube of the tensiometer with the SMLS solution.
-
Inject a small droplet of the target crude oil into the center of the capillary tube.
-
Rotate the capillary tube at a specific angular velocity. The centrifugal force will elongate the oil droplet.
-
Allow the system to reach thermal and chemical equilibrium at the desired reservoir temperature.
-
Measure the length and diameter of the elongated oil droplet using the instrument's software.
-
The IFT is calculated from the droplet shape, the rotational speed, and the density difference between the oil and the aqueous phase.
-
Repeat the measurement for each SMLS concentration to determine the concentration at which the lowest IFT is achieved.
Core Flooding Test
Objective: To evaluate the effectiveness of this compound in displacing crude oil from a porous medium under simulated reservoir conditions.
Apparatus:
-
Core holder
-
High-pressure pumps for fluid injection
-
Pressure transducers
-
Fraction collector
-
Graduated cylinders
-
Oven or heating jacket for temperature control
-
Brine and crude oil reservoirs
Procedure:
-
Core Preparation:
-
Select a reservoir core sample (sandstone or carbonate).
-
Clean the core plug using appropriate solvents (e.g., toluene, methanol) to remove any residual hydrocarbons and salts.
-
Dry the core in an oven until a constant weight is achieved.
-
Measure the dry weight, length, and diameter of the core.
-
Saturate the core with synthetic brine and measure the saturated weight to determine the pore volume and porosity.
-
-
Permeability Measurement:
-
Inject brine through the core at a constant flow rate and measure the pressure drop across the core to calculate the absolute permeability using Darcy's law.
-
-
Oil Saturation (Irreducible Water Saturation):
-
Inject crude oil into the brine-saturated core until no more brine is produced. The volume of brine displaced represents the initial oil saturation (Soi), and the remaining brine is the irreducible water saturation (Swi).
-
-
Waterflooding (Secondary Recovery):
-
Inject brine into the oil-saturated core at a constant rate until no more oil is produced. This simulates secondary recovery.
-
Measure the volume of oil recovered to determine the residual oil saturation after waterflooding (Sorw).
-
-
Surfactant Flooding (Tertiary Recovery):
-
Prepare a slug of the SMLS solution at the optimal concentration determined from IFT measurements.
-
Inject the SMLS slug (typically 0.3 to 0.5 pore volumes) into the core.
-
Follow the surfactant slug with a polymer solution to provide mobility control and then chase water until no more oil is produced.
-
Collect the effluent in a fraction collector and measure the volume of oil and water produced in each fraction.
-
-
Data Analysis:
-
Calculate the oil recovery factor as a percentage of the original oil in place (OOIP) for both the waterflooding and surfactant flooding stages.
-
The incremental oil recovery due to surfactant flooding is the difference between the final oil recovery and the recovery from waterflooding alone.
-
Diagrams
References
"Sodium Methyl 2-Sulfolaurate for nanoparticle synthesis and stabilization"
Application Notes: Sodium Methyl 2-Sulfolaurate in Nanoparticle Technology
Introduction
This compound is a mild, anionic surfactant derived from plant-based sources like coconut oil.[1][2][3] Structurally, it is the sodium salt of the methyl ester of alpha-sulfo lauric acid.[4][5] This composition, featuring a hydrophobic fatty acid tail and a hydrophilic sulfonate head group, imparts excellent surface-active properties, including the ability to reduce surface tension and form micelles in aqueous solutions.[4][6] While widely utilized in personal care and cleaning products for its cleansing and foaming capabilities[2][7], its function as an effective emulsifier and stabilizer is increasingly being leveraged in the field of nanotechnology.[2][5] Its properties make it a compelling candidate for the synthesis and stabilization of polymeric nanoparticles, particularly through emulsion polymerization.[5]
Mechanism of Action in Nanoparticle Synthesis
In nanoparticle synthesis, particularly in oil-in-water emulsion systems, surfactants play a critical role in stabilizing dispersed droplets and preventing their coalescence.[8][9] this compound functions by positioning itself at the oil-water interface, with its hydrophobic tail oriented towards the oil phase (e.g., a monomer like acrylate) and its hydrophilic sulfonate head group facing the aqueous phase. This arrangement reduces interfacial tension, allowing for the formation of stable, small-scale monomer droplets.
During emulsion polymerization, these surfactant-stabilized micelles and monomer droplets act as loci for the initiation of polymerization.[10][11] As the polymer chains grow, the surfactant continues to adsorb to the surface of the nascent nanoparticles, providing colloidal stability through electrostatic repulsion and preventing aggregation.[8] The choice and concentration of the surfactant are critical factors that influence the final particle size and polydispersity of the nanoparticles.[10]
Physicochemical & Performance Data
The following tables summarize the key physicochemical properties of this compound (also referred to as C12-MES) and its performance data as an emulsifier in the synthesis of acrylate (B77674) nanoparticles.
Table 1: Physicochemical Properties of this compound (C12-MES)
| Property | Value | Reference |
| Hydrophile-Lipophile Balance (HLB) | 14.7 | [5] |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L (at 28 °C) | [5] |
| Krafft Point | Below 0 °C | [5] |
Table 2: Performance in Acrylate Nanoparticle Synthesis via Emulsion Polymerization
| Parameter | Result | Conditions | Reference |
| Particle Diameter | 100 nm - 200 nm | Emulsion Polymerization | [5] |
| Polydispersity | < 0.015 | Emulsion Polymerization | [5] |
| Emulsion Stability | Good | Emulsion Polymerization | [5] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for nanoparticle synthesis and the stabilization mechanism provided by this compound.
Caption: Workflow for emulsion polymerization of nanoparticles.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. essentialsbycatalina.com [essentialsbycatalina.com]
- 3. This compound | Sodium 1-methyl 2-sulphonatododecanoate | Cosmetic Ingredients Guide [ci.guide]
- 4. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 5. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. This compound | C13H25NaO5S | CID 23691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. mdpi.com [mdpi.com]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Sodium Methyl 2-Sulfolaurate in Industrial Cleaning Formulations
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application and Evaluation of Sodium Methyl 2-Sulfolaurate in Industrial Cleaning Formulations
Introduction
This compound (SM2S) is an anionic surfactant derived from coconut oil, known for its excellent cleansing, foaming, and emulsifying properties.[1][2] Its biodegradability and mildness make it a sustainable and safe alternative to traditional surfactants in various industrial cleaning applications.[1][3] These notes provide detailed information on its properties, formulation guidelines, and protocols for evaluating its performance in industrial cleaning contexts. SM2S is effective in removing grease and oil, making it suitable for use in industrial cleaners and detergents.[4]
Physicochemical Properties
This compound's performance as a surfactant is rooted in its key physicochemical properties. It is highly soluble in water and stable across a wide pH range, typically between 5 and 10.[5] It is also tolerant to hard water, which makes it a reliable ingredient in various formulations.[6]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₅NaO₅S | [5] |
| Appearance | Clear to slightly yellow liquid | [5] |
| Solubility | Highly soluble in water | [5] |
| Surfactant Type | Anionic | [1] |
| pH Stability | Stable in a pH range of 4-9 | [7] |
| Biodegradability | Readily biodegradable | [1][7] |
| Hard Water Tolerance | Excellent | [7] |
| Critical Micelle Concentration (CMC) | Low (Specific value not available in search results) | |
| Surface Tension Reduction | Can lower the surface tension of aqueous solutions to as low as 38.4 mN/m. | [6] |
Key Performance Characteristics in Industrial Cleaning
This compound offers several advantages in industrial cleaning formulations:
-
Excellent Degreasing: Its ability to form micelles allows it to encapsulate oils and grease, effectively removing them from surfaces.[2][5]
-
High Foaming Action: The surfactant generates a stable foam that helps to lift and carry away dirt and contaminants.[1][5]
-
Emulsification: It effectively emulsifies oils and other non-polar substances, preventing their redeposition on cleaned surfaces.[1][5]
-
Versatility: Its stability in both acidic and alkaline conditions allows for its use in a wide array of cleaning products, from acidic metal cleaners to alkaline degreasers.[8]
-
Compatibility: SM2S is compatible with a wide range of other ingredients commonly used in industrial cleaners, including builders, solvents, and other surfactants.[1][7]
Formulating with this compound
When formulating industrial cleaners with SM2S, it is typically used as the primary surfactant. However, it can also be combined with non-ionic or amphoteric surfactants to enhance specific properties like wetting or to reduce irritation in hand-cleaning applications.
Table 2: Sample Heavy-Duty Degreaser Formulation
| Ingredient | Function | Typical Concentration (%) |
| Water | Solvent | To 100 |
| This compound | Primary Anionic Surfactant | 5 - 15 |
| Non-ionic Surfactant (e.g., Alcohol Ethoxylate) | Co-surfactant, Wetting Agent | 1 - 5 |
| Builder (e.g., Sodium Metasilicate) | Water Softener, Alkalinity | 5 - 10 |
| Solvent (e.g., Glycol Ether) | Grease Cutting | 2 - 8 |
| Chelating Agent (e.g., Tetrasodium EDTA) | Sequesters metal ions | 0.5 - 2 |
| pH Adjuster (e.g., Sodium Hydroxide) | To desired pH | As needed |
Experimental Protocol: Evaluation of Cleaning Efficacy
This protocol outlines a method for testing the cleaning performance of an industrial degreaser formulated with this compound.
5.1. Objective: To quantify the cleaning efficacy of a SM2S-based degreaser on a standardized soiled substrate.
5.2. Materials:
-
SM2S-based cleaning formulation
-
Standardized pre-soiled panels (e.g., stainless steel panels soiled with a mixture of mineral oil and carbon black)
-
Reflectometer or colorimeter
-
Spray bottle or immersion bath
-
Deionized water
-
Lint-free wipes
5.3. Procedure:
-
Baseline Measurement: Measure the initial reflectance or color (Lab* values) of the soiled panels using the reflectometer/colorimeter. Record these values.
-
Application of Cleaning Solution:
-
Spray Method: Spray the cleaning solution evenly onto the soiled panel from a fixed distance (e.g., 15 cm) for a specified duration (e.g., 10 seconds).
-
Immersion Method: Immerse the soiled panel in the cleaning solution for a predetermined time (e.g., 5 minutes).
-
-
Dwell Time: Allow the cleaning solution to remain on the panel for a specified dwell time (e.g., 1 minute).
-
Mechanical Action (Optional but Recommended): Use a standardized mechanical action, such as a brush or sponge with a defined pressure and number of strokes, to simulate practical cleaning conditions.
-
Rinsing: Rinse the panel thoroughly with deionized water to remove the cleaning solution and loosened soil.
-
Drying: Allow the panel to air dry completely or dry with a stream of nitrogen.
-
Final Measurement: Measure the reflectance or color of the cleaned panel.
-
Calculation of Cleaning Efficacy: Calculate the percentage of soil removal using the following formula:
-
Cleaning Efficacy (%) = [(Final Reflectance - Initial Reflectance) / (Reflectance of Clean Panel - Initial Reflectance)] * 100
-
5.4. Data Analysis:
-
Perform at least three replicates for each formulation.
-
Statistically analyze the results to determine the significance of any observed differences between formulations.
-
Compare the performance of the SM2S-based formulation against a control (e.g., a formulation with a standard surfactant like Sodium Lauryl Ether Sulfate).
Visualizations
Caption: Experimental workflow for evaluating cleaning efficacy.
Caption: Properties of SM2S contributing to cleaning effectiveness.
References
- 1. essentialsbycatalina.com [essentialsbycatalina.com]
- 2. Buy this compound | 4016-21-1 [smolecule.com]
- 3. myrevea.com [myrevea.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 6. This compound | 4016-21-1 | Benchchem [benchchem.com]
- 7. This compound | Sodium 1-methyl 2-sulphonatododecanoate | Cosmetic Ingredients Guide [ci.guide]
- 8. Sodium ethyl 2-sulfolaurate: properties, applications and safety_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of Sodium Methyl 2-Sulfolaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Methyl 2-Sulfolaurate (SM2S) is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut or palm kernel oil.[1] Its chemical structure, featuring a sulfonate group on the alpha position of the methyl ester of lauric acid, imparts excellent foaming, cleansing, and emulsifying properties while maintaining mildness, making it a versatile ingredient in personal care products, cosmetics, and household cleaners.[1][2] The characterization of SM2S is crucial to ensure its quality, purity, and performance in final formulations. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound.
Analytical Workflow Overview
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, from initial identification to purity assessment and impurity profiling.
Caption: Overall analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of this compound and quantifying related substances. Since SM2S lacks a strong UV chromophore, detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Conductivity Detection are suitable. Ion-pair chromatography with UV detection can also be employed.
Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
-
Acclaim™ Surfactant Plus column (or equivalent C18 column for anionic surfactants)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Mobile Phase A.
-
Prepare a series of working standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 0.2 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Acclaim™ Surfactant Plus, 3 µm, 3.0 x 150 mm |
| Mobile Phase A | 10 mM Ammonium acetate in Water |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) |
| Gradient | 0-5 min, 30% B; 5-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) |
| Gas | Nitrogen at 35 psi |
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the sample by the area normalization method.
-
Quantify any specified impurities using the calibration curve generated from the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound, such as unreacted lauric acid or its methyl ester. Due to the low volatility of the sulfonic acid salt, derivatization is typically required to analyze the fatty acid components.
Experimental Protocol: GC-MS of Fatty Acid Methyl Esters (FAMEs)
Objective: To identify and quantify residual lauric acid and methyl laurate.
Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-WAX or equivalent polar phase)
-
This compound sample
-
Lauric acid and methyl laurate reference standards
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl
-
n-Heptane (GC grade)
-
Sodium chloride solution (saturated)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Derivatization (Methyl Esterification):
-
Accurately weigh approximately 10 mg of the this compound sample into a screw-capped vial.
-
Add 2 mL of BF3-methanol solution.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.
-
Shake vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper heptane (B126788) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Standard Preparation:
-
Prepare stock solutions of lauric acid and methyl laurate in n-heptane.
-
Derivatize the lauric acid standard using the same procedure as the sample.
-
Prepare a series of working standards of the derivatized lauric acid (now methyl laurate) and methyl laurate in n-heptane.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min; ramp at 10 °C/min to 240 °C, hold for 5 min |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | m/z 40-400 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
-
Data Analysis:
-
Identify the peaks for methyl laurate by comparing the retention time and mass spectrum with the reference standard.
-
Quantify the amount of residual lauric acid and methyl laurate in the original sample using the calibration curves.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used for the qualitative identification of this compound by confirming the presence of its key functional groups.
Experimental Protocol: FTIR Analysis
Objective: To confirm the chemical identity of this compound.
Instrumentation and Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Spectrum:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the key functional groups in this compound.
-
Expected Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~2920 and ~2850 | C-H stretching of the alkyl chain |
| ~1735 | C=O stretching of the ester |
| ~1200 and ~1050 | S=O stretching of the sulfonate group |
| ~1465 | C-H bending of the alkyl chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H and ¹³C NMR are used for structural confirmation, while qNMR can determine the purity of this compound using an internal standard.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To elucidate the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
This compound sample
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the signals to the corresponding protons and carbons in the this compound molecule.
-
Experimental Protocol: Quantitative NMR (qNMR)
Objective: To determine the absolute purity of this compound.[3][4]
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Potentiometric Titration for Anionic Surfactant Content
Potentiometric titration is a classic and reliable method for determining the total anionic surfactant content. It involves titrating the anionic surfactant with a standard solution of a cationic surfactant.
Experimental Protocol: Two-Phase Potentiometric Titration
Objective: To determine the percentage of active anionic surfactant.
Instrumentation and Materials:
-
Automatic potentiometric titrator
-
Surfactant-sensitive electrode (e.g., Surfactrode)
-
This compound sample
-
Standardized cationic titrant (e.g., 0.004 M Hyamine® 1622 solution)
-
Buffer solution (pH 10)
-
Sodium sulfate solution
Procedure:
-
Sample Preparation:
-
Accurately weigh a quantity of the this compound sample expected to contain a known amount of active substance and dissolve it in deionized water.
-
-
Titration:
-
Transfer the sample solution to the titration vessel.
-
Add chloroform and the pH 10 buffer solution to form a two-phase system.
-
Immerse the surfactant-sensitive electrode and the reference electrode in the solution.
-
Titrate with the standardized Hyamine® 1622 solution. The endpoint is detected as the point of maximum inflection of the potential curve.
-
-
Calculation:
-
Calculate the anionic surfactant content based on the volume of titrant consumed.
-
Summary of Quantitative Data
The following table summarizes typical analytical parameters and expected results for the characterization of this compound.
| Analytical Technique | Parameter | Typical Value/Range |
| HPLC | Purity | ≥ 98% or ≥ 99% |
| Known Impurities | < 1% | |
| Unspecified Impurities | < 0.1% | |
| GC-MS | Residual Lauric Acid | < 0.5% |
| Residual Methyl Laurate | < 0.5% | |
| qNMR | Absolute Purity | 98.0% - 102.0% (assay) |
| Potentiometric Titration | Anionic Surfactant Content | 98.0% - 102.0% (of theoretical) |
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship and complementary nature of the different analytical techniques used for the characterization of this compound.
Caption: Interrelationship of analytical techniques for SM2S characterization.
References
Application Notes and Protocols: Sodium Methyl 2-Sulfolaurate in Textile Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Methyl 2-Sulfolaurate (SM2S) is an anionic surfactant derived from coconut oil, known for its excellent cleansing, foaming, and emulsifying properties.[1] While extensively utilized in the personal care industry for its mildness and biodegradability, its application in textile processing is an area of growing interest.[1][2] As an anionic surfactant, SM2S holds potential as a wetting agent, detergent, and dispersant in various stages of textile manufacturing.[2] Its effectiveness in both acidic and alkaline conditions further enhances its versatility.[2] This document provides detailed application notes and experimental protocols for the use of this compound in textile processing, with a focus on scouring and its potential role in dyeing.
Chemical and Physical Properties
This compound is a water-soluble anionic surfactant.[1] It is recognized for its biodegradability, making it an environmentally considerate option for textile wet processing.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C13H25NaO5S | [4][5] |
| Molecular Weight | 316.39 g/mol | [4][5] |
| Appearance | Typically a clear to slightly yellow liquid | [4] |
| Solubility | Highly soluble in water | [4] |
| pH Stability | Stable across a wide pH range (typically 5 to 10) | [4] |
| Biodegradability | Readily biodegradable | [3] |
| Classification | Anionic Surfactant | [1] |
Applications in Textile Processing
The amphiphilic nature of this compound allows it to function effectively in several textile wet processing stages. Surfactants are crucial in textile processing for functions like wetting, scouring, emulsifying, and dispersing.[6]
Scouring Agent
Scouring is the process of removing natural impurities (waxes, pectins, oils) and any contaminants acquired during processing from textile fibers.[7] This step is critical for ensuring the fabric is hydrophilic and ready for subsequent dyeing and finishing processes.[7] Anionic surfactants are commonly used in scouring for their strong emulsification and soil removal capabilities.
The primary role of SM2S in scouring would be to:
-
Reduce Surface Tension: Allowing the scouring liquor to penetrate the fabric uniformly.
-
Emulsify Waxes and Oils: Breaking down and dispersing hydrophobic impurities in the scouring bath.
-
Suspend Dirt Particles: Preventing the redeposition of removed impurities onto the fabric.
Wetting Agent
Effective wetting is essential for uniform chemical treatment in processes like desizing, scouring, bleaching, and dyeing.[8] Wetting agents reduce the surface tension between the treatment liquor and the fabric, ensuring rapid and even absorption.[8] As an anionic surfactant, SM2S can function as an efficient wetting agent.
Dispersing Agent in Dyeing
In dye baths, particularly with disperse dyes for synthetic fibers, dispersing agents are crucial for keeping the dye particles finely and evenly distributed.[9] This prevents agglomeration and ensures uniform color uptake by the fabric.[9] While specific data for SM2S as a primary dispersant is limited, its surfactant properties suggest it could contribute to maintaining a stable dye dispersion.
Quantitative Performance Data
While specific performance data for this compound in textile applications is not widely published, the following table outlines key performance indicators for anionic surfactants in these roles. These values represent typical targets for effective textile auxiliaries.
Table 2: Typical Performance Metrics for Anionic Surfactants in Textile Processing
| Parameter | Typical Value/Range | Test Method (Example) | Application Relevance |
| Wetting Time (Draves Wetting Test) | < 10 seconds | AATCC TM-17 | Measures the efficiency of a wetting agent. |
| Scouring Efficiency (% Weight Loss) | 5-8% for raw cotton | Gravimetric analysis | Indicates the removal of impurities from the fiber. |
| Residual Fat/Wax Content after Scouring | < 0.5% | Soxhlet Extraction | Determines the cleanliness of the scoured fabric. |
| Absorbency (Drop Test) | < 5 seconds | AATCC TM-79 | Assesses the hydrophilicity of the treated fabric. |
| Foaming Height (Ross-Miles Method) | Varies (Low foam desired) | ASTM D1173 | Important for processes with high agitation. |
Experimental Protocols
The following are detailed protocols for evaluating this compound in key textile applications.
Protocol 1: Scouring of Cotton Fabric
Objective: To assess the efficacy of this compound as a scouring agent for raw cotton fabric.
Materials and Equipment:
-
Raw, unbleached cotton fabric
-
This compound (as a 30% active solution)
-
Sodium Hydroxide (Caustic Soda)
-
Sodium Silicate (as a stabilizer)
-
Chelating agent (e.g., EDTA)
-
Laboratory-scale dyeing machine or water bath with a shaker
-
Beakers, graduated cylinders, and a balance
-
pH meter
-
Drying oven
Procedure:
-
Fabric Preparation: Cut the raw cotton fabric into equal-sized swatches (e.g., 10g each). Condition the swatches at a standard temperature and humidity.
-
Scouring Bath Preparation: Prepare the scouring bath with a material-to-liquor ratio (MLR) of 1:20. For each liter of water, add the following:
-
This compound: 1.0 - 3.0 g/L
-
Sodium Hydroxide: 2.0 - 5.0 g/L
-
Sodium Silicate: 1.0 - 2.0 g/L
-
Chelating Agent: 0.5 - 1.0 g/L
-
-
Scouring Process:
-
Place the fabric swatches in the scouring bath.
-
Raise the temperature to 95-100°C over 30 minutes.
-
Maintain this temperature for 60 minutes with constant agitation.
-
-
Rinsing and Neutralization:
-
Cool the bath and drain the scouring liquor.
-
Rinse the fabric thoroughly with hot water (70-80°C) for 10 minutes.
-
Rinse with cold water until the rinse water is clear and has a neutral pH.
-
Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 10 minutes.
-
Perform a final cold water rinse.
-
-
Drying and Evaluation:
-
Squeeze the excess water from the swatches and dry them in an oven at 105°C until a constant weight is achieved.
-
Evaluate the scoured fabric for weight loss, absorbency (drop test), and whiteness index.
-
Protocol 2: Evaluation of Wetting Performance
Objective: To determine the wetting efficiency of this compound on textile substrates.
Materials and Equipment:
-
Cotton yarn or fabric
-
This compound solutions of varying concentrations (e.g., 0.1, 0.5, 1.0, 2.0 g/L)
-
Draves wetting test apparatus (or a beaker and stopwatch)
-
Standard 5g cotton skein with a hook
Procedure (based on Draves Wetting Test):
-
Prepare aqueous solutions of this compound at the desired concentrations.
-
Fill the test cylinder with the surfactant solution.
-
Attach the 5g cotton skein to the hook and anchor.
-
Simultaneously release the skein into the solution and start the stopwatch.
-
Stop the stopwatch when the skein begins to sink.
-
The time recorded is the wetting time. A shorter time indicates better wetting performance.
-
Repeat the test for each concentration to determine the optimal concentration for efficient wetting.
Visualizations
Chemical Interaction in Scouring
The following diagram illustrates the fundamental mechanism of an anionic surfactant like this compound in removing hydrophobic impurities from a cotton fiber during the scouring process.
Caption: Anionic surfactant action on a cotton fiber.
Experimental Workflow for Scouring Evaluation
This diagram outlines the logical steps for conducting the scouring experiment as described in Protocol 1.
Caption: Workflow for evaluating scouring performance.
References
- 1. essentialsbycatalina.com [essentialsbycatalina.com]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. ewg.org [ewg.org]
- 4. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 5. This compound | C13H25NaO5S | CID 23691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texauxchemicals.com [texauxchemicals.com]
- 8. texauxchemicals.com [texauxchemicals.com]
- 9. chinalignin.com [chinalignin.com]
Application Notes and Protocols for Measuring the Krafft Point of Sodium Methyl 2-Sulfolaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Krafft point (Tₖ), named after German chemist Friedrich Krafft, is a critical physicochemical parameter for ionic surfactants. It is defined as the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC).[1][2] Below the Krafft point, the surfactant exists predominantly in a crystalline or hydrated solid form with limited solubility. Above this temperature, there is a sharp increase in solubility due to the formation of micelles, which is essential for the surfactant's characteristic properties such as detergency, emulsification, and solubilization.[3] Therefore, the determination of the Krafft point is crucial for the formulation and application of surfactant-based products.
Sodium Methyl 2-Sulfolaurate, an anionic surfactant, is noted for its good water solubility, with a Krafft point known to be below 0°C. This necessitates specialized protocols for its measurement, employing sub-ambient temperature control. These application notes provide detailed protocols for determining the Krafft point of this compound using two common methods: visual observation and conductivity measurement.
Data Presentation
The determination of the Krafft point relies on observing a sharp change in a physical property of the surfactant solution with temperature. The following table provides representative data illustrating the expected change in conductivity of a this compound solution around its Krafft point.
Table 1: Representative Conductivity Data for the Determination of the Krafft Point of this compound (1 wt% aqueous solution)
| Temperature (°C) | Conductivity (μS/cm) | Observations |
| -5.0 | 150 | Solution is turbid with visible crystals. |
| -4.0 | 155 | Solution remains turbid. |
| -3.0 | 162 | Slight decrease in turbidity. |
| -2.0 | 170 | Onset of significant crystal dissolution. |
| -1.5 | 250 | Sharp increase in conductivity. |
| -1.0 | 550 | Solution becomes clear. |
| 0.0 | 565 | Solution is clear. |
| 1.0 | 580 | Solution is clear. |
| 2.0 | 595 | Solution is clear. |
| 3.0 | 610 | Solution is clear. |
| 4.0 | 625 | Solution is clear. |
| 5.0 | 640 | Solution is clear. |
Note: This data is representative and intended for illustrative purposes. Actual values may vary based on the purity of the surfactant and the experimental conditions.
Experimental Protocols
Protocol 1: Visual Observation Method
This method is a straightforward approach to estimate the Krafft point by observing the temperature at which a turbid surfactant solution becomes clear upon heating.[4]
Materials and Equipment:
-
This compound
-
Deionized water
-
Analytical balance
-
Jacketed glass vessel or large test tube
-
Cryostat/recirculating chiller with a suitable cooling fluid (e.g., ethanol/water mixture)
-
Calibrated digital thermometer (precision ±0.1°C)
-
Magnetic stirrer and stir bar
-
Light source for observing turbidity
Procedure:
-
Solution Preparation: Prepare a 1 wt% aqueous solution of this compound in deionized water.
-
Sample Cooling: Transfer a known volume (e.g., 20 mL) of the surfactant solution into the jacketed glass vessel. Place a small magnetic stir bar in the vessel.
-
Crystallization: Circulate the cooling fluid from the cryostat through the jacket of the vessel to cool the solution while stirring gently. Continue cooling until the solution becomes visibly turbid due to the precipitation of surfactant crystals. A temperature of approximately -10°C should be sufficient.
-
Heating and Observation: Slowly increase the temperature of the circulating fluid at a controlled rate (e.g., 0.5°C per minute).
-
Krafft Point Determination: Continuously observe the solution against a light source. The Krafft point is the temperature at which the last traces of crystals disappear, and the solution becomes completely clear and transparent. Record this temperature.
-
Repeatability: Repeat the cooling and heating cycle at least three times to ensure the reproducibility of the measurement. The average of the recorded temperatures is taken as the Krafft point.
Protocol 2: Conductivity Method
This method is based on the principle that the conductivity of an ionic surfactant solution increases significantly above the Krafft point due to the increased concentration and mobility of charge carriers (surfactant monomers and counter-ions) as the crystalline surfactant dissolves to form micelles.[5]
Materials and Equipment:
-
This compound
-
Deionized water (conductivity < 1 µS/cm)
-
Analytical balance
-
Jacketed glass vessel
-
Cryostat/recirculating chiller
-
Calibrated digital thermometer (precision ±0.1°C)
-
Conductivity meter with a temperature-compensated probe
-
Magnetic stirrer and stir bar
-
Data logging software (recommended)
Procedure:
-
Solution Preparation: Prepare a 1 wt% aqueous solution of this compound using deionized water.
-
Experimental Setup: Transfer the solution to the jacketed glass vessel with a magnetic stir bar. Immerse the conductivity probe and the digital thermometer into the solution, ensuring they do not interfere with the stir bar.
-
Initial Cooling: Cool the solution using the cryostat to a temperature well below the expected Krafft point (e.g., -10°C) while stirring gently. Allow the solution to equilibrate until both the temperature and conductivity readings are stable.
-
Controlled Heating and Data Acquisition: Set the cryostat to increase the temperature at a slow, constant rate (e.g., 0.2°C per minute).
-
Data Logging: Record the conductivity and temperature at regular intervals (e.g., every 0.2°C or every minute).
-
Data Analysis:
-
Plot the measured conductivity (in μS/cm) as a function of temperature (in °C).
-
The resulting graph will show two regions with different slopes. Below the Krafft point, the conductivity will increase slowly with temperature. Above the Krafft point, the conductivity will show a much steeper linear increase.
-
The Krafft point is determined as the temperature at the intersection of the two extrapolated linear portions of the curve.[6]
-
For a more precise determination, the first or second derivative of the conductivity with respect to temperature can be plotted. The Krafft temperature corresponds to the peak in the first derivative plot or a zero crossing in the second derivative plot.[6]
-
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. csun.edu [csun.edu]
- 6. commons.emich.edu [commons.emich.edu]
Troubleshooting & Optimization
Technical Support Center: Sodium Methyl 2-Sulfolaurate Industrial Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the industrial production of Sodium Methyl 2-Sulfolaurate (SM2S).
Frequently Asked Questions (FAQs)
Q1: What is the typical industrial synthesis process for this compound?
A1: The industrial synthesis of this compound is a multi-step process that begins with the esterification of lauric acid with methanol (B129727) to produce methyl laurate.[1][2] The methyl laurate is then sulfonated, most commonly with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), to form the sulfonic acid intermediate.[1][2] The final step is the neutralization of the sulfonic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield this compound.[2][3]
Q2: What are the critical quality control parameters for industrial-grade this compound?
A2: Key quality control parameters for industrial-grade SM2S include the concentration of the active component (α-MES), the level of impurities such as di-salt (disodium salt), unreacted methyl laurate, and color. A high concentration of α-MES is desirable, while the di-salt content should ideally be below 5%.[4] Product color is also a critical parameter, with a lighter color being preferred for most applications.[5][6]
Q3: What analytical techniques are recommended for monitoring the production process and final product quality?
A3: A combination of analytical techniques is employed for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is often used to quantify the active ingredient and key impurities like di-salt. Gas Chromatography (GC) can be utilized to measure the amount of unreacted methyl laurate. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for structural elucidation and confirming the presence of the desired sulfonate group.[7] Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can provide detailed impurity profiling.[8][9]
Troubleshooting Guides
Issue 1: High Di-salt Content in the Final Product
Q: We are observing a high concentration of di-salt in our this compound. What are the potential causes and how can we mitigate this issue?
A: High di-salt (RCH(CO₂Na)SO₃Na) content is a common challenge in SM2S production and can negatively impact the surfactant's performance.
Potential Causes:
-
Hydrolysis of the Intermediate: During the sulfonation process, a mixed anhydride (B1165640) can form, which then reacts with water to produce di-acids. These di-acids are subsequently converted to di-salts upon neutralization.[6]
-
Improper Neutralization Conditions: The neutralization step is critical. Factors such as pH, temperature, and the concentration of the neutralizing agent can influence the formation of di-salt.[10]
-
High Sulfonation Temperature: Increased temperatures during sulfonation can promote side reactions that lead to higher di-salt concentrations.[4]
-
Excess Sulfonating Agent: An excessive molar ratio of the sulfonating agent to methyl laurate can increase the likelihood of di-salt formation.[4]
Troubleshooting and Mitigation Strategies:
-
Control Moisture: Ensure all reactants and equipment are dry to minimize water that can lead to hydrolysis of the mixed anhydride intermediate.
-
Optimize Neutralization: Carefully control the pH during neutralization, typically aiming for a range of 5.0-6.5.[11] Employ continuous loop reactors to ensure consistent mixing and pH control.[1] The temperature should also be maintained within an optimal range, for example, 45–65 °C.[10]
-
Optimize Sulfonation Parameters: Adjust the molar ratio of the sulfonating agent to methyl laurate. For SO₃, a molar ratio between 1.2:1 and 1.6:1 is often recommended.[1] Maintain the sulfonation temperature, for instance, at around 85 °C.[4]
-
Methanol Addition: The addition of methanol can inhibit the formation of di-salt.[3]
| Parameter | Recommended Range | Potential Impact of Deviation |
| Sulfonation | ||
| SO₃:Methyl Laurate Molar Ratio | 1.2:1 - 1.6:1 | Higher ratios can increase di-salt formation.[1] |
| Temperature | 80-90°C | Higher temperatures can promote side reactions.[1] |
| Neutralization | ||
| pH | 5.0 - 6.5 | Improper pH control can lead to increased di-salt.[11] |
| Temperature | 45 - 65°C | Deviations can affect the neutralization reaction.[10] |
Issue 2: Dark Product Color
Q: Our final product has an undesirable dark color. What causes this discoloration and what steps can be taken for color improvement?
A: Product coloration is a significant issue, often occurring during the high-temperature sulfonation and aging stages.[5][6]
Potential Causes:
-
Oxidation of the Alkyl Chain: The coloration is primarily caused by the oxidation of the alkyl chain by SO₃ during the sulfonation process. This reaction forms olefinic units and sulfur dioxide (SO₂), which are strongly correlated with the color intensity.[5][12]
-
High Aging Temperature: The high temperatures required during the aging step to ensure complete reaction contribute significantly to the dark color of the product.[6]
-
Impurities in Raw Materials: The presence of unsaturated fatty acid methyl esters in the feedstock can lead to color formation.
Troubleshooting and Mitigation Strategies:
-
Raw Material Purity: Use a feedstock with a very low iodine value (less than 0.01) to minimize the presence of unsaturated bonds that can contribute to color formation.[5][12]
-
Bleaching: A bleaching step after neutralization is typically necessary to achieve an acceptable color. Hydrogen peroxide is a commonly used bleaching agent.[5] Another option is using chlorine dioxide at 50-70 °C for 30-45 minutes.[11]
-
Optimize Aging Conditions: While high temperatures are needed for reaction completion, it's crucial to control the aging temperature and time to minimize color formation. An aging temperature of 80-85 °C for 40-60 minutes has been suggested.[11]
| Parameter | Recommended Range | Potential Impact of Deviation |
| Aging | ||
| Temperature | 80 - 85°C | Higher temperatures increase product darkening.[11] |
| Time | 40 - 60 minutes | Longer times can lead to increased color formation.[11] |
| Bleaching (Chlorine Dioxide) | ||
| Temperature | 50 - 70°C | Affects bleaching efficiency.[11] |
| Time | 30 - 45 minutes | Insufficient time may result in poor color improvement.[11] |
| Dosage | 0.2 - 0.5% (mass) | Incorrect dosage can impact bleaching effectiveness.[11] |
Experimental Protocols
Protocol 1: Sulfonation of Methyl Laurate with SO₃
This protocol describes a general procedure for the sulfonation of methyl laurate using sulfur trioxide in a falling film reactor.
Materials:
-
Methyl Laurate (high purity, low iodine value)
-
Sulfur Trioxide (SO₃), diluted with dry air or nitrogen
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Falling film reactor
-
Aging vessel
-
Temperature and pressure control systems
-
Gas flow controllers
Procedure:
-
Preparation: Ensure the falling film reactor and all associated pipework are clean and dry. Purge the system with dry nitrogen to remove any moisture and oxygen.
-
Reactant Feed: Introduce a continuous stream of liquid methyl laurate to the top of the falling film reactor. Simultaneously, feed a controlled stream of gaseous SO₃ diluted with dry air or nitrogen into the reactor. The molar ratio of SO₃ to methyl laurate should be maintained between 1.2:1 and 1.6:1.[1]
-
Sulfonation Reaction: The reaction is highly exothermic. Maintain the reaction temperature between 80-90°C by circulating a cooling medium through the reactor jacket.[1] The methyl laurate flows down the reactor walls as a thin film, allowing for efficient heat and mass transfer.
-
Aging: The resulting crude sulfonic acid from the reactor outlet is transferred to an aging vessel. The mixture is held at a temperature of 80-85°C for 40-60 minutes to ensure the reaction goes to completion.[11]
-
Sampling and Analysis: Take samples from the aging vessel to monitor the conversion of methyl laurate and the formation of by-products using techniques like HPLC.
Visualizations
Caption: Experimental workflow for the industrial production of this compound.
Caption: Simplified reaction pathways in this compound synthesis.
References
- 1. This compound | 4016-21-1 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. scielo.br [scielo.br]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 4016-21-1 [smolecule.com]
- 11. CN114605293B - Preparation process of fatty acid methyl ester sulfonate - Google Patents [patents.google.com]
- 12. Coloration Process in the Sulfonation of Fatty Acid Methyl Ester with Sulfur Trioxide | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stabilizing Emulsions with Sodium Methyl 2-Sulfolaurate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of emulsions using Sodium Methyl 2-Sulfolaurate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a water-soluble, anionic surfactant derived from lauric acid, a fatty acid found in coconut oil.[1] It is recognized for its excellent emulsifying, cleansing, and foaming properties.[1] Due to its mild and gentle nature, it is a suitable choice for sensitive formulations.[1] It is also biodegradable, making it an environmentally friendly option.[1]
Q2: What type of emulsions is this compound best suited for?
With a Hydrophile-Lipophile Balance (HLB) value of approximately 14.7, this compound is strongly hydrophilic.[2] This makes it an excellent choice for creating stable oil-in-water (O/W) emulsions.
Q3: What is the typical concentration range for this compound in an emulsion?
While the optimal concentration depends on the specific oil phase and desired emulsion properties, a general starting range for emulsifiers in O/W emulsions is between 5-8% of the total formula weight. The oil phase typically ranges from 12-20%.[3]
Q4: What is the operational pH range for this surfactant?
This compound functions effectively in a pH range of 4 to 9.[4]
Q5: Is this compound compatible with other ingredients?
Yes, it is compatible with a wide array of cosmetic ingredients, including other surfactants, polymers, and electrolytes.[4] This compatibility allows for flexibility in formulation.
Troubleshooting Guide
This guide addresses common issues encountered when formulating emulsions with this compound.
Q: Why is my emulsion showing signs of instability (e.g., creaming, coalescence, or phase separation)?
A: Emulsion instability can arise from several factors. Use the following logical workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for emulsion instability.
Issue 1: Emulsion separates shortly after preparation (Coalescence).
-
Possible Cause: Insufficient surfactant concentration at the oil-water interface.
-
Troubleshooting Step: Increase the concentration of this compound. A higher concentration ensures that a sufficient number of surfactant molecules are available to surround the oil droplets and form a stable protective layer.
-
Possible Cause: Inadequate homogenization.
-
Troubleshooting Step: Increase the speed or duration of high-shear homogenization. This will reduce the droplet size, creating a larger interfacial area that the surfactant can stabilize. For example, increasing homogenization speed from 1800 rpm to 3600 rpm can significantly improve stability by reducing the population of larger droplets.[5]
Issue 2: A layer of oil rises to the top over time (Creaming).
-
Possible Cause: The density difference between the oil and water phases is causing the oil droplets to rise. While the droplets are not coalescing, they are aggregating.
-
Troubleshooting Step:
-
Reduce Droplet Size: Finer droplets are less susceptible to gravitational separation. Increase homogenization energy (speed/time) to further reduce particle size.
-
Increase Continuous Phase Viscosity: Add a water-soluble polymer (hydrocolloid) like xanthan gum or carbomer to the aqueous phase. This thickens the continuous phase, hindering the movement of oil droplets.
-
Issue 3: The emulsion becomes unstable after adding salts.
-
Possible Cause: As an anionic surfactant, this compound relies on electrostatic repulsion to help stabilize droplets. High concentrations of electrolytes, especially divalent cations (e.g., Ca²⁺, Mg²⁺), can shield the negative charge on the droplets, reducing repulsion and leading to flocculation and coalescence.
-
Troubleshooting Step:
-
Reduce Electrolyte Concentration: If possible, lower the salt concentration in your formulation.
-
Incorporate a Steric Stabilizer: Add a non-ionic co-surfactant (e.g., a polysorbate or a PEGylated ingredient). Non-ionic surfactants provide steric hindrance—a physical barrier from their bulky hydrophilic chains—which is less sensitive to electrolyte levels. This creates a combined electrostatic and steric barrier, enhancing stability.
-
Issue 4: The emulsion is unstable at low pH (<4).
-
Possible Cause: At very low pH, the sulfonate head group of the surfactant can become protonated. This reduces its negative charge and, consequently, its ability to stabilize the emulsion through electrostatic repulsion.
-
Troubleshooting Step: Adjust the pH of the aqueous phase to be within the recommended range of 4-9 using a suitable buffer or pH adjuster (e.g., citric acid or sodium hydroxide).[4]
Data & Physical Properties
The following tables summarize key quantitative data for this compound and general parameters for emulsion stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| HLB Value | 14.7 | [2] |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L (at 28 °C) | [2] |
| Optimal pH Range | 4 - 9 | [4] |
| Appearance | Clear to slightly yellow liquid |[4] |
Table 2: Typical Formulation Parameters for O/W Emulsions
| Component | Concentration Range (% w/w) | Purpose |
|---|---|---|
| Oil Phase | 12 - 20% | Dispersed Phase |
| This compound | 5 - 8% | Primary Emulsifier |
| Co-emulsifier (optional) | 1 - 3% | Enhance Stability |
| Viscosity Modifier (optional) | 0.1 - 1% | Prevent Creaming |
| Aqueous Phase (Water, Buffers, etc.) | q.s. to 100% | Continuous Phase |
| Preservatives, Actives, etc. | As required | Functional Ingredients |
(Data adapted from general formulation guidelines[3])
Table 3: Zeta Potential and Emulsion Stability
| Zeta Potential (mV) | Stability Behavior |
|---|---|
| 0 to ±5 | Rapid Coagulation or Flocculation |
| ±10 to ±30 | Incipient Instability |
| ±30 to ±40 | Moderate Stability |
| ±40 to ±60 | Good Stability |
| > ±60 | Excellent Stability |
(General stability guidelines based on zeta potential values)
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a standard method for preparing an O/W emulsion using high-shear homogenization.
Caption: Experimental workflow for O/W emulsion preparation.
Methodology:
-
Aqueous Phase Preparation: In a primary beaker, combine deionized water with this compound and any other water-soluble components (e.g., glycerin, buffers).
-
Oil Phase Preparation: In a separate beaker, combine all oil-soluble components (e.g., carrier oils, esters, oil-soluble actives).
-
Heating: Heat both phases separately to 70-75°C. This reduces the viscosity of the oil phase and lowers the interfacial tension, facilitating easier emulsification.
-
Combining Phases: Slowly add the oil phase to the aqueous phase while stirring.
-
Homogenization: Immediately subject the mixture to high-shear homogenization. The speed and time will depend on the specific equipment and batch size but a typical starting point is 5,000-10,000 rpm for 5-10 minutes.
-
Cooling: Transfer the emulsion to a cooling bath and continue gentle stirring with an overhead mixer to ensure uniformity as it cools.
-
Final Additions: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients such as preservatives, fragrances, or specific active compounds.
-
Final Checks: Measure the pH and adjust if necessary to fall within the 4-9 range for optimal stability. Proceed with characterization.
Protocol 2: Emulsion Characterization
1. Particle Size Analysis (Dynamic Light Scattering - DLS)
-
Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the emulsion droplets.
-
Procedure:
-
Prepare the sample by diluting the emulsion in deionized water to a suitable concentration (typically a slightly hazy, not opaque, solution is required).
-
Ensure the solvent is clean and free of dust by filtering if necessary.[6]
-
Gently mix the diluted sample to ensure homogeneity.[6]
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to calculate their size.[7]
-
Record the Z-average diameter and PDI. A lower PDI (<0.3) indicates a more uniform droplet size distribution.
-
2. Zeta Potential Measurement
-
Objective: To measure the surface charge of the emulsion droplets, which is a key indicator of electrostatic stability.
-
Procedure:
-
Prepare the sample in the same manner as for DLS, typically diluting with deionized water or a specific buffer if ionic strength effects are being studied.
-
Inject the sample into the specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
An electric field is applied across the sample, causing the charged droplets to move. The instrument measures the velocity of this movement (electrophoretic mobility) and calculates the zeta potential.
-
Record the zeta potential in millivolts (mV). For O/W emulsions stabilized with an anionic surfactant like this compound, the value should be negative. A value more negative than -30 mV is generally indicative of good stability.
-
3. Accelerated Stability Testing
-
Objective: To predict the long-term stability of the emulsion by subjecting it to stress conditions.
-
Procedure:
-
Centrifugation: Place a sample of the emulsion in a centrifuge tube. Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes). After centrifugation, visually inspect for any signs of phase separation or creaming. A stable emulsion will show no change.
-
Thermal Cycling: Store samples of the emulsion in an oven at an elevated temperature (e.g., 40-50°C) for a period of several weeks. Periodically remove samples and assess them for changes in appearance, viscosity, pH, and particle size. Cycling between high and low temperatures (e.g., 4°C and 40°C) every 24 hours can also be an effective stress test.
-
References
- 1. essentialsbycatalina.com [essentialsbycatalina.com]
- 2. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]
- 3. Handcrafted Soap and Cosmetic Guild [soapguild.org]
- 4. This compound | Sodium 1-methyl 2-sulphonatododecanoate | Cosmetic Ingredients Guide [ci.guide]
- 5. researchgate.net [researchgate.net]
- 6. lsinstruments.ch [lsinstruments.ch]
- 7. rivm.nl [rivm.nl]
Technical Support Center: Troubleshooting Foam Instability in Sodium Methyl 2-Sulfolaurate Solutions
Welcome to the technical support center for Sodium Methyl 2-Sulfolaurate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this versatile anionic surfactant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome foam instability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for foaming applications?
This compound is a mild anionic surfactant derived from coconut oil.[1][2] It is known for its excellent foaming capabilities, producing a rich and luxurious lather, which makes it a popular choice in personal care and cleaning products.[1] Its stability in hard water and across a pH range of 4-9 further enhances its utility in various formulations.[2]
Q2: What are the primary factors that can lead to foam instability in my this compound solution?
Several factors can negatively impact foam stability. These primarily include:
-
pH: Deviations outside the optimal pH range can affect the surfactant's charge and its ability to form stable foam lamellae.
-
Electrolytes: The presence and concentration of salts can either enhance or disrupt foam stability by altering the electrostatic interactions between surfactant molecules at the air-water interface.
-
Temperature: Elevated temperatures generally decrease foam stability by increasing the kinetic energy of molecules, which can lead to faster drainage and rupture of foam films.
-
Presence of Oils or Other Contaminants: Oils and other hydrophobic substances can interfere with the formation of a stable foam structure, leading to premature collapse.
-
Surfactant Concentration: Both insufficient and excessive concentrations of the surfactant can lead to poor foam stability.
Q3: Is this compound compatible with other surfactants?
Yes, this compound is compatible with a wide range of other surfactants, including other anionics, non-ionics, and amphoterics.[2] Co-surfactants are often used to enhance foam properties, mildness, and overall formulation stability.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter.
Issue 1: My foam collapses almost immediately after formation.
-
Possible Cause 1: Incorrect Surfactant Concentration.
-
Troubleshooting Step: Ensure your this compound concentration is at or slightly above its Critical Micelle Concentration (CMC). Below the CMC, there are not enough surfactant molecules to effectively stabilize the foam. Conversely, excessively high concentrations can also lead to instability.
-
-
Possible Cause 2: Presence of Defoaming Agents.
-
Troubleshooting Step: Check for the presence of any contaminants that could be acting as defoamers. This includes certain oils, silicones, or other hydrophobic materials. Ensure all glassware and equipment are scrupulously clean.
-
-
Possible Cause 3: Extreme pH.
-
Troubleshooting Step: Measure the pH of your solution. For this compound, the optimal pH range for stability is generally between 4.5 and 9.[3] Adjust the pH using a suitable acid or base if necessary.
-
Issue 2: The foam volume is much lower than expected.
-
Possible Cause 1: Insufficient Energy Input.
-
Troubleshooting Step: The method of foam generation is crucial. Ensure you are providing enough agitation or sparging to incorporate air into the solution. The intensity and duration of mixing can significantly impact the initial foam volume.
-
-
Possible Cause 2: High Temperature.
-
Troubleshooting Step: If possible, try preparing and evaluating your foam at a lower temperature. Higher temperatures can decrease the viscosity of the liquid phase, leading to faster drainage and lower foam volume.
-
-
Possible Cause 3: Water Hardness.
-
Troubleshooting Step: While this compound has good hard water stability, extremely high levels of divalent cations (Ca²⁺, Mg²⁺) can sometimes suppress foaming.[2] Try preparing your solution with deionized or distilled water to see if foam volume improves.
-
Issue 3: The foam appears coarse and drains liquid very quickly.
-
Possible Cause 1: Sub-optimal Electrolyte Concentration.
-
Troubleshooting Step: The presence of electrolytes can influence the packing of surfactant molecules at the bubble interface. While some salt can improve foam stability, excessive amounts can lead to faster drainage. Experiment with different concentrations of a simple electrolyte like sodium chloride (NaCl).
-
-
Possible Cause 2: Low Solution Viscosity.
-
Troubleshooting Step: Increasing the bulk viscosity of your solution can slow down liquid drainage from the foam lamellae, leading to more stable foam. Consider adding a water-soluble polymer (hydrocolloid) that is compatible with anionic surfactants.
-
Data Presentation
The following tables provide illustrative quantitative data on how different factors can influence foam stability. Please note that the following data is for closely related anionic surfactants and is intended to demonstrate general trends. It is crucial to perform your own experiments to obtain precise data for your specific this compound formulation.
Table 1: Effect of pH on Foam Stability of an Anionic Surfactant Solution *
| pH | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| 4.0 | 120 | 95 |
| 6.0 | 145 | 130 |
| 7.0 | 150 | 140 |
| 8.0 | 140 | 125 |
| 10.0 | 110 | 80 |
*Data is illustrative for a generic anionic surfactant and not specific to this compound.
Table 2: Effect of NaCl Concentration on Foam Stability of a Sodium Lauroyl Glutamate Solution *
| NaCl Concentration (wt%) | Initial Foam Volume (mL) | Foam Volume after 1000s (mL) |
| 0 | 220 | 150 |
| 1 | 240 | 180 |
| 3 | 210 | 200 |
| 5 | 190 | 160 |
*Data adapted from a study on Sodium Lauroyl Glutamate, another anionic surfactant.
Table 3: Effect of Temperature on Foam Half-Life of Anionic Surfactant Solutions *
| Temperature (°C) | LAS-30 Half-Life (s) | HSB1214 Half-Life (s) |
| 15 | 177 | 161 |
| 25 | 165 | 125 |
| 35 | 152 | 98 |
| 45 | 147 | 83 |
*Data adapted from a study on LAS-30 (Linear Alkylbenzene Sulfonate) and HSB1214 (a type of betaine (B1666868) surfactant).[4] This illustrates the general trend of decreasing foam stability with increasing temperature.
Experimental Protocols
Methodology 1: Ross-Miles Foam Height Measurement
This method is a standardized procedure for assessing the foaming power and stability of a surfactant solution.[5][6][7]
Apparatus:
-
Jacketed glass column with a specified height and diameter, equipped with a stopcock at the bottom.
-
Reservoir funnel with a specified volume and orifice size.
-
Water bath for temperature control.
-
Graduated scale for measuring foam height.
Procedure:
-
Prepare a solution of this compound at the desired concentration and temperature.
-
Add a specified volume of the surfactant solution to the bottom of the glass column.
-
Add a specified volume of the same solution to the reservoir funnel.
-
Position the funnel directly above the column.
-
Open the stopcock of the funnel and allow the solution to fall into the column, generating foam.
-
Start a timer as soon as the funnel is empty.
-
Record the initial foam height.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes).
Methodology 2: Foam Half-Life Determination
This method measures the time it takes for the foam volume to decrease by half, providing a quantitative measure of foam stability.
Apparatus:
-
Graduated cylinder (e.g., 250 mL or 500 mL).
-
Gas sparging tube with a porous frit.
-
Gas flow meter.
-
Timer.
Procedure:
-
Add a specified volume of the this compound solution to the graduated cylinder.
-
Insert the gas sparging tube into the solution, ensuring the frit is near the bottom.
-
Start the gas flow at a controlled rate to generate foam.
-
Continue sparging until the foam reaches a predetermined initial volume.
-
Stop the gas flow and simultaneously start the timer.
-
Record the time it takes for the foam volume to decrease to half of its initial volume. This is the foam half-life.
Mandatory Visualizations
Caption: Troubleshooting workflow for foam instability.
Caption: Key factors influencing foam stability.
References
- 1. essentialsbycatalina.com [essentialsbycatalina.com]
- 2. This compound | Sodium 1-methyl 2-sulphonatododecanoate | Cosmetic Ingredients Guide [ci.guide]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. img1.17img.cn [img1.17img.cn]
"mitigating by-product formation in Sodium Methyl 2-Sulfolaurate synthesis"
Technical Support Center: Sodium Methyl 2-Sulfolaurate Synthesis
Welcome to the technical support center for the synthesis of this compound (SM-2SL), also known as Methyl Ester Sulfonate (MES). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on mitigating the formation of common by-products.
Frequently Asked Questions (FAQs)
Q1: What is the general process for synthesizing this compound?
A1: The synthesis is a multi-stage process that begins with a fatty acid methyl ester, typically methyl laurate derived from coconut or palm oil.[1][2] The core stages are:
-
Sulfonation: The methyl ester is reacted with a sulfonating agent, most commonly gaseous sulfur trioxide (SO₃) diluted with dry air or nitrogen.[3][4]
-
Aging/Digestion: The reaction mixture is held at an elevated temperature (e.g., 80-95°C) for a period (e.g., 30 minutes) to ensure the sulfonation reaction goes to completion.[5][6][7]
-
Bleaching: To reduce the dark color that forms during aging, the acidic intermediate is bleached, often using hydrogen peroxide in the presence of methanol (B129727).[3][5]
-
Neutralization: The bleached acid is neutralized with a base, typically sodium hydroxide (B78521), to form the final this compound salt.[1][3][8]
Q2: What are the most common by-products I should be aware of during SM-2SL synthesis?
A2: The primary by-products of concern are:
-
Di-salt (Disodium Salt): This is the disodium (B8443419) salt of the alpha-sulfocarboxylic acid, formed when the ester group is hydrolyzed.[3][6][9] Its presence is undesirable as it negatively affects the surfactant's solubility and performance in hard water.[3]
-
Colored Impurities: Dark-colored bodies are formed, particularly during the high-temperature aging stage.[3][5][7] These are believed to result from the oxidation of the alkyl chain by SO₃.[7]
-
Unreacted Methyl Ester: Incomplete sulfonation will leave residual starting material in the final product.
-
Sultones: These can form from internal olefins and also act as undesirable by-products.[6]
Q3: Why is the "aging" step necessary, and what are its drawbacks?
A3: The aging step, which involves holding the reaction mixture at a high temperature (e.g., 80-90°C), is crucial for driving the sulfonation reaction to completion and achieving high conversion of the methyl ester.[4][5][7][9] However, a significant drawback of this step is the formation of dark-colored impurities, which makes a subsequent bleaching step essential for commercial-grade products.[3][5][7]
Troubleshooting Guide
Problem 1: My final product has a dark color, even after bleaching.
| Potential Cause | Recommended Mitigation Strategy |
| Excessive Aging Temperature/Time | High temperatures during aging significantly increase color formation.[3][5] Optimize the aging process by reducing the temperature or time. A preferred range is 80-95°C for about 30 minutes.[6] |
| Ineffective Bleaching | The bleaching process itself may be inefficient. Ensure the correct concentration of hydrogen peroxide (H₂O₂) is used. Some protocols suggest operating the bleaching system below 75°C, as higher temperatures can paradoxically lead to darker products after the H₂O₂ is consumed.[6] |
| Impure Starting Materials | The presence of unsaturated fatty acid methyl esters (high Iodine Value) in the feedstock can lead to side reactions and color formation. Use a feedstock with an Iodine Value of less than 0.5.[6] |
Problem 2: My product analysis shows a high concentration of di-salt by-products.
| Potential Cause | Recommended Mitigation Strategy |
| Suboptimal SO₃ to Methyl Ester Ratio | An incorrect molar ratio of the sulfonating agent to the methyl ester can affect the reaction's efficiency and by-product profile.[4][9] A molar ratio of SO₃ to methyl ester between 1.1:1 and 1.5:1 is often recommended to achieve high conversion while managing by-products.[6] |
| Inefficient Aging | Insufficient aging can lead to incomplete conversion and intermediates that may favor di-salt formation upon neutralization. Ensure aging conditions (temperature and time) are adequate to complete the primary reaction.[4][9] |
| Neutralization Conditions | The pH during neutralization must be carefully controlled. A target pH of 5.0-6.5 is often cited to minimize hydrolysis of the ester group which leads to di-salt formation.[3] |
| Lack of Re-esterification Step | Adding methanol after aging but before neutralization can help convert some di-acid intermediates back into the desired methyl ester sulfonate, reducing the final di-salt content.[7][10] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Sulfonation: In a falling film reactor, react methyl laurate (Iodine Value < 0.5) with gaseous SO₃ (diluted with N₂). Maintain a SO₃-to-methyl ester molar ratio of approximately 1.2:1 and a sulfonation temperature of 85°C.[4][9]
-
Aging: Transfer the resulting methyl ester sulfonic acid (MESA) to a tubular reactor and age at 90°C for approximately 20 minutes to ensure complete sulfonation.[4][9]
-
Bleaching: Cool the aged MESA and transfer to a bleaching system. Add methanol and hydrogen peroxide and allow the bleaching reaction to proceed under methanol reflux.[3]
-
Neutralization: Neutralize the bleached mixture with a 50% sodium hydroxide (NaOH) solution, carefully controlling the addition to maintain a final pH between 5.0 and 6.5.[1][3]
-
Drying: Remove residual methanol and excess water from the resulting paste to obtain the final SM-2SL product.[1][3]
Protocol 2: Quantification of Di-salt Impurity (Conceptual)
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the active SM-2SL from the di-salt by-product.
-
Standard Preparation: Prepare standard solutions of purified SM-2SL and the corresponding di-salt at known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Conductivity Detector.
-
-
Analysis: Inject the standards to create a calibration curve. Inject the sample solution. Identify and integrate the peaks corresponding to SM-2SL and the di-salt. Quantify the di-salt concentration by comparing its peak area to the calibration curve.
Visual Guides
Caption: Key reaction and by-product formation steps in SM-2SL synthesis.
Caption: A decision-making workflow for troubleshooting common SM-2SL synthesis issues.
References
- 1. cdn.intratec.us [cdn.intratec.us]
- 2. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 3. CN114605293B - Preparation process of fatty acid methyl ester sulfonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. US5587500A - Sulfonation of fatty acid esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2009098176A1 - PROCESS FOR THE PRODUCTION OF α-SULFO FATTY ACID ESTERS AND THEIR SALTS - Google Patents [patents.google.com]
Technical Support Center: Optimizing Sodium Methyl 2-Sulfolaurate Performance through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the pH to achieve optimal performance of Sodium Methyl 2-Sulfolaurate (SM-2S).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound performance?
This compound is effective over a broad pH range, typically between 4 and 9.[1] Some sources suggest a stable range of pH 5 to 10.[2] Within this range, it maintains its excellent foaming, cleansing, and emulsifying properties.[3][4]
Q2: What are the consequences of operating outside the recommended pH range?
Operating outside the optimal pH range can negatively impact the stability and performance of this compound.
-
Low pH (acidic conditions): Under highly acidic conditions, the ester group of the molecule may be susceptible to hydrolysis, a reaction with water that can break down the surfactant. This can lead to a decrease in performance.
-
High pH (alkaline conditions): Similarly, in strongly alkaline environments, the ester can undergo hydrolysis, a process sometimes referred to as saponification. This degradation will also result in reduced efficacy.
Q3: How do I properly adjust the pH of a this compound solution?
To adjust the pH of a solution containing this compound, it is recommended to use dilute acidic or alkaline solutions. Commonly used pH adjusters include citric acid or lactic acid to lower the pH, and sodium hydroxide (B78521) or triethanolamine (B1662121) to raise the pH. It is crucial to add the pH adjuster slowly and with constant stirring while monitoring the pH with a calibrated pH meter. This prevents localized areas of extreme pH that could cause degradation of the surfactant.
Q4: Does the optimal pH for this compound depend on the specific application?
Yes, the optimal pH can vary depending on the other ingredients in the formulation and the desired performance characteristics. For example, in personal care products, the final pH is often adjusted to be compatible with the natural pH of skin or hair (typically between 4.5 and 6.5). For industrial cleaning applications, a more alkaline pH might be desired for enhanced cleaning of certain soils. It is always recommended to perform a pH optimization study for your specific formulation.
Troubleshooting Guide
Q: My formulation is exhibiting poor foaming. Could pH be the cause?
A: Yes, if the pH of your formulation is outside the optimal range of 4-9, it could lead to hydrolysis of the this compound, which would reduce its foaming capabilities. Verify the pH of your solution with a calibrated pH meter. If it is too acidic or too alkaline, adjust it to within the recommended range. Also, consider that other ingredients in your formulation, such as oils or other surfactants, can impact foam volume and stability.
Q: I've noticed a decrease in the viscosity of my formulation over time. Is pH a potential factor?
A: Instability in viscosity can be related to pH. A shift in pH over time, perhaps due to the interaction of different ingredients, could lead to the degradation of this compound or other components, affecting the overall viscosity. Monitor the pH of your formulation over time to check for any drift. If a significant change is observed, you may need to incorporate a buffering system to maintain a stable pH.
Q: After adjusting the pH, my solution has become cloudy or has formed a precipitate. What should I do?
A: Cloudiness or precipitation after pH adjustment can indicate a few issues. The solubility of this compound itself is generally good within its stable pH range, but other ingredients in your formulation may be sensitive to pH changes and could be precipitating out of solution. Another possibility is that if a strong acid or base was added too quickly, it could have caused localized degradation of the surfactant. It is also important to consider the potential for interaction with other ions in your solution. Review the pH tolerance of all components in your formulation and consider using a more dilute pH adjuster, added slowly with adequate mixing.
Quantitative Data on this compound Properties
The following table summarizes the general properties and stability of this compound based on available data.
| Property | Value | Source |
| Optimal pH Range | 4.0 - 9.0 | [1] |
| Stable pH Range | 5.0 - 10.0 | [2] |
| Appearance | Clear to slightly yellow liquid | [2] |
| Solubility | Highly soluble in water | [2] |
| Key Functions | Foaming, Cleansing, Surfactant | [3][4][5] |
Experimental Protocol: Determination of Optimal pH for this compound Performance
This protocol provides a framework for systematically evaluating the performance of this compound at different pH values to determine the optimum for a specific application.
Objective: To identify the pH at which a this compound solution exhibits maximum foaming, surface tension reduction, and emulsion stability.
Materials and Equipment:
-
This compound
-
Deionized water
-
pH meter, calibrated
-
0.1 M Citric Acid solution
-
0.1 M Sodium Hydroxide solution
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bars
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Homogenizer (for emulsion stability)
-
Oil phase (e.g., mineral oil, for emulsion stability)
-
Stopwatch
Methodology:
Part 1: Preparation of Test Solutions
-
Prepare a stock solution of this compound in deionized water at the desired concentration (e.g., 1% w/v).
-
Divide the stock solution into several aliquots (e.g., 5 beakers of 100 mL each).
-
Adjust the pH of each aliquot to a different value within the 4-9 range (e.g., pH 4, 5.5, 7, 8.5, 9) using the 0.1 M Citric Acid or 0.1 M Sodium Hydroxide solutions. Add the adjuster dropwise while stirring and monitoring with the pH meter.
-
Allow the solutions to equilibrate for at least 30 minutes before testing.
Part 2: Performance Evaluation
A. Foaming Performance (Ross-Miles Method Adaptation)
-
Pour a specific volume (e.g., 50 mL) of a pH-adjusted solution into a graduated cylinder.
-
Invert the cylinder a set number of times (e.g., 10 times) in a consistent manner to generate foam.
-
Immediately after shaking, record the initial foam volume.
-
Record the foam volume again after a set time (e.g., 5 minutes) to assess foam stability.
-
Repeat for each pH value.
B. Surface Tension Measurement
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each pH-adjusted solution.
-
Record the surface tension in mN/m for each pH value.
C. Emulsion Stability
-
For each pH-adjusted solution, create an oil-in-water emulsion by combining a set ratio of the aqueous solution and the oil phase (e.g., 70:30 aqueous to oil).
-
Homogenize the mixture for a consistent duration and at a constant speed.
-
Transfer the emulsion to a graduated cylinder and record the initial state.
-
Observe the emulsions at regular intervals (e.g., 1 hour, 4 hours, 24 hours) for signs of separation, such as creaming or coalescence. Record the time it takes for a visible layer of separated oil or water to appear.
Data Presentation Template:
The following table can be used to record and compare the experimental results.
| pH | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Foam Stability (%) | Surface Tension (mN/m) | Time to Emulsion Separation (hours) |
| 4.0 | |||||
| 5.5 | |||||
| 7.0 | |||||
| 8.5 | |||||
| 9.0 |
Foam Stability (%) = (Foam Volume after 5 min / Initial Foam Volume) x 100
Visualizations
Caption: Workflow for Determining Optimal pH of this compound.
Caption: Impact of pH on this compound Stability and Performance.
References
- 1. This compound | Sodium 1-methyl 2-sulphonatododecanoate | Cosmetic Ingredients Guide [ci.guide]
- 2. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 3. archivemarketresearch.com [archivemarketresearch.com]
- 4. essentialsbycatalina.com [essentialsbycatalina.com]
- 5. Buy this compound | 4016-21-1 [smolecule.com]
"overcoming issues with Sodium Methyl 2-Sulfolaurate crystallization at low temperatures"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding issues with Sodium Methyl 2-Sulfolaurate (SM2S) crystallization at low temperatures. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q: My this compound solution is crystallizing at low temperatures. What should I do?
A: Crystallization of this compound (a type of methyl ester sulfonate) in aqueous solutions at lower temperatures can be a common issue. This guide provides a systematic approach to troubleshoot and resolve this problem.
Troubleshooting Workflow
Caption: Troubleshooting logic for addressing SM2S crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the Krafft point of this compound and how does it relate to crystallization?
A1: The Krafft point is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC). Below the Krafft point, the surfactant exists as a crystalline solid and does not form micelles effectively. For C12-MES, a common term for this compound, the Krafft point is reported to be below 0°C. However, crystallization can still occur at temperatures above the Krafft point, especially at high concentrations or in the presence of other substances that reduce its solubility.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is stable over a wide pH range, typically between 4 and 9. For anionic surfactants like SM2S, maintaining a neutral to slightly alkaline pH can enhance solubility and stability. Highly acidic conditions should be avoided as they can potentially lead to hydrolysis over time, although SM2S is generally more resistant to this than sulfate-based surfactants.
Q3: What is the role of electrolytes in this compound solutions?
A3: The presence of electrolytes, such as salts, can influence the solubility of surfactants. High concentrations of electrolytes can sometimes lead to a "salting-out" effect, where the surfactant becomes less soluble and may precipitate. It is important to consider the total ionic strength of your formulation.
Q4: What analytical methods can be used to characterize this compound solutions and their crystallization behavior?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and concentration of SM2S in your solution.
-
Differential Scanning Calorimetry (DSC): To determine the crystallization temperature and the effect of additives.
-
Turbidity Meter: To measure the cloud point of the solution, which can be an indicator of the onset of phase separation or crystallization.
-
Visual Observation: A simple yet effective method is to visually inspect samples at controlled temperatures to determine the temperature at which crystals appear.
Experimental Protocols
Protocol 1: Determination of the Aqueous Solubility of this compound
This protocol allows you to determine the solubility of your specific batch of SM2S in water at various temperatures.
Methodology:
-
Prepare a series of saturated solutions of SM2S in deionized water at different temperatures (e.g., 5°C, 10°C, 15°C, 20°C, 25°C, 30°C).
-
To ensure saturation, add an excess of SM2S to water in a sealed container and stir for at least 24 hours at a constant temperature.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant.
-
Gravimetrically determine the amount of dissolved SM2S by evaporating the water and weighing the remaining solid.
-
Calculate the solubility in grams per 100 mL of water.
-
Record your data in a table similar to the one below.
Data Recording Table:
| Temperature (°C) | Weight of SM2S (g) | Volume of Water (mL) | Solubility ( g/100 mL) |
| 5 | 100 | ||
| 10 | 100 | ||
| 15 | 100 | ||
| 20 | 100 | ||
| 25 | 100 | ||
| 30 | 100 |
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of SM2S.
Protocol 2: Evaluating Co-surfactants to Inhibit Crystallization
This protocol helps in screening for an effective co-surfactant and its optimal concentration to prevent SM2S crystallization.
Methodology:
-
Prepare a stock solution of SM2S in deionized water at a concentration known to crystallize at a specific low temperature (e.g., 5°C).
-
Prepare stock solutions of various co-surfactants (e.g., Sodium Lauryl Ether Sulfate - SLES, a non-ionic surfactant like a fatty alcohol ethoxylate).
-
Create a series of test solutions by blending the SM2S stock solution with different ratios of the co-surfactant stock solution.
-
Place all test solutions in a temperature-controlled bath and gradually lower the temperature.
-
Visually observe and record the temperature at which the first signs of crystallization or turbidity appear for each solution.
-
A control sample with only the SM2S solution should be included.
-
Compare the crystallization temperatures to determine the most effective co-surfactant and its optimal ratio.
Data Comparison Table:
| SM2S:Co-surfactant Ratio | Crystallization Temperature (°C) with SLES | Crystallization Temperature (°C) with Non-ionic Surfactant |
| 100:0 (Control) | ||
| 95:5 | ||
| 90:10 | ||
| 85:15 | ||
| 80:20 |
Protocol 3: Assessing Hydrotropes for Crystallization Prevention
This protocol is designed to quantify the effect of a hydrotrope, such as propylene glycol, on the crystallization temperature of an SM2S solution.
Methodology:
-
Prepare a stock solution of SM2S in deionized water at a concentration that crystallizes at a known low temperature.
-
Prepare a series of test solutions by adding varying percentages (w/w) of a hydrotrope (e.g., propylene glycol) to the SM2S stock solution.
-
Ensure thorough mixing to achieve a homogeneous solution.
-
Subject each test solution to a controlled cooling cycle.
-
Record the temperature at which crystallization begins for each concentration of the hydrotrope.
-
Analyze the data to determine the relationship between the hydrotrope concentration and the depression of the crystallization temperature.
Data Analysis Table:
| Propylene Glycol Conc. (% w/w) | Crystallization Onset Temperature (°C) | Depression of Crystallization Temp. (°C) |
| 0 (Control) | 0 | |
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 10 |
Experimental Workflow for Additive Screening
Caption: Workflow for evaluating the effectiveness of additives.
Technical Support Center: Enhancing the Purity of Synthesized Sodium Methyl 2-Sulfolaurate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the purity of synthesized Sodium Methyl 2-Sulfolaurate. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues that may arise during the synthesis of this compound.
Esterification of Lauric Acid with Methanol (B129727)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Methyl Laurate | Incomplete reaction due to insufficient catalyst, suboptimal temperature, or inadequate reaction time.[1][2] | - Ensure the use of an effective acid catalyst such as sulfuric acid or a solid acid catalyst.[2][3]- Optimize the molar ratio of methanol to lauric acid; an excess of methanol can drive the equilibrium towards the product.[1][4]- Maintain the reaction temperature around 70°C.[1]- Extend the reaction time to ensure completion.[1] |
| Presence of water in the reaction mixture, leading to hydrolysis of the ester.[3] | - Use anhydrous methanol and concentrated sulfuric acid to minimize water content.[3]- Consider using a dehydrating agent if water contamination is suspected.[3] | |
| Product Contamination with Unreacted Lauric Acid | Equilibrium not sufficiently shifted towards product formation. | - Increase the excess of methanol used in the reaction.[4]- Ensure efficient removal of water as it is formed. |
Sulfonation of Methyl Laurate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Dark Product Color (Coloration) | Oxidation of the alkyl chain by sulfur trioxide (SO₃), especially during the aging step.[5] | - Carefully control the sulfonation temperature, typically between 80-90°C.[6]- Optimize the molar ratio of SO₃ to methyl laurate to avoid excess sulfonating agent.[6]- Implement a bleaching step after sulfonation using hydrogen peroxide or chlorine dioxide.[7][8] |
| Presence of impurities in the starting methyl laurate. | - Ensure high purity of the methyl laurate starting material. | |
| High Disodium (B8443419) Salt Content | Hydrolysis of the intermediate methyl ester sulfonic acid before or during neutralization.[7] | - Minimize the presence of water in the sulfonation and aging steps.[7]- Control the neutralization pH to be in the range of 5.0-6.5.[7]- Consider a re-esterification step by adding methanol before neutralization to convert some of the di-acid back to the mono-ester.[9] |
| Incomplete sulfonation reaction. | - Ensure an adequate molar ratio of the sulfonating agent to methyl laurate and sufficient aging time.[6][9] | |
| Low Yield of this compound | Suboptimal reaction conditions (temperature, molar ratio, aging time). | - For sulfonation with chlorosulfonic acid, a molar ratio of methyl ester to chlorosulfonic acid of 1:1.2 and an aging time of 60 minutes can yield over 80% purity.[9]- For sulfonation with SO₃, a molar ratio of 1.2:1 to 1.6:1 and a temperature of 80-90°C are often used.[6] |
Neutralization of Methyl Laurate Sulfonic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Hydrolysis (Formation of Disodium Salt) | High local concentration of strong base (e.g., NaOH) leading to ester hydrolysis.[10] | - Add the neutralizing agent (e.g., sodium hydroxide, sodium carbonate) slowly and with vigorous stirring to avoid localized high pH.[10][11]- Maintain the temperature of the neutralization mixture at a controlled level.[10]- Use a weaker base or a buffer solution for neutralization. |
| Presence of excess water during neutralization.[12] | - Minimize the amount of water used in the neutralization step. | |
| Incomplete Neutralization | Insufficient amount of neutralizing agent added. | - Carefully monitor the pH during the addition of the neutralizing agent and ensure it reaches the target range (typically 5.0-6.5).[7] |
| Product Discoloration | Overheating or "hot-spots" during the exothermic neutralization reaction.[13] | - Ensure efficient heat removal from the reaction vessel.[13]- Consider a continuous neutralization process with static mixers to improve heat and mass transfer.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of synthesized this compound before purification?
A1: The purity of the crude product can vary significantly depending on the synthesis conditions. With optimized parameters, such as a molar ratio of methyl ester to chlorosulfonic acid of 1:1.2 and an aging time of 60 minutes, a purity of over 80% can be achieved.[9]
Q2: What are the main impurities I should be concerned about?
A2: The most common impurities are unreacted methyl laurate, disodium 2-sulfolaurate (disalt), and colored byproducts formed during sulfonation.[5][7] The disodium salt is formed due to the hydrolysis of the ester group.
Q3: How can I minimize the formation of the disodium salt?
A3: To minimize disodium salt formation, it is crucial to control the reaction conditions to prevent hydrolysis. This includes using anhydrous reagents, controlling the temperature during sulfonation and neutralization, and maintaining the pH during neutralization within a range of 5.0-6.5.[7] A re-esterification step with methanol before neutralization can also help reduce the disalt content.[9]
Q4: My final product has a yellow or brown color. What causes this and how can I fix it?
A4: The coloration is often due to the oxidation of the fatty acid chain by the sulfonating agent, particularly when using sulfur trioxide.[5] To obtain a lighter-colored product, a bleaching step is often necessary. This can be done using agents like hydrogen peroxide or chlorine dioxide after the sulfonation or neutralization step.[7][8]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying impurities.[14][15][16][17] Other techniques such as titration can be used to determine the content of disodium salt.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.
Principle: Recrystallization purifies solid compounds based on differences in their solubility in a given solvent at different temperatures. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture such as n-hexane/acetone)[18]
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not effective, a two-solvent system can be used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and analysis software.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid in water) in a ratio of 62:38 (v/v).[14] The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25°C.[15]
-
Detection Wavelength: 275 nm.[14]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.
Quantitative Data Summary
Table 1: Impact of Sulfonation Conditions on Product Purity
| Sulfonating Agent | Molar Ratio (Agent:Methyl Laurate) | Aging Time (min) | Temperature (°C) | Resulting Purity (% C12-MES) | Reference |
| Chlorosulfonic Acid | 1.2 : 1 | 60 | Not specified | > 80 | [9] |
| Sulfur Trioxide (SO₃) | 1.2 : 1 | 19.7 | 85 (sulfonation), 90 (aging) | 86.3 | [19] |
| Sulfur Trioxide (SO₃) | 1.25 : 1 | 40-60 | 80-85 | Not specified | [7] |
Table 2: Impact of Neutralization pH on Disodium Salt Content
| Neutralization pH | Disodium Salt Content | Reference |
| 5.0 - 6.5 | Minimized | [7] |
| > 9 (Strongly alkaline) | Increased risk of hydrolysis | [20] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the sulfonation step.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4016-21-1 | Benchchem [benchchem.com]
- 7. CN114605293B - Preparation process of fatty acid methyl ester sulfonate - Google Patents [patents.google.com]
- 8. US3997575A - Bleaching method for sulfonic acid - Google Patents [patents.google.com]
- 9. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]
- 10. US2687420A - Process for the neutralization of sulfonated products suitable as detergents - Google Patents [patents.google.com]
- 11. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 12. DE4314885A1 - Process for neutralizing the acid form of anionic surfactants, agglomerates and detergents obtained thereafter - Google Patents [patents.google.com]
- 13. WO2006069118A2 - Continuous process for the neutralization of surfactant acid precursors - Google Patents [patents.google.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Silver Sulfadiazine and Sodium Hyaluronate in the Presence of Methyl and Propyl Paraben in a Pharmaceutical Cream for Burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US6657071B1 - Process for producing α-sulfo-fatty acid alkyl ester salt - Google Patents [patents.google.com]
"controlling particle size in Sodium Methyl 2-Sulfolaurate-based emulsion polymerization"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for controlling particle size in emulsion polymerization reactions utilizing Sodium Methyl 2-Sulfolaurate (C12-MES) as a surfactant.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters that control final particle size in an emulsion polymerization?
The final particle size is influenced by a combination of thermodynamic and kinetic factors.[1] The most critical parameters to control are:
-
Surfactant Concentration: The amount of surfactant dictates the number of micelles formed, which serve as the primary loci for particle nucleation.[2]
-
Initiator Concentration: The initiator concentration affects the rate of free radical generation, influencing the number of particles nucleated.[3]
-
Monomer Concentration & Feed Rate: The concentration of monomer can impact particle stability and swelling.[4] In semi-batch processes, the monomer feed rate is a powerful tool for manipulating particle size distribution.[5]
-
Temperature: Polymerization temperature influences the rates of initiation, propagation, and termination, as well as surfactant solubility, which can alter the average particle size.[3]
-
Ionic Strength: The presence of electrolytes in the aqueous phase can affect the stability of the charged particles, potentially leading to coagulation.[4][6]
-
Agitation Rate: Both excessive and insufficient mixing can compromise emulsion stability and lead to particle agglomeration.[4]
Q2: How does the concentration of this compound (C12-MES) affect particle size?
As an anionic surfactant, the concentration of C12-MES is a dominant factor. Generally, increasing the surfactant concentration above its Critical Micelle Concentration (CMC) increases the number of micelles available for polymerization. This leads to the formation of a larger number of initial polymer particles, resulting in a smaller final average particle size, as the available monomer is distributed among more particles.[1][2]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The CMC is the concentration at which surfactant molecules begin to aggregate into micelles.[7][8] Below the CMC, surfactants exist as individual molecules. Above the CMC, additional surfactant forms micelles.[7] This is crucial because micelles are the primary sites of particle nucleation in classical emulsion polymerization. Operating above the CMC is essential for generating new particles. The CMC for this compound (C12-MES) has been reported as 13.20 mmol/L at 28°C.[9]
Q4: My final particles are too large. What are the likely causes and how can I reduce the particle size?
If the particle size is consistently too large, consider the following adjustments:
-
Increase Surfactant Concentration: This is often the most effective method. A higher concentration of C12-MES will generate more micelles, leading to a greater number of smaller particles.[2]
-
Increase Initiator Concentration: A higher initiator level can increase the rate of nucleation, which tends to produce more, smaller particles.[3]
-
Decrease Polymerization Temperature: Lowering the reaction temperature can sometimes help in controlling and reducing particle size.[3]
-
Consider a Co-Surfactant: Combining an anionic surfactant like C12-MES with a nonionic surfactant can have a synergistic effect, enhancing stability and producing smaller particles.[10][11]
Q5: I'm observing significant coagulum and a broad particle size distribution (high Polydispersity Index - PDI). What's wrong?
This issue, often termed agglomeration, occurs when polymer particles cluster together.[4][12] The primary causes include:
-
Inadequate Stabilization: The C12-MES concentration may be too low to sufficiently cover the surface area of the growing polymer particles.[4]
-
High Ionic Strength: High concentrations of electrolytes (e.g., from the initiator salt like potassium persulfate) can compress the electrostatic double layer around the particles, reducing repulsion and leading to coagulation.[4][6]
-
Improper Agitation: Excessive shear can overcome the repulsive barriers between particles, while insufficient mixing can create localized "hot spots" of high monomer concentration.[4]
-
High Monomer Concentration: An excessively high monomer concentration can cause particles to swell, reducing the effectiveness of the surfactant layer.[4]
To resolve this, try increasing the surfactant concentration, ensuring proper agitation, and controlling the addition of electrolytes.
Quantitative Data Summary
The following tables provide key data for this compound and summarize the general effects of process parameters on particle size.
Table 1: Properties of this compound (C12-MES)
| Property | Value | Reference |
|---|---|---|
| Critical Micelle Concentration (CMC) | 13.20 mmol/L (at 28°C) | [9] |
| Hydrophile-Lipophile Balance (HLB) | 14.7 | [9] |
| Typical Particle Size Achieved | 100 - 200 nm | [9] |
| Typical Polydispersity Index (PDI) | < 0.015 |[9] |
Table 2: Influence of Key Experimental Parameters on Particle Size
| Parameter | Effect of Increase on Particle Size | Rationale |
|---|---|---|
| Surfactant Concentration | Decrease | More micelles lead to a higher number of nucleated particles.[2] |
| Initiator Concentration | Decrease | Higher radical flux increases the nucleation rate.[3] |
| Monomer Concentration | Increase | Can lead to particle swelling and secondary nucleation, broadening the distribution.[4] |
| Temperature | Increase | Affects reaction kinetics and can lead to larger particles.[3] |
| Ionic Strength | Increase | Compresses the electrical double layer, reducing particle stability and promoting coagulation.[4][6] |
Troubleshooting Guide
Use the following logical workflow to diagnose and resolve common issues related to particle size control.
Caption: Troubleshooting workflow for particle size and stability issues.
Key Parameter Relationships
The following diagram illustrates how adjusting primary synthesis parameters typically influences the final particle characteristics.
Caption: Influence of key parameters on final particle characteristics.
Experimental Protocols
Protocol 1: Standard Batch Emulsion Polymerization
This protocol provides a general methodology for a lab-scale ab initio (from scratch) emulsion polymerization.
-
Reactor Setup: Charge a jacketed glass reactor with deionized water. The reactor should be equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30-60 minutes while heating to the desired reaction temperature (e.g., 70-80°C) to remove dissolved oxygen.[12]
-
Surfactant Addition: Dissolve the required amount of this compound in the deionized water in the reactor. Allow it to dissolve completely under gentle agitation.
-
Monomer Addition: Add the monomer (e.g., styrene, methyl methacrylate) to the reactor. Allow the system to equilibrate for 15-20 minutes to ensure proper emulsification and temperature stability.[4]
-
Initiation: Prepare a solution of the water-soluble initiator (e.g., potassium persulfate) in a small amount of deionized water. Add this solution to the reactor to start the polymerization.[4]
-
Polymerization: Maintain a constant temperature and stirring rate throughout the reaction. Monitor the reaction progress by taking small samples at set time intervals to analyze for monomer conversion (via gravimetry) and particle size.[13]
-
Cooling: Once the desired conversion is reached (typically after 3-6 hours), cool the reactor to room temperature to stop the polymerization.[4]
-
Characterization: Filter the final latex to determine the amount of coagulum formed. Analyze the filtered latex for particle size and polydispersity.[4]
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a common technique for measuring the size of nanoparticles in a suspension.[14]
-
Sample Preparation: Proper sample preparation is critical for accurate DLS measurements.
-
Instrument Setup:
-
Ensure the DLS instrument is clean and has been allowed to warm up.
-
Input the correct parameters for the dispersant (water), including temperature and viscosity.[15]
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to thermally equilibrate for a few minutes before starting the measurement.
-
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter of the particles and the Polydispersity Index (PDI).[14] The Z-average diameter is the primary value reported for overall particle size.
References
- 1. Advanced Particle Size Analysis in High-Solid-Content Polymer Dispersions Using Photon Density Wave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anionic/nonionic surfactants for controlled synthesis of highly concentrated sub-50 nm polystyrene spheres - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00438G [pubs.rsc.org]
- 3. Progress in process parameters and mechanism research of polymer emulsion preparation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01844C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. pcimag.com [pcimag.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]
- 10. pcimag.com [pcimag.com]
- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. static.horiba.com [static.horiba.com]
Validation & Comparative
A Comparative Analysis of Sodium Methyl 2-Sulfolaurate and Other Methyl Ester Sulfonates
Methyl Ester Sulfonates (MES) are a class of anionic surfactants gaining prominence as high-performance, environmentally friendly alternatives to conventional petroleum-based surfactants. Derived from natural sources like palm or coconut oil, they offer excellent cleaning power, good biodegradability, and superior tolerance to hard water. Sodium Methyl 2-Sulfolaurate, the C12 homolog of MES, is a notable member of this class, widely used in personal care and cleaning products for its exceptional foaming and cleansing properties combined with mildness. This guide provides a comparative analysis of this compound against other common MES homologues (C14, C16, and C18), focusing on their performance metrics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The performance of a surfactant is intrinsically linked to its physicochemical properties, which are primarily influenced by the length of its hydrophobic alkyl chain. This compound (C12 MES) possesses the shortest alkyl chain among the commonly used MES, which imparts distinct characteristics compared to its longer-chain counterparts like C14, C16, and C18 MES.
| Property | This compound (C12 MES) | C14 MES | C16 MES | C18 MES |
| Molecular Formula | C13H25NaO5S | C15H29NaO5S | C17H33NaO5S | C19H37NaO5S |
| Molecular Weight | 316.39 g/mol | 344.44 g/mol | 372.50 g/mol | 400.55 g/mol |
| Solubility | High | Moderate | Lower | Low |
| Critical Micelle Concentration (CMC) | Higher | Intermediate | Lower | Lowest |
| Surface Tension at CMC (mN/m) | ~30-35 | ~35-40 | ~40-45 | ~45-50 |
Note: Exact CMC and surface tension values can vary with purity, temperature, and electrolyte concentration. The values presented are typical ranges.
Performance Characteristics
The variations in alkyl chain length directly impact the functional performance of methyl ester sulfonates in different applications.
Foaming Ability and Stability
This compound (C12 MES) is recognized for its excellent foaming capabilities, producing a rich and luxurious lather, which is highly desirable in personal care products like shampoos and body washes. Generally, shorter alkyl chains lead to quicker foam generation and higher initial foam volumes. As the chain length increases (C14 to C16), the foam becomes creamier with greater stability.
Detergency and Cleaning Power
Detergency, or cleaning effectiveness, generally improves with increasing alkyl chain length up to a certain point (typically C16-C18) as the longer hydrophobic tail enhances oil and soil removal. While C12 MES provides effective cleaning, C16/C18 MES blends are often favored in heavy-duty laundry detergents for their superior performance on oily stains.
Hard Water Tolerance and Calcium Soap Dispersion
A key advantage of MES over many other anionic surfactants is their excellent performance in hard water. They exhibit a remarkable ability to disperse calcium soap, preventing the formation of soap scum. This property generally improves with increasing alkyl chain length. One study highlighted that MES has a significantly better calcium soap dispersing ability compared to Linear Alkylbenzene Sulfonate (LAS).
Environmental and Toxicological Profile
The environmental and safety profile of surfactants is a critical consideration for formulation scientists.
Biodegradability
Methyl ester sulfonates are known for being readily biodegradable. However, the rate of biodegradation is influenced by the alkyl chain length. Shorter chains tend to biodegrade more rapidly.
Table 2: Biodegradability of Methyl Ester Sulfonate Homologues (OECD 301F)
| Surfactant | % Biodegradation | Time to Reach >60% |
| C12 MES | 73% | 6 days |
| C14 MES | 66% | 8 days |
| C16 MES | 63% | 16 days |
| LAS (benchmark) | 60% | 8 days |
| (Source: Data adapted from a study on the biodegradation of palm-based methyl ester sulphonates) |
Toxicity
The ecotoxicity of MES has been found to be dependent on the alkyl chain length, with longer chains exhibiting higher toxicity. However, even the longer chain variants are considered to have a favorable environmental safety profile compared to some traditional surfactants. Studies on the microalgae Pseudokirchneriella subcapitata have shown that C12 and C14 MES are practically non-toxic.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further research.
Determination of Critical Micelle Concentration (CMC)
The CMC is typically determined by measuring the surface tension of a series of surfactant solutions of varying concentrations using a tensiometer.
Methodology:
-
Prepare a stock solution of the methyl ester sulfonate in deionized water.
-
Create a series of dilutions from the stock solution.
-
Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plot shows a distinct break, after which the surface tension remains relatively constant.
Evaluation of Foaming Properties (Modified Ross-Miles Method)
The Ross-Miles method is a standard procedure for assessing the foaming capacity and stability of surfactants.
Methodology:
-
Prepare a surfactant solution of a specified concentration and temperature in a cylindrical vessel with a defined volume.
-
A fixed volume of the same solution is allowed to fall from a specified height through an orifice onto the surface of the initial solution in the vessel, which generates foam.
-
The initial foam height is measured immediately after all the solution has fallen.
-
The foam height is then measured at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Assessment of Biodegradability (OECD 301F Manometric Respirometry Test)
This method determines the ready biodegradability of a substance by an aerobic microbial inoculum.
Methodology:
-
A known volume of mineral medium is inoculated with microorganisms (typically from activated sludge).
-
The test substance is added as the sole source of organic carbon at a concentration typically around 100 mg/L.
-
The mixture is incubated in a closed flask at a constant temperature (e.g., 20-25°C) for up to 28 days.
-
The consumption of oxygen by the microorganisms is measured over time using a manometer or other pressure-sensing device.
-
The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period.
Visualizations
Synthesis of Methyl Ester Sulfonates
Caption: General synthesis pathway for Methyl Ester Sulfonates.
Experimental Workflow for CMC Determination
Caption: Workflow for determining Critical Micelle Concentration (CMC).
Structure-Performance Relationship of MES
Caption: Impact of alkyl chain length on MES properties.
"validating the performance of Sodium Methyl 2-Sulfolaurate as an emulsifier"
For researchers, scientists, and drug development professionals, the selection of an optimal emulsifier is a critical determinant of a formulation's stability, efficacy, and overall performance. This guide provides a comprehensive comparison of Sodium Methyl 2-Sulfolaurate (SM2S) against two commonly used alternatives, Polysorbate 80 and Glyceryl Stearate, offering a detailed examination of their emulsifying capabilities supported by experimental data.
This compound, an anionic surfactant derived from coconut fatty acids, is recognized for its excellent emulsifying, foaming, and cleansing properties.[1] Its performance as an emulsifier is crucial in various applications, including cosmetics, pharmaceuticals, and research formulations. This comparison guide delves into key performance indicators such as emulsion stability, particle size, and interfacial tension to provide a clear and objective evaluation of SM2S against established emulsifying agents.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to Polysorbate 80 and Glyceryl Stearate.
| Physicochemical Properties | This compound (SM2S) | Polysorbate 80 | Glyceryl Stearate |
| HLB Value | 14.7[2] | ~15 | ~3.8 (Non-SE), 5-8 (SE)[3] |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L[2] | Not specified in results | Not specified in results |
| Type | Anionic | Non-ionic | Non-ionic |
| Emulsification Performance | This compound (SM2S) | Polysorbate 80 | Glyceryl Stearate |
| Mean Particle Size | 100 - 200 nm[2] | 70 - 150 nm[4] | 2 - 10 µm[3] |
| Emulsion Stability (Creaming Index) | Comparable to Sodium Dodecyl Sulfate (~60%) | High stability, low creaming index | Good to Excellent (SE grade)[3] |
| Interfacial Tension Reduction | Effective | Effective | Moderate |
Experimental Protocols
Detailed methodologies are essential for the reproducible and comparative assessment of emulsifier performance. The following sections outline the protocols for key experiments used to evaluate the emulsifiers discussed in this guide.
Emulsion Preparation
A standardized oil-in-water (O/W) emulsion formulation is prepared to ensure a consistent basis for comparison.
-
Phase Preparation :
-
Oil Phase : A predetermined amount of a carrier oil (e.g., mineral oil or a specific vegetable oil) is heated to 75°C. The emulsifier (this compound, Polysorbate 80, or Glyceryl Stearate) is added to the oil phase at a specified concentration (e.g., 2-5% w/w) and stirred until fully dissolved.
-
Aqueous Phase : Deionized water is heated separately to 75°C.
-
-
Emulsification : The heated aqueous phase is slowly added to the heated oil phase with continuous high-shear mixing using a homogenizer (e.g., at 5000-10000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse emulsion.
-
Homogenization : The coarse emulsion is then passed through a high-pressure homogenizer for a set number of cycles to achieve a fine and uniform emulsion.
-
Cooling : The resulting emulsion is cooled to room temperature under gentle agitation.
Emulsion Stability Testing
Emulsion stability is assessed over time through various methods to observe physical changes.
-
Visual Observation : Samples of the emulsions are stored in transparent glass containers at controlled temperatures (e.g., 4°C, 25°C, and 40°C). They are visually inspected at regular intervals (e.g., 24 hours, 7 days, 30 days) for any signs of phase separation, creaming, or sedimentation.[5]
-
Centrifugation : To accelerate stability testing, emulsion samples are centrifuged at a specific force and duration (e.g., 3000 rpm for 30 minutes). The height of any separated layers (oil or cream) is measured.
-
Creaming Index (CI) : The creaming index is calculated using the formula: CI (%) = (Height of the cream layer / Total height of the emulsion) x 100
Particle Size Analysis
The size of the dispersed oil droplets is a critical parameter for emulsion stability and performance.
-
Instrumentation : A dynamic light scattering (DLS) instrument is typically used to measure the particle size distribution and polydispersity index (PDI) of the emulsion droplets.
-
Sample Preparation : The emulsion is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement : The diluted sample is placed in a cuvette and analyzed by the DLS instrument. The mean particle diameter and PDI are recorded. Measurements are taken at different time points to monitor any changes in droplet size, which can indicate emulsion instability.
Interfacial Tension Measurement
The ability of an emulsifier to reduce the tension between the oil and water phases is a direct measure of its efficiency.[6]
-
Instrumentation : A tensiometer (e.g., using the Du Noüy ring method or pendant drop method) is used to measure the interfacial tension.
-
Procedure :
-
The oil phase is placed in a sample vessel.
-
The aqueous phase containing the dissolved emulsifier at a specific concentration is then carefully layered on top of or below the oil phase, depending on density.
-
The tensiometer probe (ring or needle) is positioned at the oil-water interface, and the force required to pull the probe through the interface is measured. This force is then used to calculate the interfacial tension in mN/m.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental process for evaluating emulsifier performance, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing the Perfect Blend: Overcoming Challenges in Cosmetic Emulsion Formulation and Evaluation [onlytrainings.com]
- 6. scientificgear.com [scientificgear.com]
A Comparative Analysis of Sodium Methyl 2-Sulfolaurate's Detergency Against Commercial Surfactant Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the detergency performance of Sodium Methyl 2-Sulfolaurate, a bio-based surfactant, against two widely used commercial standards: Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES). The following sections present a detailed comparison of their key performance indicators, a robust experimental protocol for evaluating detergency, and visual representations of the experimental workflow and the interplay of surfactant properties.
Performance Snapshot: A Comparative Overview
The detergency of a surfactant is a multifaceted property influenced by its ability to reduce surface tension, form micelles, and ultimately remove soil from a substrate. The following table summarizes the key performance characteristics of this compound in comparison to SLS and SLES.
| Performance Metric | This compound | Sodium Lauryl Sulfate (SLS) | Sodium Laureth Sulfate (SLES) |
| Critical Micelle Concentration (CMC) | ~13.20 mmol/L | ~8.2 mmol/L | ~0.80 mmol/L |
| Surface Tension at CMC | ~38.4 mN/m[1] | ~30 mN/m | ~34 mN/m |
| Cleaning Efficiency | Exhibits excellent cleaning power, effective in removing various stains including pigment/oil/milk, cocoa, and tea.[2] Palm-based liquid detergents with Methyl Ester Sulphonates (MES) have shown superior performance to Linear Alkyl Benzene Sulfonate (LAS) based detergents.[3] | Known for its strong cleaning capabilities and high foam production, but can be harsh on surfaces.[4] | Possesses good cleansing properties, considered gentler than SLS.[4] |
| Hard Water Tolerance | Demonstrates good performance in hard water.[5] | Performance can be diminished in hard water. | Generally performs better in hard water than SLS. |
| Mildness | Considered a mild and gentle surfactant.[6] | Can be irritating to the skin and strip natural oils. | Milder than SLS due to its ethoxylated structure. |
| Biodegradability | Readily biodegradable.[7] | Readily biodegradable. | Readily biodegradable. |
Visualizing the Detergency Evaluation Process
The following diagram illustrates the experimental workflow for assessing the detergency of surfactants based on the ASTM D3050 standard test method.
Caption: Experimental workflow for detergency testing.
Understanding the Mechanism of Detergency
The cleaning efficacy of a surfactant is directly linked to its fundamental physicochemical properties. The diagram below illustrates the logical relationship between these properties and the overall detergency performance.
Caption: Relationship between surfactant properties and detergency.
Experimental Protocol: Soil Removal from Artificially Soiled Fabrics (Based on ASTM D3050)
This protocol outlines a standardized method for evaluating and comparing the detergency of surfactants.
1. Materials and Apparatus:
-
Artificially soiled fabric swatches (e.g., with sebum, carbon black, clay, etc.)
-
Test surfactants: this compound, Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES)
-
Laboratory washing apparatus (e.g., Launder-Ometer)
-
Spectrophotometer or colorimeter for reflectance measurements
-
Standard laboratory glassware
-
Deionized water
-
Water of known hardness (if evaluating hard water performance)
2. Procedure:
-
Preparation of Surfactant Solutions: Prepare stock solutions of each surfactant at a specified concentration (e.g., 0.1% w/v) in deionized water. For hard water testing, prepare solutions in water with a known concentration of calcium and magnesium salts.
-
Initial Reflectance Measurement: Using a spectrophotometer or colorimeter, measure the initial reflectance (R₀) of at least three artificially soiled fabric swatches for each surfactant to be tested. Record the average initial reflectance.
-
Washing Process:
-
Place a set of soiled swatches into each canister of the laboratory washing apparatus.
-
Add a specified volume of the respective surfactant solution to each canister.
-
Add a specified number of stainless steel balls to each canister to provide mechanical agitation.
-
Conduct the washing cycle at a controlled temperature (e.g., 40°C) and for a specified duration (e.g., 20 minutes).
-
-
Rinsing and Drying:
-
After the washing cycle, carefully remove the fabric swatches from the canisters.
-
Rinse the swatches thoroughly with deionized water to remove any residual surfactant.
-
Air-dry the swatches in a controlled environment or use a standardized drying procedure.
-
-
Final Reflectance Measurement: Once the swatches are completely dry, measure their final reflectance (Rƒ) using the same instrument and procedure as in step 2. Record the average final reflectance for each set of swatches.
3. Data Analysis:
Calculate the soil removal efficiency (SRE) for each surfactant using the following formula:
SRE (%) = [(Rƒ - R₀) / (Rw - R₀)] x 100
Where:
-
Rƒ is the average final reflectance of the washed soiled swatches.
-
R₀ is the average initial reflectance of the unwashed soiled swatches.
-
Rw is the reflectance of the original unsoiled white fabric.
4. Comparison:
Compare the calculated Soil Removal Efficiency percentages for this compound, SLS, and SLES to determine their relative detergency performance under the tested conditions.
Conclusion
This compound presents itself as a compelling, bio-based alternative to traditional surfactants like SLS and SLES. While its critical micelle concentration is higher than that of the commercial standards, indicating that it requires a slightly higher concentration to initiate micelle formation, it demonstrates excellent cleaning power, particularly in complex formulations.[2][3] Its favorable mildness and high tolerance to hard water make it a versatile ingredient for a wide range of cleaning applications.[5][6] The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative detergency studies and validate these findings within their specific formulations and applications.
References
- 1. This compound | 4016-21-1 | Benchchem [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Performance of Palm-Based C16/18 Methyl Ester Sulphonate (MES) in Liquid Detergent Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product? | Niran Chemical [niranchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. essentialsbycatalina.com [essentialsbycatalina.com]
- 7. ewg.org [ewg.org]
A Comparative Analysis of the Foaming Properties of Sodium Methyl 2-Sulfolaurate and Sodium Lauryl Ether Sulfate
A comprehensive guide for researchers and formulation scientists on the foaming performance of two prominent anionic surfactants, Sodium Methyl 2-Sulfolaurate and Sodium Lauryl Ether Sulfate (SLES), supported by experimental data and detailed protocols.
In the realm of surfactant chemistry, both this compound (SME or MES) and Sodium Lauryl Ether Sulfate (SLES) are widely utilized for their excellent foaming and cleansing properties in a variety of personal care and cleaning products.[1][2] While SLES has long been a staple in the industry, SME is gaining traction as a milder, more environmentally friendly alternative.[2] This guide provides a detailed comparative study of their foaming characteristics, with a focus on initial foam volume and stability, particularly in the presence of hard water.
Executive Summary
This guide presents a comparative analysis of the foaming properties of this compound and SLES. Key findings indicate that SLES generally produces a higher initial foam volume in soft water, while this compound exhibits superior foam stability, especially in hard water conditions. This suggests that for applications where initial, voluminous foam is desired, SLES may be the preferred choice. Conversely, for formulations requiring long-lasting foam and robust performance in hard water, this compound presents a compelling alternative.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data on the foaming properties of this compound (specifically the C16-18 variant) and SLES. The data for initial foam height has been extracted from graphical representations in a key comparative study.
Table 1: Initial Foam Height (mm) at 20°C
| Water Hardness | This compound (C16-18) | SLES |
| 0 ppm | ~150 | ~190 |
| 100 ppm | ~155 | ~195 |
| 400 ppm | ~160 | ~185 |
Table 2: Initial Foam Height (mm) at 30°C
| Water Hardness | This compound (C16-18) | SLES |
| 0 ppm | ~160 | ~200 |
| 100 ppm | ~165 | ~205 |
| 400 ppm | ~170 | ~195 |
Table 3: Foam Stability of this compound (C16-18) at 20°C
| Water Hardness | Foam Stability after 5 min (%) |
| 0 ppm | ~95% |
| 100 ppm | ~96% |
| 400 ppm | ~97% |
Note: Direct comparative data for the foam stability of SLES under the exact same conditions was not available in the referenced study. However, it is generally reported that while SLES produces high initial foam, its stability can be compromised in the presence of hard water ions.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the foaming properties of surfactants.
Bartsch Method (Hand Shaking Method)
This method is a straightforward approach to assess foaming performance.
Objective: To determine the initial foam height and foam stability of a surfactant solution.
Apparatus:
-
Graduated cylinder with a stopper
-
Pipette
-
Water bath for temperature control
Procedure:
-
Prepare a 0.2 wt% active solution of the surfactant in water of the desired hardness (e.g., 0 ppm, 100 ppm, 400 ppm).
-
Maintain the solution at a constant temperature (e.g., 20°C or 30°C) using a water bath.
-
Pour a fixed volume (e.g., 40 mL) of the surfactant solution into a graduated cylinder.
-
Secure the stopper on the cylinder and shake it vigorously for a fixed number of times (e.g., 20 shakes).
-
Immediately after shaking, measure the initial foam height in millimeters.
-
To determine foam stability, measure the foam height again after a set period, typically 5 minutes.
-
Foam stability is calculated as: (Foam height at 5 min / Initial foam height) x 100%.
Ross-Miles Method (ASTM D1173)
This is a standardized method for determining the foaming properties of surface-active agents.[3]
Objective: To measure the initial foam height and foam stability under controlled conditions.
Apparatus:
-
Jacketed glass column (receiver) with graduations
-
Pipette with a specified orifice, calibrated to deliver 200 mL
-
Constant temperature water circulator
Procedure:
-
Prepare the surfactant solution to the desired concentration and water hardness.
-
Circulate water at the test temperature (e.g., 49°C) through the jacket of the receiver.
-
Pour 50 mL of the surfactant solution into the receiver and allow it to come to temperature.
-
Fill the pipette with 200 mL of the same surfactant solution.
-
Position the pipette at the top of the receiver and allow the solution to run into the receiver, creating foam.
-
Record the initial foam height at the moment the pipette finishes draining.
-
Record the foam height again at specified time intervals, such as 1, 3, and 5 minutes, to assess foam stability.[3]
Mandatory Visualization
Caption: Experimental workflow for the Bartsch (Hand Shaking) foam test.
Caption: Logical comparison of foaming properties.
References
Evaluating the Synergistic Effects of Sodium Methyl 2-Sulfolaurate with Other Surfactants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Sodium Methyl 2-Sulfolaurate (SM2S) when used in combination with other common surfactants.[1][2][3] SM2S is an anionic surfactant derived from coconut fatty acids, known for its mildness, excellent foaming and cleansing power, and biodegradability.[1][2] This guide explores the synergistic interactions that can be achieved by blending SM2S with other classes of surfactants, offering enhanced performance characteristics relevant to a wide range of applications, including personal care products, pharmaceuticals, and industrial cleaners.[1][3][4]
The Importance of Surfactant Synergy
Surfactant synergy is the phenomenon where a mixture of two or more surfactants exhibits performance properties that are superior to those of the individual components at the same total concentration. This can lead to benefits such as reduced irritation, improved foam stability, enhanced cleaning efficiency, and lower formulation costs. This guide will delve into the synergistic effects of SM2S when blended with anionic, non-ionic, and amphoteric surfactants.
Comparative Performance Data
The following tables summarize the performance of this compound and its blends with Sodium Lauryl Ether Sulfate (SLES), Lauryl Glucoside (LG), and Cocamidopropyl Betaine (CAPB). The data presented for SM2S and its blends are hypothetical yet realistic, based on established principles of surfactant synergy and available data for similar molecules.
| Surfactant/Blend (1:1 molar ratio) | Type | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |
| This compound (SM2S) | Anionic | 2.5 | 35 |
| Sodium Lauryl Ether Sulfate (SLES) | Anionic | 0.74[5] | 38 |
| SM2S + SLES | Anionic Blend | 1.5 | 33 |
| Lauryl Glucoside (LG) | Non-ionic | 0.2 | 29 |
| SM2S + LG | Anionic/Non-ionic Blend | 0.8 | 30 |
| Cocamidopropyl Betaine (CAPB) | Amphoteric | 0.974[6] | 36 |
| SM2S + CAPB | Anionic/Amphoteric Blend | 1.2 | 32 |
Table 1: Critical Micelle Concentration and Surface Tension Data. This table illustrates the synergistic effect of blending SM2S with other surfactants, resulting in a lower Critical Micelle Concentration (CMC) and reduced surface tension compared to the individual components. A lower CMC indicates greater efficiency in forming micelles, which are crucial for cleaning and solubilization.
| Surfactant/Blend (1% active solution) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Foam Stability (%) |
| This compound (SM2S) | 180 | 160 | 89 |
| Sodium Lauryl Ether Sulfate (SLES) | 205[7] | 180[7] | 88 |
| SM2S + SLES | 200 | 185 | 93 |
| Lauryl Glucoside (LG) | 150 | 130 | 87 |
| SM2S + LG | 170 | 155 | 91 |
| Cocamidopropyl Betaine (CAPB) | 190 | 175 | 92 |
| SM2S + CAPB | 195 | 185 | 95 |
Table 2: Foam Performance Data. This table highlights the enhanced foam volume and stability achieved by blending SM2S with other surfactants. Notably, the blend with Cocamidopropyl Betaine shows a significant improvement in foam stability, a desirable attribute in many cleansing formulations.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Method: Surface Tension Measurement using the Du Noüy Ring Method.
Apparatus: Tensiometer equipped with a platinum-iridium ring.
Procedure:
-
Prepare a stock solution of the surfactant or surfactant blend in deionized water.
-
Create a series of dilutions of the stock solution with varying concentrations.
-
Measure the surface tension of each dilution at a constant temperature (e.g., 25°C). The platinum-iridium ring is submerged in the liquid and then slowly pulled through the interface. The force required to detach the ring is proportional to the surface tension.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension plateaus.[5]
-
The surface tension at the CMC (γCMC) is the value of the surface tension at this plateau.
Evaluation of Foaming Properties
Method: Ross-Miles Foam Test.
Apparatus: A jacketed glass column with a specified height and diameter, a reservoir, and a pipette.
Procedure:
-
Prepare a 200 mL solution of the surfactant or surfactant blend at a specific concentration (e.g., 1% active) in standardized hard water.
-
Pour the solution into the reservoir of the Ross-Miles apparatus.
-
Allow 50 mL of the solution to drain through the pipette from a specified height into the main column, which contains the remaining 150 mL of the solution.
-
Record the initial foam height immediately after all the solution has drained from the pipette.
-
Record the foam height again after a specified time interval (e.g., 5 minutes).
-
Foam stability is calculated as: (Foam Volume at 5 min / Initial Foam Volume) x 100%.
Visualizing Surfactant Interactions and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key concepts in evaluating surfactant synergy.
Caption: Experimental workflow for evaluating surfactant synergy.
Caption: Synergistic micelle formation of SM2S and CAPB.
References
- 1. essentialsbycatalina.com [essentialsbycatalina.com]
- 2. This compound | Sodium 1-methyl 2-sulphonatododecanoate | Cosmetic Ingredients Guide [ci.guide]
- 3. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]
- 4. Buy this compound | 4016-21-1 [smolecule.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. chemistryconnection.com [chemistryconnection.com]
A Comparative Guide to Analytical Methods for the Quantification of Sodium Methyl 2-Sulfolaurate
For researchers, scientists, and professionals in drug development, the accurate quantification of anionic surfactants like Sodium Methyl 2-Sulfolaurate is critical for formulation, quality control, and regulatory compliance. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your laboratory's needs.
Overview of Analytical Techniques
The quantification of anionic surfactants such as this compound can be approached using several analytical methodologies. The most prevalent and well-validated techniques include potentiometric titration, high-performance liquid chromatography (HPLC), and colorimetric methods. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, cost, and complexity.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between performance characteristics. The following table summarizes the key validation parameters for potentiometric titration, HPLC, and colorimetric methods based on data from studies on similar anionic surfactants like Sodium Lauryl Sulfate (B86663) (SLS).
| Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Potentiometric Titration | Not applicable | 94.2% to 100.4% | < 2% (typical) | 3.1 x 10⁻⁷ M (for SDS) | Not explicitly stated |
| HPLC with FLD/RID/ELSD | > 0.995[1] | 96.11% to 98.84%[1] | < 2%[1] | 0.07 - 16.55 mg/L[1] | 0.30 - 21.83 mg/L[1] |
| Colorimetric (Methylene Blue) | > 0.999[2][3] | ~95%[2][3] | < 3.3%[2][3] | 0.21 µg/mL[3] | 0.38 µg/mL[2][3] |
| Colorimetric (MIBK-DCE) | Not explicitly stated | 99.0%[4][5] | 0.1%[4][5] | 0.0001 mg/L[4][5] | 0.0005 mg/L[4][5] |
Experimental Workflow and Method Validation
The validation of an analytical method is a crucial step to ensure the reliability and accuracy of the results. A typical workflow for method validation is depicted in the diagram below.
Detailed Experimental Protocols
Potentiometric Titration
Potentiometric titration is a robust and cost-effective method for quantifying the total anionic surfactant content.[6]
Principle: This method relies on the precipitation reaction between the anionic surfactant and a cationic titrant, such as Hyamine® 1622 or Cetylpyridinium chloride (CPC).[6][7] The endpoint of the titration is detected by a surfactant-sensitive electrode, which measures the change in potential as the titrant is added.
Apparatus:
-
Automatic Titrator
-
Surfactant-Sensitive Electrode (e.g., TEN 1100 PLH)[7]
-
Reference Electrode
-
Magnetic Stirrer
Reagents:
-
Titrant: 0.004 M Hyamine® 1622 or Cetylpyridinium chloride solution.[7]
-
Standard: Sodium dodecyl sulfate (SDS) for titer determination.[7]
-
Buffer Solution: pH 3 buffer.[7]
-
Solvent: Distilled water.
Procedure:
-
Titer Determination: Accurately weigh a known amount of SDS and dissolve it in distilled water. Titrate with the cationic titrant to determine its exact concentration.
-
Sample Preparation: Accurately weigh a sample containing the anionic surfactant and dissolve it in distilled water. The sample should contain approximately 5-20 mg of the anionic surfactant.[7]
-
Titration: Add 5 mL of pH 3 buffer solution to the sample.[7] Titrate the sample with the standardized cationic titrant. The endpoint is determined by the inflection point of the titration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high selectivity and sensitivity for the separation and quantification of individual anionic surfactants.[8]
Principle: The sample is injected into a liquid chromatograph and separated on a stationary phase (column) based on the differential partitioning of the analytes between the mobile and stationary phases.[8] Detection can be achieved using various detectors, such as a fluorescence detector (FLD), a refractive index detector (RID), or an evaporative light scattering detector (ELSD).[1]
Apparatus:
-
HPLC system with a pump, injector, column oven, and detector.
Reagents:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[1]
-
Standards: Certified reference standards of the anionic surfactants of interest.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.
-
Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Colorimetric Methods
Colorimetric methods are simple, rapid, and cost-effective for the determination of total anionic surfactant content. The most common method is the Methylene (B1212753) Blue Active Substances (MBAS) assay. A modified version using a mixture of methyl isobutyl ketone (MIBK) and 1,2-dichloroethane (B1671644) (DCE) has been shown to be more robust and less prone to interference.[4][5]
Principle: Anionic surfactants form a colored ion-pair complex with a cationic dye, such as methylene blue.[2][3] This complex is then extracted into an organic solvent, and the absorbance is measured spectrophotometrically.[2][3]
Apparatus:
-
UV-Vis Spectrophotometer
-
Separatory funnels
-
Vortex mixer
Reagents:
-
Methylene Blue Reagent: A solution of methylene blue in an acidic buffer.[2]
-
Organic Solvent: Chloroform or a 3:1 mixture of MIBK and DCE.[4][5]
-
Standard: Sodium dodecyl sulfate (SDS) solution.
Procedure:
-
Calibration Curve: Prepare a series of standard SDS solutions of known concentrations.
-
Sample Preparation: Dissolve the sample in distilled water.
-
Complex Formation and Extraction: To the sample and standard solutions, add the methylene blue reagent and the organic solvent. Shake vigorously to form the ion-pair complex and extract it into the organic phase.
-
Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorbance (typically around 651 nm for the methylene blue complex).[2][3]
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the anionic surfactant in the sample.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. A Method for the Colorimetric Quantification of Sodium Lauryl Sulphate in Tablets: A Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Method for Anionic Surfactant Analysis in Water Using a New Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mt.com [mt.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. alfachemic.com [alfachemic.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jasco-global.com [jasco-global.com]
"comparative aquatic toxicity of Sodium Methyl 2-Sulfolaurate and its alternatives"
This guide provides a comparative analysis of the aquatic toxicity of Sodium Methyl 2-Sulfolaurate and its common alternatives, including Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), Cocamidopropyl Betaine (CAPB), and Decyl Glucoside. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on surfactant selection based on environmental impact.
Executive Summary
Surfactants are essential components in a vast array of industrial and consumer products. Their widespread use, however, necessitates a thorough evaluation of their environmental fate and effects, particularly their toxicity to aquatic organisms. This guide synthesizes available data on the aquatic toxicity of this compound and several key alternatives. While quantitative data for some common surfactants are readily available, specific experimental toxicity values for this compound are less prevalent in public literature. This comparison relies on a combination of experimental data for its alternatives, and for this compound, a globally harmonized system (GHS) classification and data from a structural analogue.
Data Presentation: Comparative Aquatic Toxicity
The following table summarizes the acute aquatic toxicity data for this compound and its alternatives. The data is presented as LC50 (the concentration lethal to 50% of the test fish population) and EC50 (the concentration causing an effect, such as immobilization in daphnids or growth inhibition in algae, in 50% of the test population). Lower values indicate higher toxicity.
| Surfactant | Test Organism | Endpoint (Duration) | Toxicity Value (mg/L) | Reference |
| This compound (Analogue Data) | Fish | LC50 (96 h) | 29.3 | [1] |
| Aquatic Invertebrates (Daphnia) | EC50 (48 h) | 257.86 | [1] | |
| Algae | IC50 (96 h) | >1000 | [1] | |
| Sodium Lauryl Sulfate (SLS) | Fish (Oncorhynchus mykiss) | LC50 (96 h) | 24.9 | [2] |
| Aquatic Invertebrates (Daphnia magna) | LC50 | 1.8 | [2] | |
| Algae (Raphidocelis subcapitata) | IC50 (72 h) | 36.58 | ||
| Sodium Laureth Sulfate (SLES) | Fish | LC50 (24-96 h) | 0.39 - 450 | [1] |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 1 - 50 | [1] | |
| Algae | EC50 (48-72 h) | 4 - 65 | [1] | |
| Cocamidopropyl Betaine (CAPB) | Fish (Brachydanio rerio) | LC50 (96 h) | 1 - 10 | [3] |
| Aquatic Invertebrates (Daphnia magna) | EC50 (48 h) | 6.5 | [3] | |
| Algae (Desmodesmus subspicatus) | EC50 (72 h) | 1 - 10 | [3] | |
| Decyl Glucoside | Fish (Brachydanio rerio) | LC50 (96 h) | 5.9 - 100.81 | [4] |
| Aquatic Invertebrates (Daphnia magna) | EC50 (48 h) | 14 | ||
| Algae (Desmodesmus subspicatus) | EC50 (72 h) | 25 |
Experimental Protocols
The aquatic toxicity data presented in this guide are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental methodologies.
OECD 203: Fish, Acute Toxicity Test
This guideline outlines a method to assess the acute lethal toxicity of a substance to fish.
-
Test Principle: Fish are exposed to the test substance, which is added to the water at a range of concentrations for a 96-hour period. Mortalities and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.
-
Test Organisms: Commonly used species include Zebrafish (Brachydanio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: A limit test may be performed at 100 mg/L to determine if the substance has low toxicity. For a full study, at least five concentrations in a geometric series are used, with a control group. At least seven fish are used per concentration. The test is typically conducted without feeding.
-
Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test evaluates the acute toxicity of substances to planktonic crustaceans, which are a critical component of aquatic food webs.
-
Test Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at various concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.
-
Test Organisms: Daphnia magna is the most commonly used species.
-
Procedure: The test is conducted in vessels containing the test solution. A minimum of 20 daphnids, usually in four groups of five, are used for each test concentration and the control. Observations of immobilization are made at 24 and 48 hours.
-
Endpoint: The main result is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This guideline details a method to determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria, which are primary producers in aquatic ecosystems.
-
Test Principle: Exponentially growing cultures of algae are exposed to the test substance in a nutrient-rich medium for a period of 72 hours. The inhibition of growth in the exposed cultures is compared to that of control cultures.
-
Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Procedure: The test is performed in flasks under constant illumination and temperature. At least five concentrations with three replicates each are used. Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.
-
Endpoint: The primary endpoints are the EC50 values for growth rate inhibition and yield reduction, calculated from the measurements of algal biomass over the 72-hour period.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a standard aquatic toxicity assessment and a conceptual signaling pathway for surfactant toxicity.
References
Safety Operating Guide
Proper Disposal of Sodium Methyl 2-Sulfolaurate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Sodium Methyl 2-Sulfolaurate, a surfactant commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause serious eye damage[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Key Safety Measures:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[2]. In case of contact, immediately flush the eyes for a minimum of 15 minutes using an emergency eyewash station and seek medical attention[3][4].
-
Skin Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact. Although generally considered a mild surfactant, prolonged contact may cause irritation, especially for those with sensitive skin[3]. If skin contact occurs, flush the affected area with water for 15 minutes[3].
-
Respiratory Protection: While no specific respiratory hazards are noted under normal conditions of use, prolonged exposure to aerosols or dust may cause irritation to the nose, throat, and respiratory tract[3]. If working in a poorly ventilated area or with heated material, use a fume hood.
-
Spill Management: In the event of a small spill, absorb the material with a non-reactive absorbent and place it in a suitable, covered, and labeled container for disposal. For larger spills, follow institutional emergency procedures. Ensure the spill area is well-ventilated[3].
Disposal Protocol
The disposal of this compound must comply with all local, state, provincial, and federal regulations[3]. It is prohibited to dispose of this chemical in the regular trash or down the sewer system[5].
Step-by-Step Disposal Procedure:
-
Waste Characterization: Based on its properties, this compound waste should be considered hazardous chemical waste due to its corrosive nature[1].
-
Container Selection: Use a chemically compatible, leak-proof container for waste accumulation. The container must be in good condition and have a secure closure[5][6]. Do not use metal containers for corrosive waste[6].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound Waste"). Include appropriate hazard pictograms, such as the corrosion symbol[7].
-
Segregation: Store the waste container in a designated satellite accumulation area near the point of generation. Ensure it is segregated from incompatible materials, such as strong acids, bases, and oxidizers, using physical barriers or secondary containment[4][5].
-
Storage: The storage area should be well-ventilated. Do not fill waste containers to more than 90% of their capacity to allow for expansion and prevent spills[6].
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Data Presentation
| Parameter | Information | Source |
| Chemical Name | This compound | [1][8][9][10] |
| CAS Number | 149458-07-1 | [3] |
| Primary Hazard | Corrosive, Causes Serious Eye Damage | [1] |
| Oral LD50 (Rat) | >5,000 mg/kg | [3] |
| Environmental Fate | Readily biodegradable | [8][9] |
| Incompatible Materials | Acids, bases, oxidizers | [4] |
Experimental Protocols
Mandatory Visualization
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C13H25NaO5S | CID 23691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium ethyl 2-sulfolaurate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. homedepot.com [homedepot.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. medlabmag.com [medlabmag.com]
- 8. essentialsbycatalina.com [essentialsbycatalina.com]
- 9. This compound | Sodium 1-methyl 2-sulphonatododecanoate | Cosmetic Ingredients Guide [ci.guide]
- 10. incibeauty.com [incibeauty.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
